3-(3-Methoxyphenyl)propionaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-66-7 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methoxyphenyl)propionaldehyde: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propionaldehyde, a key aromatic aldehyde intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core chemical and physical properties, offers a detailed structural analysis supported by spectroscopic data, outlines a robust synthesis protocol, and discusses its reactivity and applications.
Compound Identification and Core Properties
This compound is an organic compound characterized by a propanal group attached to a methoxy-substituted benzene ring at the meta-position. This substitution pattern is crucial to its chemical behavior and applications.
Chemical Identifiers:
-
IUPAC Name: 3-(3-methoxyphenyl)propanal
-
Synonyms: Benzenepropanal, 3-Methoxy-; 3-(m-Methoxyphenyl)propionaldehyde[1][2]
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Floral scent | [1] |
| Boiling Point | 230-235 °C (at 760 Torr) 80 °C (at 0.1 Torr) | [1][2] |
| Density | 1.025 - 1.11 g/mL | [1][2] |
| Solubility | Soluble in organic solvents (alcohols, ethers); insoluble in water. | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C. | [1][2] |
Structural Elucidation and Spectroscopic Analysis
The structural arrangement of this compound, specifically the interplay between the aldehyde functional group and the methoxy-substituted aromatic ring, dictates its reactivity. Spectroscopic methods provide the definitive means for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the aldehydic proton, the aromatic protons, the methoxy group protons, and the two methylene groups of the propyl chain. The aldehydic proton is expected to appear as a triplet around δ 9.8 ppm. The aromatic protons will show a complex splitting pattern in the δ 6.7-7.2 ppm region, characteristic of a 1,3-disubstituted benzene ring. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The two methylene groups will appear as triplets between δ 2.7 and 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 202 ppm), the aromatic carbons (between δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the two aliphatic carbons of the propyl chain (in the δ 25-45 ppm range).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aldehyde. Other significant peaks include C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹ , C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group around 1040 cm⁻¹ and 1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the CHO group and cleavages of the propyl chain, leading to characteristic fragment ions.
Synthesis and Purification
A reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol. This approach prevents over-oxidation to the carboxylic acid by using a mild oxidizing agent.
Experimental Protocol: Oxidation of 3-(3-methoxyphenyl)-1-propanol
Principle: This protocol utilizes Pyridinium Chlorochromate (PCC) as a mild oxidizing agent to convert the primary alcohol to an aldehyde with high selectivity. The reaction is performed in an anhydrous solvent to prevent side reactions.
Materials:
-
3-(3-methoxyphenyl)-1-propanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel (for filtration and chromatography)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3-(3-methoxyphenyl)-1-propanol (1 equivalent) in anhydrous DCM.
-
Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[4]
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon. The 3-methoxy group on the phenyl ring has a modest electron-donating effect, which can slightly modulate this reactivity compared to unsubstituted 3-phenylpropionaldehyde.
Reactivity Profile
-
Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions. This includes reactions with Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols, and cyanohydrins, respectively. These are fundamental transformations for building molecular complexity.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol, using mild reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will also effect this transformation.
-
Oxidation: While care must be taken during its synthesis to avoid this, the aldehyde can be oxidized to 3-(3-methoxyphenyl)propanoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Wittig Reaction: The aldehyde can react with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful tool for C=C bond formation.
Applications
-
Fragrance and Flavor Industry: With its pleasant floral scent, this compound is utilized as a fragrance component in perfumes, cosmetics, and other scented products.[1]
-
Pharmaceutical and Agrochemical Synthesis: As a versatile chemical intermediate, it serves as a building block for more complex molecules.[5] The aldehyde functionality allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of biologically active compounds. Its structural motif can be found in various pharmacophores.
-
Organic Synthesis: In a broader context, it is a useful reagent in organic synthesis for introducing the 3-(3-methoxyphenyl)propyl moiety into larger molecules.
Safety and Handling
Proper handling of this compound is essential in a laboratory or industrial setting.
Hazard Identification:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable aromatic aldehyde with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate in various fields, most notably in the fragrance industry and as a building block for complex organic synthesis, including pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is key to its identification and quality control. Adherence to proper safety protocols is mandatory for its handling.
References
Spectroscopic data for 3-(3-Methoxyphenyl)propionaldehyde characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methoxyphenyl)propionaldehyde
Introduction
This compound is an aromatic aldehyde of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular architecture, featuring a methoxy-substituted benzene ring connected to a propanal chain, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and provide detailed interpretations grounded in established chemical principles, ensuring a self-validating approach to structural confirmation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Expertise: ¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By measuring the resonance frequencies of hydrogen nuclei in a magnetic field, we can deduce their chemical environment, count the number of protons of each type, and determine their proximity to one another. For this compound, this technique is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl chain.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak, which is easily identifiable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are chosen to improve signal dispersion and simplify the interpretation of complex multiplets, particularly in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Presentation: ¹H NMR
The following table summarizes the experimental ¹H NMR data.[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-9 | 9.82 | Triplet (t) | 1H | CHO |
| H-1, H-3, H-4, H-5 | 6.70 - 7.25 | Multiplet (m) | 4H | Ar-H |
| H-12 | 3.80 | Singlet (s) | 3H | OCH ₃ |
| H-7 | 2.95 | Triplet (t) | 2H | Ar-CH ₂ |
| H-8 | 2.78 | Triplet (t) | 2H | CH ₂-CHO |
In-depth Interpretation
-
Aldehyde Proton (H-9, δ 9.82): The signal at 9.82 ppm is highly deshielded, which is characteristic of an aldehyde proton due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. It appears as a triplet, indicating coupling to the adjacent methylene protons (H-8).
-
Aromatic Protons (δ 6.70 - 7.25): The complex multiplet in this region integrates to four protons, confirming a disubstituted benzene ring. The meta-substitution pattern and the influence of the electron-donating methoxy group and the electron-withdrawing alkyl chain lead to this overlapping pattern. 2D NMR techniques like COSY would be required for unambiguous assignment of each aromatic proton.
-
Methoxy Protons (H-12, δ 3.80): The sharp singlet at 3.80 ppm, integrating to three protons, is the classic signature of a methoxy group attached to an aromatic ring. Its singlet nature confirms the absence of adjacent protons.
-
Propyl Chain Protons (H-7 & H-8): The two triplets at 2.95 ppm and 2.78 ppm are indicative of an ethyl bridge (-CH₂-CH₂-). The downfield triplet (H-7, δ 2.95) is assigned to the benzylic protons, which are adjacent to the aromatic ring. The upfield triplet (H-8, δ 2.78) corresponds to the methylene group adjacent to the aldehyde carbonyl. The triplet multiplicity arises from coupling to each other.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: The spectrum is acquired on the same 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30') to ensure each carbon appears as a singlet.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Presentation: Predicted ¹³C NMR
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~202.0 | C-9 (C=O) | Typical chemical shift for an aldehyde carbonyl carbon. |
| ~159.9 | C-2 (Ar-O) | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |
| ~142.5 | C-6 (Ar-C) | Ipso-carbon attached to the alkyl chain. |
| ~129.6 | C-4 (Ar-CH) | Aromatic methine carbon. |
| ~121.0 | C-5 (Ar-CH) | Aromatic methine carbon, influenced by the ortho-alkyl and para-methoxy groups. |
| ~114.5 | C-3 (Ar-CH) | Aromatic methine carbon. |
| ~111.8 | C-1 (Ar-CH) | Aromatic methine carbon, influenced by the ortho-methoxy and para-alkyl groups. |
| ~55.2 | C-12 (OCH₃) | Characteristic shift for a methoxy carbon. |
| ~45.5 | C-8 (CH₂-CHO) | Aliphatic carbon adjacent to the carbonyl group. |
| ~28.0 | C-7 (Ar-CH₂) | Benzylic carbon, deshielded by the aromatic ring. |
In-depth Interpretation
The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The aldehyde carbonyl (C-9) is the most downfield signal around 202 ppm. The six aromatic carbons are found between ~111 and ~160 ppm, with the carbon attached to the oxygen (C-2) being the most deshielded due to oxygen's high electronegativity. The methoxy carbon (C-12) appears at its characteristic position around 55 ppm. Finally, the two aliphatic carbons of the propyl chain (C-7 and C-8) are observed in the upfield region.
Infrared (IR) Spectroscopy
Principle & Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb infrared radiation at specific frequencies. For this compound, IR is crucial for the unequivocal identification of the key aldehyde and ether functional groups.
Experimental Protocol: IR
-
Sample Preparation: A thin liquid film of the neat compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. This method is chosen for its simplicity and because the compound is a liquid at room temperature.
-
Instrument Setup: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~2930 | Medium-Strong | C-H Stretch | Alkyl (CH₂) |
| ~2830 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |
| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde (CHO) |
| ~1600 & ~1485 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~1040 | Strong | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~780 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted (meta) Aromatic |
In-depth Interpretation
The IR spectrum provides a clear functional group fingerprint. The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹, characteristic of an aliphatic aldehyde.[3] Its presence is confirmed by the distinctive pair of medium intensity peaks (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond.[4] The presence of the methoxy group is confirmed by the strong C-O stretching bands around 1260 cm⁻¹ and 1040 cm⁻¹.[5] Finally, the aromatic ring is identified by the C=C stretching vibrations and the strong out-of-plane C-H bending near 780 cm⁻¹, which is characteristic of a meta-disubstituted benzene ring.
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its most common form, Electron Ionization (EI), the molecule is fragmented in a predictable manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like this, as it provides separation from impurities prior to mass analysis.
Experimental Protocol: GC-MS
Caption: Generalized workflow for the GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.
-
Injection: 1 µL injection volume in split mode (e.g., 50:1) to prevent column overloading.
-
Oven Program: Start at 60°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min). This temperature program ensures efficient separation of the analyte from any residual solvent or impurities.[6]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation and library-searchable spectra.[7]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Temperatures: Ion source at 230°C and quadrupole at 150°C.[7]
-
Data Presentation: Predicted Mass Spectrum
The molecular formula is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol .
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | Moderate | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 135 | Moderate | [C₉H₁₁O]⁺ | Loss of formyl radical (•CHO) via alpha-cleavage. |
| 121 | High | [C₈H₉O]⁺ | Benzylic cleavage, loss of C₂H₃O. More likely, Tropylium ion formation via rearrangement. |
| 91 | Moderate | [C₇H₇]⁺ | Classic tropylium ion from benzylic cleavage. |
| 77 | Moderate | [C₆H₅]⁺ | Loss of methyl from tropylium ion. |
In-depth Interpretation
The mass spectrum is expected to show a discernible molecular ion peak at m/z = 164, confirming the molecular weight. The fragmentation pattern is dictated by the most stable carbocations that can be formed. A key fragmentation would be the formation of a stable benzylic/tropylium-type cation. The base peak is predicted to be at m/z 121, resulting from a rearrangement and cleavage of the side chain, a very common pathway for this type of structure. The presence of a peak at m/z 135 would indicate the loss of the aldehyde group (CHO), further supporting the structure.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H NMR confirms the proton framework, including the metasubstituted aromatic ring and the propyl-aldehyde chain. Predicted ¹³C NMR accounts for all ten unique carbon environments. IR spectroscopy validates the presence of the critical aldehyde and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This multi-technique, self-validating workflow exemplifies a rigorous approach to chemical characterization essential for professionals in drug development and chemical research.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) [hmdb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Selective Oxidation of 3-(3-Methoxyphenyl)-1-propanol to 3-(3-Methoxyphenyl)propionaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. Over-oxidation to the corresponding carboxylic acid represents a persistent challenge, necessitating the use of mild and highly selective reagents. This guide provides an in-depth analysis of the synthesis of 3-(3-methoxyphenyl)propionaldehyde from its corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol. We will dissect the rationale behind selecting an appropriate oxidant, focusing on the Dess-Martin Periodinane (DMP) oxidation as a field-proven, reliable method. A detailed experimental protocol, mechanistic insights, and troubleshooting strategies are presented to ensure reproducible and high-yielding results.
Strategic Overview: The Challenge of Selective Alcohol Oxidation
The conversion of a primary alcohol to an aldehyde involves a delicate two-electron oxidation. The primary product, an aldehyde, is itself susceptible to further oxidation, which, in the presence of water, can readily form a gem-diol intermediate that proceeds to a carboxylic acid.[1] Therefore, the central challenge lies in arresting the reaction at the aldehyde stage.[2] This requires an oxidizing agent that is potent enough to react with the alcohol but not with the resulting aldehyde under the reaction conditions.
Historically, chromium-based reagents like Pyridinium Chlorochromate (PCC) were widely used.[3][4] While effective, the high toxicity and hazardous waste associated with chromium have driven the development of milder, more environmentally benign alternatives.[5] Modern synthesis heavily favors methods like the Swern oxidation, which uses activated dimethyl sulfoxide (DMSO), and oxidations employing hypervalent iodine compounds, such as Dess-Martin Periodinane (DMP).[6][7]
For the transformation of 3-(3-methoxyphenyl)-1-propanol, a substrate with an electron-rich aromatic ring, the chosen oxidant must also be chemoselective, avoiding unwanted reactions on the methoxy-phenyl group. Both Swern and DMP oxidations excel in this regard due to their mild, non-acidic nature and broad functional group tolerance.[8][9] This guide will focus on the DMP oxidation for its operational simplicity, room temperature conditions, and excellent yields.[10]
Comparative Analysis of Leading Oxidation Methods
Choosing the optimal reagent is a critical decision based on substrate scope, scalability, reaction conditions, and safety. Below is a comparative summary of the most relevant methods for this synthesis.
| Method | Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high yields, short reaction times, easy workup, avoids toxic metals.[5][10] | DMP is shock-sensitive/potentially explosive, poor atom economy.[11] |
| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂, -78 °C to RT | Metal-free, high yields, excellent functional group tolerance, aldehyde is not over-oxidized.[6][12] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), sensitive to moisture.[13][14] |
| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂, Room Temp | Operationally simple, reliable for many substrates.[15] | Toxic Cr(VI) reagent, acidic nature can affect sensitive substrates, difficult removal of chromium byproducts.[3][16] |
| TEMPO-Catalyzed | TEMPO (cat.), NCS (stoich.) | CH₂Cl₂/H₂O, pH 8.6 | Catalytic, uses inexpensive stoichiometric oxidant, environmentally friendlier.[17] | Can be slower, optimization of pH and phase transfer catalyst may be needed.[18] |
For its combination of mildness, efficiency, and operational simplicity without the need for specialized cryogenic equipment, the Dess-Martin oxidation stands out as a superior choice for lab-scale synthesis of this compound.
The Dess-Martin Periodinane (DMP) Oxidation: Mechanism and Rationale
The DMP oxidation relies on a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one.[5] Its efficacy stems from a ligand exchange and subsequent intramolecular elimination pathway.
Mechanism:
-
Ligand Exchange: The alcohol substrate, 3-(3-methoxyphenyl)-1-propanol, attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands.[9][19]
-
Intermediate Formation: A deprotonation step follows, leading to the formation of a key periodinane intermediate.
-
Intramolecular Elimination: An acetate ligand acts as a base, abstracting the α-hydrogen from the alcohol carbon. This initiates a concerted elimination, forming the C=O double bond of the aldehyde, releasing acetic acid, and reducing the iodine(V) to an iodine(III) species (iodinane).[19]
This intramolecular mechanism is highly efficient and proceeds rapidly at room temperature. The reaction is often complete within 30-120 minutes.[10] The addition of a small amount of water has been shown to accelerate the reaction rate in some cases.[7]
Caption: Figure 1: Mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-(3-methoxyphenyl)-1-propanol using DMP.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(3-methoxyphenyl)-1-propanol | 166.22 | 1.00 g | 6.02 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 3.06 g | 7.22 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| 10% aq. Na₂S₂O₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dess-Martin Periodinane (DMP) is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid grinding.[11]
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)-1-propanol (1.00 g, 6.02 mmol).
-
Dissolution: Add anhydrous dichloromethane (30 mL) and stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the alcohol is fully dissolved.
-
Addition of DMP: Add the Dess-Martin Periodinane (3.06 g, 7.22 mmol) to the stirred solution in one portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 1-2 hours.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (~30 mL). Quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound as a colorless to light yellow liquid.[20]
Caption: Figure 2: Experimental workflow for DMP oxidation.
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material after 2 hours, an additional portion of DMP (0.2-0.3 eq) can be added. Ensure the starting materials and solvent are anhydrous, as excess water can hydrolyze the DMP.
-
Streaking on TLC Plate: The byproduct, iodinane, and acetic acid can cause streaking. The bicarbonate/thiosulfate workup is designed to remove these by converting the iodinane byproduct to a water-soluble species and neutralizing the acid.[5]
-
Product Instability: Aldehydes can be prone to air oxidation over time. For long-term storage, it is advisable to keep the purified product under an inert atmosphere and refrigerated. If the aldehyde is an intermediate for a subsequent step, it is often best to use it immediately. In some cases, protecting the aldehyde as an acetal might be necessary if it must be subjected to basic or nucleophilic conditions.[21][22]
Conclusion
The synthesis of this compound from 3-(3-methoxyphenyl)-1-propanol is most effectively and reliably achieved through selective oxidation. The Dess-Martin Periodinane (DMP) oxidation provides a robust, high-yielding, and operationally simple method that avoids the use of toxic heavy metals and harsh reaction conditions. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can confidently execute this critical transformation, obtaining the desired aldehyde in high purity for subsequent applications in drug discovery and chemical development.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 19. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 22. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(3-Methoxyphenyl)propionaldehyde
Abstract and Scope
This technical guide provides a comprehensive analysis of 3-(3-Methoxyphenyl)propionaldehyde, a significant aromatic aldehyde derivative. As a bifunctional molecule, its chemical behavior is dictated by the interplay between the reactive aldehyde moiety and the electron-donating methoxy-substituted aromatic ring. This document is structured to serve researchers, medicinal chemists, and process development scientists by elucidating the compound's core physical and chemical characteristics, spectroscopic signature, a validated synthetic protocol, and critical safety information. The insights herein are intended to facilitate its application as a versatile intermediate in the synthesis of complex organic molecules, particularly within the domain of drug discovery and fine chemical manufacturing.
Compound Identification and Structure
The structural foundation of this compound consists of a propanal chain attached to a benzene ring at the 3-position, with a methoxy group substituent at the meta position of the ring. This arrangement is crucial for its reactivity and spectroscopic properties.
-
Chemical Name: this compound
-
Synonyms: Benzenepropanal, 3-Methoxy-[1]
-
CAS Number: 40138-66-7[1]
-
Chemical Structure:

Physical Properties
The physical state and solubility parameters are critical for designing reaction conditions, purification strategies, and formulation studies. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Boiling Point | 80 °C (at 0.1 Torr) | [1][2] |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ | [1][2] |
| Appearance | Liquid (inferred from boiling point) | |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][2] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the methoxy-substituted phenyl ring.
Aldehyde Group Reactivity
The aldehyde group is a primary site for nucleophilic addition and redox reactions.
-
Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(3-methoxyphenyl)propionic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, 3-(3-methoxyphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation.
-
Nucleophilic Addition: It undergoes reactions typical of aldehydes, including the formation of acetals, imines, and cyanohydrins. It is a key substrate in condensation reactions like the Wittig, aldol, and Knoevenagel reactions, enabling carbon-carbon bond formation, which is fundamental in building more complex molecular scaffolds for drug development.
Aromatic Ring and Methoxy Group Reactivity
The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the deactivating propyl-aldehyde chain means that reaction conditions must be carefully controlled to achieve desired substitutions on the aromatic ring.
Stability and Storage
Aldehydes are susceptible to oxidation upon exposure to air, forming carboxylic acids. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (-20°C) and protected from light to prevent degradation and polymerization.[1][2]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (CHO): A characteristic singlet peak is expected around δ 9.8 ppm.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.3 ppm, corresponding to the four protons on the substituted benzene ring.
-
Methylene Protons (CH₂): Two triplets are expected, one for the CH₂ adjacent to the aromatic ring (Ar-CH₂) around δ 2.9 ppm and one for the CH₂ adjacent to the aldehyde group (CH₂-CHO) around δ 2.7 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons will appear around δ 3.8 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (CHO): A peak in the downfield region, typically around δ 202 ppm.
-
Aromatic Carbons (Ar-C): Six distinct peaks are expected in the range of δ 112-160 ppm, including the carbon attached to the methoxy group (C-O) at the higher end of this range.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
-
Methylene Carbons (CH₂): Two signals in the aliphatic region, expected around δ 45 ppm and δ 28 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.[3]
-
C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy): An absorption band typically found around 1250-1050 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) would be observed at m/z = 164.20.
-
Common fragmentation patterns would include the loss of the aldehyde group and benzylic cleavage, leading to significant fragments.
-
Synthesis and Experimental Protocols
A reliable method for synthesizing propionaldehydes involves the selective reduction of the corresponding cinnamaldehyde derivative.
Synthetic Pathway: Reduction of 3-Methoxycinnamaldehyde
The selective hydrogenation of the carbon-carbon double bond in 3-methoxycinnamaldehyde provides a direct route to the target compound. This method is advantageous as it is often high-yielding and avoids harsh reagents. The choice of catalyst, such as palladium on a support, is critical to prevent over-reduction of the aldehyde group.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for selective hydrogenation.[4]
-
Materials: 3-Methoxycinnamaldehyde, 5% Palladium on Carbon (Pd/C), Ethanol (reagent grade), Hydrogen gas (H₂), Celite or filter aid.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a septum.
-
Procedure:
-
To a solution of 3-methoxycinnamaldehyde (1 equivalent) in ethanol, add 5% Pd/C (5-10 mol%).
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Workup and Purification:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtration must be done cautiously as Pd/C can be pyrophoric.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Analytical Protocol: Characterization by NMR Spectroscopy
-
Objective: To confirm the structure and assess the purity of the synthesized product.
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure. A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in ¹H NMR, preventing solvent signals from obscuring the analyte peaks. Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift to 0 ppm.[3]
-
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small drop of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
Process the data and compare the resulting spectra with the expected chemical shifts and integration values outlined in Section 5.0.
-
Applications in Research and Drug Development
This compound is not just a chemical entity but a versatile building block. Its structural motifs are relevant in medicinal chemistry.
-
Scaffold for Biologically Active Molecules: The methoxyphenyl group is a common feature in many pharmaceutical compounds. The propionaldehyde tail provides a reactive handle for elaboration into more complex structures. For instance, related compounds are key intermediates in the synthesis of drugs like tapentadol, a centrally acting analgesic.[5]
-
Combinatorial Chemistry: Its ability to participate in a wide range of chemical reactions makes it a valuable substrate for generating libraries of compounds in the hit-finding stage of drug discovery.[6]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as a precursor in the synthesis of fragrances, flavorings, and specialty polymers.[7]
Safety and Handling
Proper handling is imperative to ensure laboratory safety.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE):
-
Wear safety goggles or a face shield.[9]
-
Wear chemically resistant gloves (e.g., nitrile).
-
Use a lab coat.
-
-
Storage and Disposal:
References
- 1. 3-(3-METHOXY-PHENYL)-PROPIONALDEHYDE | 40138-66-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like - Google Patents [patents.google.com]
- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 3-(3-Methoxyphenyl)propionaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methoxyphenyl)propionaldehyde, a key aromatic aldehyde in various research and development applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available solubility data, and outlines robust experimental protocols for its determination.
Introduction: Understanding the Significance of Solubility
This compound, with the chemical formula C10H12O2, is a colorless to light yellow liquid known for its characteristic floral scent[1]. Its utility spans from being a fragrance ingredient in perfumes and cosmetics to a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries[1][2]. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, formulation, reaction kinetics, and purification processes. A thorough understanding of its solubility behavior is paramount for optimizing experimental conditions and ensuring the successful application of this versatile aldehyde.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible[3]. The molecular structure of this compound, featuring a methoxy-substituted benzene ring and an aldehyde functional group, imparts a moderate polarity. The presence of the electronegative oxygen atom in the carbonyl group allows for dipole-dipole interactions and hydrogen bonding with protic solvents.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C10H12O2 | [1] |
| Molar Mass | 164.2 g/mol | [1] |
| Boiling Point | 230-235 °C | [1] |
| Density | ~1.11 g/mL | [1] |
Based on its structure, this compound is expected to be soluble in polar organic solvents such as alcohols and ethers, and insoluble in water[1]. The aromatic ring also contributes to van der Waals forces, which can facilitate solubility in nonpolar aromatic solvents to some extent.
Qualitative Solubility Profile
General observations indicate that this compound exhibits good solubility in common organic solvents.
Table of Qualitative Solubility:
| Solvent | Solubility | Reference |
| Alcohols | Soluble | [1] |
| Ethers | Soluble | [1] |
| Water | Insoluble | [1] |
Predicting Solubility: The Hansen Solubility Parameters (HSP) Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4][5][6][7][8]. The principle is that substances with similar HSP values are likely to be miscible.
While the specific HSPs for this compound are not published, they can be estimated using group contribution methods[4][6]. For a given solvent, if the "distance" (Ra) between its HSPs and those of the solute is small, good solubility is predicted.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions : In a series of vials, add a known volume of the desired organic solvent. To each vial, add an excess amount of this compound to ensure a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.
-
Sample Extraction and Dilution : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantitative Analysis : Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation : The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Precautions : Use in a well-ventilated area and avoid contact with skin, eyes, and clothing[9][10][11]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[12].
-
Hazards : This compound may cause skin, eye, and respiratory irritation[9][10]. It may be harmful if swallowed or inhaled[9][11].
-
Storage : Store in a cool, dry, and well-ventilated place away from heat and sources of ignition[1][9][11]. Keep the container tightly closed.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties, employing predictive models like Hansen Solubility Parameters, and utilizing robust experimental protocols, researchers can effectively manage and optimize processes involving this important aromatic aldehyde. The principles and methodologies outlined herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.ws [chem.ws]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. download.basf.com [download.basf.com]
- 12. echemi.com [echemi.com]
The Emerging Potential of 3-(3-Methoxyphenyl)propionaldehyde in Drug Discovery: A Technical Guide
Abstract
This technical guide delves into the latent potential of 3-(3-Methoxyphenyl)propionaldehyde as a valuable scaffold in modern drug discovery. While traditionally utilized in the fragrance and flavor industries, emerging evidence points towards its utility as a foundational structure for the development of novel therapeutics. This document provides an in-depth analysis of its known biological activities, explores its application as a versatile chemical scaffold for medicinal chemistry, and furnishes detailed experimental protocols for the synthesis and evaluation of its derivatives. We will explore its nascent role in oncology and inflammatory diseases, offering researchers and drug development professionals a comprehensive resource to leverage this promising molecule in their research endeavors.
Introduction: Beyond the Aroma
This compound, a seemingly unassuming aromatic aldehyde, has long been a staple in the perfumer's palette. Its pleasant floral scent has graced countless consumer products. However, to the discerning eye of a medicinal chemist, its true value may lie in its chemical architecture. The methoxyphenyl group is a common motif in a plethora of biologically active compounds, and the propionaldehyde moiety offers a reactive handle for diverse chemical modifications. This unique combination positions this compound as a compelling starting point for the synthesis of novel chemical entities with therapeutic potential. This guide will illuminate the path from a fragrant molecule to a potential drug candidate, providing the scientific rationale and practical methodologies to unlock its hidden value.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery campaign. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 80 °C at 0.1 Torr | --INVALID-LINK-- |
| Density | 1.025 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents (alcohols, ethers), insoluble in water | --INVALID-LINK-- |
| SMILES | COc1cccc(CCC=O)c1 | --INVALID-LINK-- |
| InChI Key | QBA13866 | --INVALID-LINK-- |
Known Biological Activities and Therapeutic Potential
While research into the direct therapeutic applications of this compound is still in its early stages, preliminary findings suggest intriguing possibilities in several key areas.
Potential as an Anticancer Agent
Emerging, albeit limited, evidence suggests that this compound may possess anticancer properties. One source has indicated its potential as a therapeutic agent for breast cancer.[1] This claim, while requiring substantial further investigation, is supported by the broader context of methoxyphenyl-containing compounds in oncology. For instance, derivatives of 3-methoxy flavones have been synthesized and evaluated for their anti-breast cancer activity, showing significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.[2] Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated notable activity against human glioblastoma and triple-negative breast cancer cell lines.[3] These findings underscore the potential of the methoxyphenyl moiety as a pharmacophore for anticancer drug design. The propionaldehyde group in the parent molecule provides a reactive site for the synthesis of a diverse library of derivatives that can be screened for anticancer activity.
Modulator of Inflammatory Responses
The core structure of this compound is reminiscent of chalcones and other related compounds known to possess anti-inflammatory properties. A recent study detailed the discovery of 1,3-disubstituted prop-2-en-1-one derivatives as potent inhibitors of neutrophilic inflammation.[4] These compounds, which can be synthesized from precursors like 3-methoxyacetophenone, act by modulating the MAPK and Akt signaling pathways.[4] This suggests that the 3-methoxyphenylpropyl scaffold could be a promising starting point for the development of novel anti-inflammatory agents. The aldehyde functionality of this compound can be readily utilized in condensation reactions to generate a variety of α,β-unsaturated ketones for screening in anti-inflammatory assays.
Interaction with Olfactory Receptors: A Niche Application
An interesting and distinct area of application for this compound lies in its interaction with insect olfactory receptors. It has been shown to be a ligand that interacts with the olfactory receptors of the mosquito Aedes aegypti, the primary vector for diseases like dengue and Zika fever.[1] By modulating these receptors, the compound can interfere with the mosquito's ability to detect certain odors, suggesting its potential as an insect repellent or in other vector control strategies.
This compound as a Versatile Chemical Scaffold
The true potential of this compound in drug discovery lies in its utility as a versatile chemical scaffold. Its structure presents multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Figure 1: Potential synthetic modifications of the this compound scaffold.
The aldehyde functionality is a particularly attractive feature, as it can participate in a wide range of chemical transformations, including:
-
Condensation Reactions: The Claisen-Schmidt condensation with ketones or other aldehydes can yield α,β-unsaturated carbonyl compounds, such as chalcones, which are known to have a broad spectrum of biological activities.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can generate a diverse array of substituted amines, which are a common feature in many drug molecules.
-
Wittig and Related Reactions: These reactions allow for the extension of the carbon chain and the introduction of double bonds, providing access to a wider range of structural analogs.
-
Cyclization Reactions: The aldehyde can serve as a key functional group in the synthesis of various heterocyclic ring systems, which are privileged structures in medicinal chemistry. Multicomponent reactions, for instance, offer an efficient route to complex heterocyclic phosphonates and other structures.[5]
The aromatic ring also provides opportunities for modification through electrophilic substitution reactions, allowing for the introduction of various substituents to probe the SAR. Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Synthesis of Chalcone Derivatives
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-nitroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH (2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Figure 2: Workflow for the synthesis of chalcone derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized derivatives on a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Future Directions and Conclusion
The journey of this compound from a fragrant ingredient to a potential drug discovery tool is just beginning. The preliminary evidence, coupled with the vast chemical space accessible from this scaffold, warrants a more systematic and thorough investigation of its therapeutic potential.
Future research should focus on:
-
Expanding the derivative library: Synthesizing a broader range of analogs to establish a comprehensive SAR for various biological targets.
-
Target identification: Elucidating the specific molecular targets and mechanisms of action for the most promising derivatives.
-
In vivo studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of cancer and inflammation.
References
- 1. This compound | 40138-66-7 | QBA13866 [biosynth.com]
- 2. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
Mass spectrometry fragmentation pattern of 3-(3-Methoxyphenyl)propionaldehyde
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)propionaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document leverages foundational principles of mass spectrometry and data from structurally analogous molecules to construct a reliable predictive model. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions for identification, structural elucidation, and quality control purposes. We will explore the primary fragmentation pathways—including benzylic cleavage, alpha-cleavage, and the McLafferty rearrangement—supported by mechanistic diagrams and a detailed experimental protocol for empirical verification.
Introduction
This compound is an aromatic aldehyde of interest in fields ranging from fragrance chemistry to synthetic organic chemistry. Accurate analytical characterization is paramount for its application, and mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as the definitive technique for its structural confirmation.
The process of electron ionization mass spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is often energetically unstable.[1] This instability causes the molecular ion to decompose into a series of smaller, charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the principles of chemical stability, favoring pathways that produce the most stable carbocations and radicals.[1][2]
This guide will proceed by first outlining the core molecular properties of the target compound. It will then present a detailed prediction of the primary fragment ions and their originating pathways, followed by a visualization of these complex mechanisms. Finally, a robust, field-proven protocol for acquiring an experimental spectrum is provided to serve as a self-validating system for researchers.
Molecular Properties
A foundational understanding of the molecule's basic properties is essential before interpreting its mass spectrum.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)propanal |
| CAS Number | 74114-61-9 |
Predicted Electron Ionization (EI) Mass Spectrum
The fragmentation of this compound is predicted to be dominated by pathways characteristic of aromatic aldehydes and alkylbenzenes. The following table summarizes the expected major fragment ions.
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | Moderate | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 121 | High (Base Peak) | [C₈H₉O]⁺ | Benzylic Cleavage: Loss of a propionaldehyde radical (•C₃H₅O), leading to the formation of a highly stable methoxy-substituted tropylium ion. |
| 135 | Moderate | [C₉H₁₁O]⁺ | Alpha-Cleavage: Loss of the formyl radical (•CHO) from the molecular ion. |
| 136 | Moderate | [C₈H₈O₂]⁺• | McLafferty Rearrangement: Loss of a neutral ethene molecule (C₂H₄) via a six-membered ring transition state.[3][4][5][6] |
| 91 | Moderate | [C₇H₇]⁺ | Loss of formaldehyde (CH₂O) from the m/z 121 ion. |
| 77 | Low to Moderate | [C₆H₅]⁺ | Loss of CO from the m/z 105 ion (if formed) or general aromatic fragmentation. |
Mechanistic Elucidation of Key Fragmentation Pathways
The predicted mass spectrum is a composite of several competing fragmentation pathways. Understanding the mechanisms behind the formation of the most abundant ions is critical for confident spectral interpretation.
Pathway A: Benzylic Cleavage (Formation of the Base Peak, m/z 121)
The most favored fragmentation in many alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring (benzylic cleavage).[7][8] This is because the resulting benzylic carbocation is highly resonance-stabilized. In the case of this compound, this cleavage results in the loss of a C₃H₅O radical and the formation of a methoxybenzyl cation. This cation is expected to rearrange into the exceptionally stable methoxytropylium ion structure, which will likely be the most abundant ion in the spectrum (the base peak).
Caption: Benzylic cleavage leading to the stable m/z 121 ion.
Pathway B: Alpha-Cleavage (Formation of m/z 135)
Alpha-cleavage involves the breaking of a bond adjacent to a functional group. For aldehydes, this commonly results in the loss of the formyl radical (•CHO, 29 Da).[9][10][11] This pathway is significant for aromatic aldehydes and is expected to produce a moderately intense peak at m/z 135.
Caption: Alpha-cleavage resulting in the loss of a formyl radical.
Pathway C: McLafferty Rearrangement (Formation of m/z 136)
The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[5][12] The reaction proceeds through a six-membered cyclic transition state, involving the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the elimination of a neutral alkene (in this case, ethene) and the formation of a new radical cation.[3][4]
Caption: McLafferty rearrangement leading to the loss of neutral ethene.
Overall Predicted Fragmentation Scheme
The interplay of these primary fragmentation events, along with subsequent secondary fragmentations, defines the molecule's mass spectrometric identity.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the empirical analysis of this compound. Optimization may be necessary based on the specific instrumentation and sample matrix.
5.1. Sample Preparation
-
Standard Preparation: Dissolve approximately 1 mg of this compound standard in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
5.2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Standard single quadrupole detector for reliable EI-MS analysis. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of semi-volatile aromatic compounds. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature ramp to separate the analyte from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating fragment-rich, library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns consistent with spectral libraries.[2] |
| Mass Scan Range | m/z 40 - 450 | A range that covers the molecular ion and all significant predicted fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Conclusion
While a definitive, experimentally-derived mass spectrum for this compound is not widely published, a thorough analysis based on the foundational principles of mass spectrometry allows for a highly reliable prediction of its fragmentation behavior. The spectrum is expected to be dominated by a base peak at m/z 121 , resulting from the formation of a stable methoxytropylium ion via benzylic cleavage. Other significant fragments are predicted at m/z 135 due to alpha-cleavage and m/z 136 from a McLafferty rearrangement. This in-depth guide provides the mechanistic understanding and practical protocols necessary for researchers to confidently identify and characterize this compound in their analytical workflows.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uni-saarland.de [uni-saarland.de]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ugto.mx [ugto.mx]
- 9. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Infrared Spectroscopy Characteristic Peaks for 3-(3-Methoxyphenyl)propionaldehyde
This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for 3-(3-Methoxyphenyl)propionaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational signatures of the molecule's key functional groups, offering a foundational understanding for structural confirmation and purity assessment.
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is an indispensable analytical technique for the qualitative identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. For a molecule with the structural complexity of this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm the presence of its defining aldehyde, aromatic, and ether functionalities. Understanding the expected absorption frequencies is paramount for accurate spectral interpretation.
Molecular Structure and Key Vibrational Modes
To logically deconstruct the IR spectrum, we must first consider the distinct structural components of this compound. Each component possesses unique vibrational modes that give rise to characteristic absorption bands.
Figure 1: Molecular structure of this compound highlighting the key functional groups: aldehyde, methoxy-substituted benzene ring, and the propyl chain.
The primary functional groups to be analyzed are:
-
The Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretch and a distinctive C-H stretch.
-
The Methoxy-Substituted Benzene Ring: This aromatic system will exhibit characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes indicative of the substitution pattern. The methoxy group (-OCH₃) introduces a C-O ether linkage with its own stretching signature.
-
The Propyl Chain (-CH₂-CH₂-): The aliphatic nature of this linker will be evident through its sp³ C-H stretching and bending vibrations.
Detailed Analysis of Characteristic Infrared Peaks
The following sections provide a comprehensive breakdown of the expected IR absorption bands for this compound, grounded in established spectroscopic principles.
The aldehyde functional group provides some of the most definitive peaks in the IR spectrum.
-
C=O Carbonyl Stretch: A strong, sharp absorption band is anticipated in the region of 1740-1720 cm⁻¹ [1][2]. This peak arises from the stretching vibration of the carbonyl double bond. Its high intensity is a direct result of the significant change in dipole moment during this vibration. Since the aldehyde in this molecule is aliphatic and not conjugated with the aromatic ring, the peak is expected in this higher frequency range. Conjugation, if present, would shift this peak to a lower wavenumber (1710-1685 cm⁻¹)[1][3].
-
C-H Aldehydic Stretch: The stretching vibration of the hydrogen atom attached to the carbonyl carbon gives rise to one or two moderate intensity peaks in the 2830-2695 cm⁻¹ region[1][4]. A characteristic peak often appears around 2720 cm⁻¹ , which can sometimes be seen as a shoulder on the aliphatic C-H stretching bands[1][4]. The presence of this peak is a strong indicator of an aldehyde, as it is typically absent in other carbonyl-containing compounds like ketones[3][5].
The aromatic portion of the molecule contributes a series of characteristic peaks.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring typically results in weak to moderate absorption bands appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range[6][7][8]. This is a key distinguishing feature from aliphatic C-H stretches, which appear below 3000 cm⁻¹.
-
Aromatic C=C Ring Stretch: The stretching vibrations within the aromatic ring itself produce a series of sharp, moderate-intensity bands in the 1600-1450 cm⁻¹ region[6][7][9]. Typically, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹ [6][9].
-
C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ region of the spectrum[7][8]. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring[7][10]. For a 1,3-disubstituted (meta) ring, strong bands are expected in this region.
-
C-O Ether Stretch: The methoxy group (-OCH₃) will exhibit a characteristic C-O stretching vibration. For an alkyl aryl ether, this typically appears as a strong band in the 1300-1000 cm⁻¹ range[11][12]. Phenyl alkyl ethers often show two strong absorbances around 1250 cm⁻¹ and 1050 cm⁻¹[13][14].
The saturated alkyl chain connecting the aromatic ring and the aldehyde group will also produce characteristic signals.
-
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the -CH₂- groups of the propyl chain will result in strong absorption bands in the 3000-2850 cm⁻¹ region[1][15].
Summary of Expected Characteristic Peaks
The following table summarizes the anticipated key infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H | Stretch | Weak to Medium |
| 3000-2850 | Aliphatic C-H | Stretch | Strong |
| 2830-2695 | Aldehydic C-H | Stretch (often a peak near 2720) | Medium |
| 1740-1720 | Aldehyde C=O | Stretch | Strong, Sharp |
| 1600-1450 | Aromatic C=C | Ring Stretch | Medium, Sharp |
| 1300-1000 | C-O (Ether) | Stretch | Strong |
| 900-675 | Aromatic C-H | Out-of-Plane Bend | Strong |
Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining the IR spectrum of a liquid sample like this compound is as follows:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.
-
Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr)[16]. A single drop of the sample is sufficient.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹[16].
-
Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Figure 2: A generalized workflow for obtaining the IR spectrum of a liquid sample.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The strong carbonyl absorption around 1730 cm⁻¹, coupled with the characteristic aldehydic C-H stretch near 2720 cm⁻¹, provides unequivocal evidence for the aldehyde moiety. The aromatic C-H and C=C stretching bands, along with the strong C-O ether stretch, confirm the presence of the methoxy-substituted benzene ring. Finally, the aliphatic C-H stretches verify the propyl linker. This comprehensive understanding of its expected IR spectrum is a critical tool for identity confirmation and quality control in a research and development setting.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tutorchase.com [tutorchase.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aclanthology.org [aclanthology.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 3-(3-Methoxyphenyl)propionaldehyde via Swern Oxidation: A Detailed Protocol and Application Guide
This document provides a comprehensive guide for the synthesis of 3-(3-Methoxyphenyl)propionaldehyde from its corresponding primary alcohol, 3-(3-Methoxyphenyl)propan-1-ol, utilizing the Swern oxidation. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and mild method for aldehyde synthesis, minimizing over-oxidation to the carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and safe execution of the reaction.
Introduction: The Merits of Controlled Oxidation
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, achieving this selectivity can be challenging, as many oxidizing agents are potent enough to further oxidize the aldehyde to a carboxylic acid. The Swern oxidation, first reported by Daniel Swern and Kanji Omura, offers an exceptionally mild and efficient solution to this problem.[1][2] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures.[2][3] The subsequent addition of a hindered organic base, such as triethylamine, facilitates the elimination reaction to yield the desired aldehyde.[4]
The key advantages of the Swern oxidation lie in its mild reaction conditions, typically conducted at -78 °C, which preserves sensitive functional groups within complex molecules.[3] Furthermore, it effectively halts the oxidation at the aldehyde stage, providing high yields of the target compound.[4][5] This protocol has been meticulously developed to be self-validating, with clear checkpoints and explanations for each critical step.
Reaction Principle: A Stepwise Mechanistic Overview
The Swern oxidation proceeds through a series of well-defined steps:
-
Activation of DMSO: At low temperatures, dimethyl sulfoxide reacts with oxalyl chloride to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.[3]
-
Formation of Alkoxysulfonium Salt: The primary alcohol, 3-(3-Methoxyphenyl)propan-1-ol, then acts as a nucleophile, attacking the electrophilic sulfur atom of the activated DMSO species. This results in the formation of an alkoxysulfonium salt.
-
Ylide Formation and Elimination: A hindered base, typically triethylamine, is introduced to deprotonate the carbon alpha to the sulfur atom, forming a sulfur ylide. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the final aldehyde product, this compound, along with dimethyl sulfide and triethylammonium chloride.[3]
Materials and Reagents
Proper preparation and handling of all materials are paramount for the success and safety of the reaction.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties & Handling Notes |
| 3-(3-Methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | 1.0 g | 6.02 | Starting material. Solid. |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 0.8 mL | 9.03 | Corrosive, reacts violently with water. Handle in a fume hood with appropriate PPE.[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.3 mL | 18.06 | Hygroscopic. Use anhydrous DMSO. Readily penetrates skin.[7] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.2 mL | 30.1 | Flammable, corrosive, and toxic. Handle in a fume hood.[8][9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | Anhydrous, used as solvent. Volatile and should be handled in a fume hood. |
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 1.0 g scale synthesis of this compound.
Reaction Setup and Inert Atmosphere:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen to prevent moisture from quenching the reaction.
-
Maintain a positive pressure of nitrogen throughout the experiment to ensure an inert atmosphere.
Preparation of the Activated DMSO Reagent:
-
To the reaction flask, add anhydrous dichloromethane (20 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (0.8 mL, 9.03 mmol) to the cold DCM.
-
In a separate, dry dropping funnel, dissolve anhydrous DMSO (1.3 mL, 18.06 mmol) in anhydrous DCM (5 mL).
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the resulting solution at -78 °C for an additional 20 minutes to ensure complete formation of the chloro(dimethyl)sulfonium chloride.
Oxidation of the Alcohol:
-
Dissolve 3-(3-Methoxyphenyl)propan-1-ol (1.0 g, 6.02 mmol) in anhydrous DCM (10 mL).
-
Add the alcohol solution dropwise to the activated DMSO reagent over 20-30 minutes, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 45-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
Base Addition and Aldehyde Formation:
-
Slowly add triethylamine (4.2 mL, 30.1 mmol) to the reaction mixture dropwise over 10-15 minutes. The formation of a thick, white precipitate (triethylammonium chloride) will be observed.
-
Continue stirring at -78 °C for another 30 minutes.
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour with continuous stirring.
Work-up and Purification:
-
Once the reaction has reached room temperature, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.
Visualizing the Workflow
The following diagram illustrates the key stages of the Swern oxidation protocol.
Caption: Workflow for the Swern oxidation synthesis.
Expertise and Field-Proven Insights
-
Temperature Control is Critical: Maintaining the reaction temperature at or below -60 °C during the activation and oxidation steps is crucial to prevent side reactions, such as the formation of Pummerer rearrangement byproducts.
-
Anhydrous Conditions are Non-Negotiable: Water will readily react with oxalyl chloride and the activated DMSO species, leading to a significant reduction in yield. Ensure all glassware is flame-dried or oven-dried and that all reagents and solvents are anhydrous.
-
Order of Addition Matters: The alcohol must be added to the pre-formed activated DMSO reagent. Adding the base before the alcohol is fully consumed can lead to the formation of undesired byproducts.[10]
-
Managing the Odor: The primary byproduct of the Swern oxidation is dimethyl sulfide, which has a notoriously unpleasant and pervasive odor.[3] All steps, including the work-up, should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution, which oxidizes the volatile dimethyl sulfide to the odorless dimethyl sulfoxide.
-
Troubleshooting Low Yields:
-
Moisture Contamination: This is the most common culprit. Re-check the dryness of all equipment and reagents.
-
Insufficient Reagents: Ensure accurate measurement of all reagents, particularly the oxalyl chloride and DMSO.
-
Premature Warming: Allowing the reaction to warm up before the addition of the base can lead to decomposition of the intermediate species.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: This reaction must be performed in a certified chemical fume hood due to the use of toxic and volatile reagents and the production of toxic carbon monoxide gas and foul-smelling dimethyl sulfide.
-
Oxalyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[6][11] Handle with extreme care under an inert atmosphere.
-
Dimethyl Sulfoxide (DMSO): DMSO can readily penetrate the skin and may carry dissolved chemicals with it into the body.[7] Avoid all skin contact.
-
Triethylamine: This base is flammable, corrosive, and toxic if inhaled or absorbed through the skin.[8][9]
-
Cryogenic Bath: Handle dry ice and acetone with appropriate cryogenic gloves to prevent cold burns.
Conclusion
The Swern oxidation is a powerful and reliable method for the synthesis of aldehydes from primary alcohols. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can consistently achieve high yields of this compound. The key to success lies in the meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. This guide provides the necessary framework for both novice and experienced chemists to confidently perform this essential organic transformation.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. 3-(3-METHOXY-PHENYL)-PROPAN-1-OL | 7252-82-6 [chemicalbook.com]
- 9. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Using 3-(3-Methoxyphenyl)propionaldehyde in the synthesis of bioactive arylalkylamines
Application Notes & Protocols
Topic: Strategic Application of 3-(3-Methoxyphenyl)propionaldehyde in the Synthesis of Bioactive Arylalkylamines
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of pharmacologically relevant arylalkylamines. We move beyond simple procedural lists to explore the causality behind key synthetic transformations, focusing on Reductive Amination and the Pictet-Spengler reaction. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles. This guide serves as a practical resource for constructing diverse molecular scaffolds, from simple substituted propylamines to complex polycyclic frameworks like tetrahydroisoquinolines, which are prevalent in numerous alkaloid natural products and pharmaceuticals.[1][2]
The Strategic Value of the this compound Scaffold
This compound is more than a simple aldehyde; it is a carefully selected building block for constructing libraries of bioactive compounds. Its structure offers three key strategic advantages for medicinal chemistry:
-
The Aldehyde Functionality: As a reactive electrophile, the aldehyde group is the primary handle for introducing nitrogen-containing moieties. It readily participates in condensation reactions with primary and secondary amines to form imine or iminium ion intermediates, which are central to the synthetic methods discussed.[3]
-
The Propyl Linker: The three-carbon chain provides conformational flexibility and optimal spacing between the aromatic ring and the future amine group. This linker is a common feature in many neurotransmitters and drugs that target the central nervous system (CNS), influencing receptor binding and pharmacokinetic properties.
-
The meta-Methoxy Phenyl Group: The methoxy substituent is an electron-donating group (EDG) that can influence the electronic properties of the aromatic ring. While less activating than an ortho or para substituent, its meta position can direct certain electrophilic substitution reactions and subtly modulate the lipophilicity and metabolic stability of the final compound.
Core Synthetic Methodologies
Two powerful and reliable synthetic strategies are highlighted for their efficiency and broad applicability in converting this compound into valuable amine scaffolds.
Reductive Amination: The Direct Path to Arylalkylamines
Reductive amination, or reductive alkylation, is arguably the most common and efficient method for forming C-N bonds.[3] It is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[4]
Mechanistic Rationale: The process involves two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form an imine. In the presence of acid, this is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.
Choice of Reducing Agent: While various hydrides can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4] Its superiority stems from its mildness and selectivity. It is less reactive than sodium borohydride (NaBH₄) and therefore does not readily reduce the starting aldehyde, minimizing the formation of alcohol side products.[3][4] It is also a safer alternative to the more toxic sodium cyanoborohydride (NaBH₃CN).[4]
Caption: One-pot workflow for reductive amination.
Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Cores
The Pictet-Spengler reaction is a powerful ring-forming reaction that produces tetrahydroisoquinolines (THIQs) and related heterocyclic structures.[5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[5][6][7]
Mechanistic Rationale: Although our starting material is the aldehyde, the core principle applies when it is reacted with a suitable β-arylethylamine (e.g., dopamine, phenethylamine).
-
Iminium Ion Formation: As with reductive amination, the reaction begins with the formation of an iminium ion from the aldehyde and the β-arylethylamine partner.
-
Intramolecular Cyclization: The crucial step is an intramolecular electrophilic aromatic substitution. The aromatic ring of the β-arylethylamine acts as the nucleophile, attacking the electrophilic iminium carbon. This step is the driving force of the reaction and is favored by electron-rich aromatic rings.[5][8]
-
Rearomatization: A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline scaffold.[7]
The reaction typically requires an acid catalyst (e.g., HCl, trifluoroacetic acid) and heat, especially for less activated aromatic rings.[8]
Caption: Key steps in the Pictet-Spengler reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of N-Methyl-3-(3-methoxyphenyl)propylamine via Reductive Amination
This protocol details the direct, one-pot synthesis of a secondary amine using methylamine and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Add the methylamine solution (1.2 equiv) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking) to afford the pure N-methyl-3-(3-methoxyphenyl)propylamine.[9]
Protocol 2: Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol describes the synthesis of a THIQ by reacting this compound with phenethylamine.
Materials:
-
This compound (1.0 equiv)
-
Phenethylamine (1.0 equiv)
-
Trifluoroacetic acid (TFA, 0.1 - 1.0 equiv) or concentrated HCl (catalytic)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.0 equiv), phenethylamine (1.0 equiv), and toluene (approx. 0.3 M).
-
Add the acid catalyst (e.g., TFA, 0.1 equiv).
-
Heat the mixture to reflux (approx. 110 °C for toluene). The formation of the imine intermediate will occur with the removal of water.
-
Continue refluxing for 12-24 hours. The cyclization step requires these harsher conditions as the phenyl ring is not strongly activated.[8] Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the target tetrahydroisoquinoline product.
Data Summary & Characterization
The identity and purity of the synthesized arylalkylamines must be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Methodology | Target Scaffold | Key Reagents | Typical Conditions | Expected Yield |
| Reductive Amination | N-Substituted Propylamine | Amine, NaBH(OAc)₃ | Room Temp, 4-12 h | 70-95% |
| Pictet-Spengler | Tetrahydroisoquinoline | β-Arylethylamine, Acid | Reflux, 12-24 h | 40-75% |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of diverse, bioactive arylalkylamines. The methodologies of reductive amination and the Pictet-Spengler reaction provide reliable and scalable pathways to access both simple acyclic amines and complex heterocyclic systems. The protocols detailed in this guide offer a solid foundation for researchers to build upon, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. rsc.org [rsc.org]
- 10. hilarispublisher.com [hilarispublisher.com]
Application Note & Protocol: A Validated Two-Step Synthesis of 3-(3-Methoxyphenyl)propionaldehyde
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 3-(3-methoxyphenyl)propionaldehyde, a key intermediate in pharmaceutical and fragrance development. While the direct formation of an aldehyde via Friedel-Crafts acylation is not chemically feasible, this guide presents a robust and reliable two-step alternative. The synthesis begins with the conversion of commercially available 3-(3-methoxyphenyl)propionic acid to its corresponding acyl chloride, followed by a selective catalytic hydrogenation known as the Rosenmund reduction. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into process optimization and troubleshooting, ensuring scientific integrity and reproducibility for researchers and drug development professionals.
Introduction & Synthetic Strategy
This compound is a valuable building block in organic synthesis. Its structure, featuring an aromatic ring with an electron-donating methoxy group and a reactive aldehyde functionality, makes it suitable for constructing more complex molecular architectures.
A common misconception involves the use of Friedel-Crafts acylation for the direct synthesis of aromatic aldehydes. It is critical to understand that Friedel-Crafts acylation introduces an acyl group (-COR) onto an aromatic ring to form a ketone , not an aldehyde.[1][2] The resulting ketone product is also less reactive than the starting material, which prevents further acylation.[3]
Therefore, a more scientifically sound and efficient pathway is required. This protocol outlines a two-step synthesis that is both high-yielding and scalable:
-
Step 1: Acyl Chloride Formation. 3-(3-methoxyphenyl)propionic acid is converted to the more reactive 3-(3-methoxyphenyl)propionyl chloride using thionyl chloride (SOCl₂). This is a standard and highly effective method for activating a carboxylic acid.
-
Step 2: Selective Reduction (Rosenmund Reduction). The resulting acyl chloride is selectively reduced to the target aldehyde. The Rosenmund reduction, which employs a "poisoned" palladium catalyst (Pd/BaSO₄), is ideal for this transformation as it prevents the common side reaction of over-reduction to the corresponding primary alcohol.[4][5]
This two-step approach provides a reliable and reproducible method for obtaining high-purity this compound.
Reaction Mechanisms and Rationale
Step 1: Formation of 3-(3-Methoxyphenyl)propionyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.
Mechanism: The reaction begins with the attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl.
Caption: Mechanism of Acyl Chloride Formation.
Step 2: Rosenmund Reduction
The Rosenmund reduction is a catalytic hydrogenation process that selectively reduces an acyl chloride to an aldehyde.[4] The key to its success is the use of a poisoned catalyst.
Catalyst Rationale: A standard palladium catalyst would be too reactive and would reduce the acyl chloride first to the aldehyde, and then further to the primary alcohol.[5] The Rosenmund catalyst consists of palladium supported on barium sulfate (Pd/BaSO₄). Barium sulfate's low surface area reduces the catalyst's activity.[4] Often, a catalyst poison like quinoline or thiourea is added to further deactivate the catalyst, ensuring the reaction stops at the aldehyde stage.[6] This deactivation prevents the reduction of the newly formed, and generally more reactive, aldehyde.
Mechanism: The reaction involves the oxidative addition of the acyl chloride to the palladium(0) catalyst surface. The resulting acyl-palladium(II) complex then undergoes hydrogenolysis with H₂, followed by reductive elimination to yield the aldehyde and regenerate the catalyst.
Caption: Simplified Mechanism of Rosenmund Reduction.
Detailed Experimental Protocols
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9] Anhydrous conditions are critical for success. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Overall Workflow
Caption: Overall Synthetic Workflow Diagram.
Step 1: Synthesis of 3-(3-Methoxyphenyl)propionyl Chloride
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(3-Methoxyphenyl)propionic acid | 180.20 | 10.0 g | 55.5 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.0 mL | 83.2 | 1.5 |
| Anhydrous Toluene | 92.14 | 50 mL | - | - |
Protocol:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system containing an aqueous NaOH solution to neutralize the evolved HCl and SO₂ gas. Ensure the entire apparatus is under a dry, inert atmosphere.
-
Reagent Addition: To the flask, add 3-(3-methoxyphenyl)propionic acid (10.0 g, 55.5 mmol) and anhydrous toluene (50 mL).
-
Reaction Initiation: While stirring, carefully add thionyl chloride (6.0 mL, 83.2 mmol) dropwise at room temperature. The addition is exothermic, and gas evolution will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Result: The resulting crude 3-(3-methoxyphenyl)propionyl chloride (a pale yellow oil) is typically used in the next step without further purification.
Step 2: Rosenmund Reduction to this compound
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Crude Acyl Chloride (from Step 1) | 198.65 | ~11.0 g | ~55.5 | Assumed quantitative yield from Step 1 |
| 5% Palladium on Barium Sulfate (Pd/BaSO₄) | - | 550 mg | - | Catalyst |
| Quinoline-Sulfur poison | - | 1-2 drops | - | Catalyst deactivator |
| Anhydrous Toluene | 92.14 | 100 mL | - | Solvent |
| Hydrogen (H₂) gas | 2.02 | Balloon or regulated supply | - | Reducing agent |
Protocol:
-
Catalyst Suspension: To a 250 mL three-neck round-bottom flask equipped with a gas inlet, a condenser, and a magnetic stir bar, add the Pd/BaSO₄ catalyst (550 mg), anhydrous toluene (100 mL), and the quinoline-sulfur poison (1-2 drops).
-
Reagent Addition: Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous toluene and add it to the flask.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the gas inlet or use a regulated H₂ supply. Purge the system by evacuating and backfilling with H₂ three times.
-
Reaction: Heat the mixture to a gentle reflux while stirring vigorously to ensure good suspension of the catalyst. The reaction is typically complete in 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) or by measuring HCl evolution (e.g., bubbling the outlet gas through water and titrating with a standard base).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[6] Wash the Celite pad with a small amount of toluene.
-
Purification: Combine the filtrate and washings. Wash the organic solution sequentially with 5% HCl solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude aldehyde by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[10]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Aldehyde | Catalyst Poisoning: Too much quinoline-sulfur added, completely deactivating the catalyst. | Reduce the amount of poison used. Start with a very small amount and add more only if over-reduction is observed. |
| Inactive Catalyst: Old or improperly stored Pd/BaSO₄. | Use a fresh batch of catalyst. | |
| Incomplete Acyl Chloride Formation: Insufficient reflux time or wet reagents in Step 1. | Ensure anhydrous conditions in Step 1 and allow for a sufficient reaction time. | |
| Over-reduction to Alcohol | Catalyst Too Active: Insufficient catalyst poison or a highly active catalyst batch. | Increase the amount of quinoline-sulfur poison slightly. Ensure the catalyst is properly "poisoned" before adding the acyl chloride.[4] |
| Formation of Ester Byproduct | Over-reduction to alcohol, which then reacts with unreacted acyl chloride.[4] | This is a consequence of the catalyst being too active. Follow the solutions for over-reduction. Ensure a steady, not excessive, stream of hydrogen. |
| No Reaction in Step 2 | Completely Inactive Catalyst: Catalyst has been deactivated by exposure to air/moisture. | Handle the catalyst quickly and under an inert atmosphere as much as possible. |
Conclusion
The synthetic route detailed in this application note, involving the formation of an acyl chloride followed by a controlled Rosenmund reduction, represents a reliable and reproducible method for preparing this compound. By understanding the underlying mechanisms and paying close attention to critical parameters such as reagent purity, anhydrous conditions, and catalyst activity, researchers can consistently achieve high yields of the desired product. This protocol serves as a validated foundation for laboratory-scale synthesis and can be adapted for process development in industrial applications.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. drexel.edu [drexel.edu]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. carlroth.com [carlroth.com]
- 10. chembk.com [chembk.com]
Application Note: GC-MS Parameters for the Analysis of 3-(3-Methoxyphenyl)propionaldehyde
Introduction
3-(3-Methoxyphenyl)propionaldehyde is an aromatic aldehyde of interest in fields such as fragrance chemistry, synthesis of pharmaceutical intermediates, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this and other semi-volatile organic compounds.[1][2] It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] This document provides a comprehensive, field-proven protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles for analyzing aromatic aldehydes and offers a robust starting point for method development and validation.
Core Principles and Methodological Rationale
The successful analysis of this compound hinges on a systematic approach that considers the analyte's physicochemical properties at each stage.
-
Volatility and Thermal Stability: As a semi-volatile compound, the analyte must be efficiently vaporized in the GC inlet without thermal degradation.[4] The chosen injector and oven temperatures are critical to ensure quantitative transfer to the analytical column.
-
Chromatographic Separation: The selection of a non-polar stationary phase is based on the principle of "like dissolves like." The aromatic nature of the analyte dictates a strong interaction with a phenyl-containing stationary phase, enabling its separation from matrix components and isomers. The temperature gradient (oven ramp) is optimized to ensure a sharp peak shape and adequate separation from other components.
-
Mass Spectrometric Detection: Standard Electron Ionization (EI) is employed due to its ability to generate reproducible, information-rich fragmentation patterns. These patterns serve as a chemical fingerprint, allowing for confident identification through library matching or spectral interpretation.[3]
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is paramount to prevent contamination and ensure accurate, reproducible results. Direct determination of aldehydes in complex matrices can be complicated due to their reactivity and potential for trace concentrations.[5]
2.1. Reagents and Materials
-
Analyte: this compound standard
-
Solvent: High-purity, volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane).[1][6] Water and non-volatile solvents must be avoided.[6]
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[4]
-
Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes.
2.2. Protocol for Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
-
Working Standard (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to achieve a final concentration suitable for analysis. A concentration of approximately 10 µg/mL is recommended for a 1 µL splitless injection.[4]
-
Filtration/Centrifugation: Ensure the final solution is free of any particulates by filtering through a 0.22 µm PTFE syringe filter or by centrifugation.[1][6] This step is crucial to prevent blockage of the injection syringe and contamination of the GC inlet.[4]
-
Transfer: Transfer the final working standard into a labeled glass autosampler vial.
Expert Insight: For complex matrices such as biological fluids or environmental samples, a sample cleanup and concentration step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary prior to GC-MS analysis.[1][2] Furthermore, for trace-level analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and chromatographic performance.[7]
Instrumentation and Analytical Parameters
The following parameters are recommended as a robust starting point for the analysis on most modern GC-MS systems.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Justification |
| Gas Chromatograph (GC) Parameters | ||
| GC System | Agilent 8890 GC or equivalent | N/A |
| Column | Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar (5%-phenyl)-methylpolysiloxane phase ideal for semi-volatile aromatic compounds.[8][9] It offers excellent inertness and low bleed characteristics, crucial for MS detection.[10][11] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimizes separation efficiency and analysis time. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis by transferring the entire sample volume onto the column. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 70°C, hold 2 min. Ramp: 15°C/min to 280°C. Final Hold: 5 min at 280°C. | The initial hold focuses the analyte at the column head. The ramp ensures efficient elution and good peak shape. The final hold cleanses the column of less volatile components. |
| Mass Spectrometer (MS) Parameters | ||
| MS System | Agilent 5977B MSD or equivalent | N/A |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | Standard energy for EI, maximizing ionization and producing consistent fragmentation patterns. |
| MS Source Temp. | 230 °C | Prevents analyte condensation within the ion source. |
| MS Quad Temp. | 150 °C | Ensures stable mass filtering. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Scan Range | m/z 40 - 450 | A wide enough range to capture the molecular ion and all significant fragment ions. |
Experimental Workflow and Protocol
The logical flow of the analytical process is crucial for achieving consistent and reliable results.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Step-by-Step Analytical Protocol
-
System Preparation: Equilibrate the GC-MS system with the parameters listed in Table 1. Perform a solvent blank injection to ensure the system is clean.
-
Sequence Setup: Create an injection sequence in the instrument control software, including solvent blanks, quality control samples, and the prepared standards.
-
Sample Injection: Place the prepared vial(s) in the autosampler tray. Start the sequence. The autosampler will inject 1 µL of the sample into the hot GC inlet.
-
Chromatographic Run: The vaporized sample is swept onto the HP-5ms column by the helium carrier gas. The oven temperature will ramp as programmed, separating the analyte from other components based on its boiling point and interaction with the stationary phase.
-
Mass Spectrometric Detection: As this compound elutes from the column, it enters the MS ion source, where it is bombarded with electrons (EI) and fragmented into charged ions.
-
Data Acquisition: The quadrupole mass filter scans the specified mass range, and the detector records the abundance of each ion, generating a mass spectrum. This process is repeated continuously throughout the run, producing a Total Ion Chromatogram (TIC).
Data Analysis and Expected Results
5.1. Chromatogram Analysis The primary output is the Total Ion Chromatogram (TIC), which plots signal intensity versus retention time. This compound will appear as a sharp, symmetrical peak at a specific retention time determined by the analytical conditions.
5.2. Mass Spectrum Interpretation Extracting the mass spectrum from the apex of the analyte peak provides the key information for identification. While a library spectrum for this compound is not readily available in public databases, its fragmentation can be predicted based on the principles of mass spectrometry for aromatic aldehydes.[12][13]
-
Molecular Ion (M•+): The molecular weight of C₁₀H₁₂O₂ is 164.20 g/mol . A peak corresponding to the molecular ion at m/z 164 should be observable. Aromatic aldehydes typically show a discernible molecular ion peak.[13]
-
Key Fragments: The fragmentation pattern is expected to be dominated by cleavages that form stable ions.
-
Loss of CHO (m/z 29): Alpha-cleavage next to the carbonyl group is common for aldehydes, leading to a potential fragment at m/z 135 ([M-29]+).[14][15]
-
Methoxy-Tropylium Ion: A characteristic fragmentation for alkyl-methoxybenzenes is the formation of a stable methoxy-tropylium ion. This would likely result in a prominent peak at m/z 121 . This is analogous to the formation of the tropylium ion (m/z 91) from alkylbenzenes and the methyltropylium ion (m/z 105) from methyl-alkylbenzenes.[12]
-
Other Fragments: Other significant fragments may appear at m/z 91 and m/z 77 , corresponding to further fragmentation of the aromatic ring structure.
-
Final identification should be confirmed by running an authentic standard under the same analytical conditions and comparing both the retention time and the resulting mass spectrum.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. oudacademia.com [oudacademia.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. commons.und.edu [commons.und.edu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. news-medical.net [news-medical.net]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Reductive Amination of 3-(3-Methoxyphenyl)propionaldehyde
Introduction: Strategic Insights into C-N Bond Formation via Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in forging crucial carbon-nitrogen bonds.[1][2] This powerful technique circumvents the persistent challenge of over-alkylation often encountered with traditional amine alkylation methods using alkyl halides.[1] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the target amine.[3][4] This one-pot approach is highly favored in both academic and industrial settings, including pharmaceutical development, for its operational simplicity and generally mild reaction conditions.[3][5]
This document provides a comprehensive guide to the reductive amination of 3-(3-methoxyphenyl)propionaldehyde, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for using various primary and secondary amines, discuss the selection of appropriate reducing agents, and provide insights into reaction optimization and product purification.
Mechanistic Overview: A Tale of Two Steps in One Pot
The reductive amination of an aldehyde, such as this compound, with a primary or secondary amine is a sequential process that occurs in a single reaction vessel.[6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[3] This is followed by the elimination of a water molecule to yield a transient imine (from a primary amine) or an iminium ion (from a secondary amine).[3][7] This step is typically catalyzed by mild acid.[4]
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary or tertiary amine, respectively.[2][8]
The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting aldehyde while being reactive enough to reduce the intermediate imine or iminium ion.[2][9]
Visualizing the Workflow: Reductive Amination of this compound
Caption: A generalized workflow for the one-pot reductive amination process.
Reagent Selection and Rationale
The success of a reductive amination hinges on the appropriate choice of reducing agent and solvent. Below is a comparative analysis of commonly employed reagents.
| Reducing Agent | Abbreviation | Key Characteristics | Recommended Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective, reduces aldehydes slowly but iminium ions rapidly.[9][10] Tolerates a wide range of functional groups.[10] Moisture-sensitive.[11] | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[11][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and water-tolerant.[11] Requires mildly acidic conditions for optimal reactivity.[4] Highly toxic , and generates toxic byproducts (HCN).[13][14] | Methanol (MeOH), Ethanol (EtOH)[11] |
| Sodium Borohydride | NaBH₄ | Stronger reducing agent, can reduce the starting aldehyde.[11] Typically added after imine formation is complete (two-step, one-pot).[11][15] | Methanol (MeOH), Ethanol (EtOH)[11] |
Expert Recommendation: For most applications involving this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its high selectivity, operational simplicity in a one-pot direct procedure, and milder safety profile compared to sodium cyanoborohydride.[9][10][12]
Experimental Protocols
Materials and Equipment:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous solvents (DCE, THF, or MeOH)
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. [14][16][17] Handle with extreme caution and have an appropriate quenching protocol in place.
-
Sodium triacetoxyborohydride is moisture-sensitive; handle under an inert atmosphere.[11]
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is suitable for a wide range of primary and secondary amines.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add the desired amine (1.0-1.2 equiv.).[12][13]
-
Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv.) portion-wise to the stirred solution.[12] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[18]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.[18]
Protocol 2: Procedure using Sodium Cyanoborohydride
This protocol is an alternative, particularly useful when protic solvents like methanol are preferred.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the chosen amine (1.0-1.2 equiv.) in methanol (MeOH).
-
Acidification: Add a few drops of glacial acetic acid to catalyze imine formation and provide the optimal pH for the reduction.[19]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv.) to the solution.
-
Reaction and Monitoring: Stir the mixture at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Quench the reaction carefully with water.
-
Adjust the pH to be basic (pH > 10) with aqueous NaOH to neutralize the acid and deprotonate the amine product.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the residue via flash column chromatography.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) may be beneficial. Ensure the reagents are of high purity and the solvents are anhydrous, especially when using NaBH(OAc)₃.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This indicates that the reducing agent is too reactive under the chosen conditions or that imine formation is slow. Using a milder reducing agent like NaBH(OAc)₃ typically minimizes this issue.[12]
-
Difficult Purification: If the product amine is difficult to separate from the unreacted starting amine, consider using a scavenger resin to remove the excess amine before chromatography.[20] Acid-base extraction can also be a powerful purification technique for amines.[21]
Conclusion
The reductive amination of this compound is a robust and versatile method for synthesizing a diverse array of secondary and tertiary amines. By carefully selecting the appropriate amine, reducing agent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols outlined in this guide, particularly the use of sodium triacetoxyborohydride, provide a reliable and efficient pathway for this important transformation in drug discovery and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. gctlc.org [gctlc.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. oxfordlabchem.com [oxfordlabchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. reddit.com [reddit.com]
Anionic and cationic polymerization techniques using 3-(3-Methoxyphenyl)propionaldehyde
Application Note & Protocol Guide
Topic: Anionic and Cationic Polymerization Techniques using 3-(3-Methoxyphenyl)propionaldehyde
Abstract
This document provides a comprehensive technical guide for the anionic and cationic polymerization of this compound, a functionalized aromatic aldehyde. Aldehyde polymerization yields polyacetals, a class of polymers known for their low ceiling temperatures and potential for depolymerization, making them subjects of interest in stimuli-responsive and degradable materials research. This guide is intended for researchers, polymer chemists, and drug development professionals, offering detailed mechanistic insights and step-by-step protocols. We delve into the causality behind experimental choices, from initiator selection to reaction conditions, to empower users to not only replicate these procedures but also adapt them for novel macromolecular architectures.
Introduction: The Monomer—this compound
This compound is a unique monomer for addition polymerization. Its structure features a terminal aldehyde group, which is the site of polymerization, separated from an aromatic ring by a flexible ethyl spacer. The methoxy substituent on the benzene ring, while electronically influencing the aromatic system, has a minimal inductive effect on the distant aldehyde carbonyl. Therefore, its polymerization behavior is expected to be analogous to that of higher aliphatic aldehydes, but with the resulting polymer featuring pendant methoxyphenyl groups that influence its solubility, thermal properties, and potential for post-polymerization modification.[1][2]
The carbonyl double bond in aldehydes is highly polarized, rendering it susceptible to ionic polymerization methods.[1] Both anionic and cationic initiation can effectively produce polyacetal chains, but the mechanisms, requisite conditions, and resulting polymer characteristics differ significantly. A critical consideration for all aldehyde polymerizations is the low ceiling temperature (T_c), the temperature at which the rates of polymerization and depolymerization are equal.[3] Consequently, these reactions must typically be conducted at low temperatures to favor polymer formation.
Physicochemical Properties of the Monomer
| Property | Value | Source |
| IUPAC Name | 3-(3-methoxyphenyl)propanal | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | - |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~230-235 °C | [4] |
| Solubility | Soluble in common organic solvents (ethers, alcohols); insoluble in water. | [4] |
Anionic Polymerization of this compound
Anionic polymerization of aldehydes proceeds via nucleophilic attack on the electron-deficient carbonyl carbon.[5] This method is renowned for its potential to create "living" polymers, where chain termination and transfer reactions are absent.[6][7] This allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and the ability to form block copolymers.
Mechanism of Anionic Polymerization
The process can be broken down into three key stages: initiation, propagation, and termination (by intentional quenching).
-
Initiation: A strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium), attacks the carbonyl carbon of the monomer. This opens the C=O double bond and generates an alkoxide, which serves as the propagating species.[8]
-
Propagation: The newly formed alkoxide anion is nucleophilic and sequentially adds to the carbonyl carbon of subsequent monomer molecules. This process repeats, extending the polyacetal chain.
-
Termination (Quenching): In a living polymerization, the chain ends remain active indefinitely.[6] To isolate the polymer, a protic agent like methanol is added to quench the reaction, protonating the terminal alkoxide to a hydroxyl group.
A potential side reaction is chain transfer to the monomer, where the active alkoxide end-group deprotonates the α-carbon of a monomer molecule, forming an enolate.[9] This terminates one chain and initiates another, which can broaden the molecular weight distribution and limit the final molecular weight.[9] Conducting the reaction at very low temperatures helps to suppress this side reaction.
Figure 1: General mechanism for the anionic polymerization of an aldehyde.
Experimental Protocol: Anionic Polymerization
This protocol describes the synthesis of poly(this compound) using n-butyllithium as an initiator in tetrahydrofuran (THF).
Materials:
-
This compound (Monomer)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (Initiator)
-
Tetrahydrofuran (THF), anhydrous (Solvent)
-
Methanol (MeOH), anhydrous (Quenching Agent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Schlenk line or glovebox setup
-
Flame-dried glassware
Protocol Steps:
-
Monomer and Solvent Purification:
-
Rationale: Anionic polymerization is extremely sensitive to protic impurities like water, which will consume the initiator and terminate chains.
-
Procedure: Distill the monomer over calcium hydride (CaH₂) under reduced pressure. Dry THF by passing it through an activated alumina column or by refluxing over sodium/benzophenone ketyl until the characteristic blue/purple color persists, followed by distillation under inert gas.
-
-
Reaction Setup:
-
Rationale: Maintaining an inert atmosphere is critical to prevent reaction with atmospheric oxygen and moisture.
-
Procedure: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to the Schlenk line. Purge the flask with inert gas for 15-20 minutes.
-
-
Polymerization:
-
Rationale: Low temperatures (-78 °C) are essential to shift the polymerization-depolymerization equilibrium towards the polymer and to minimize side reactions.[10]
-
Procedure:
-
Using a gas-tight syringe, transfer 20 mL of anhydrous THF into the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2.0 g of the purified monomer to the cold THF with stirring.
-
Calculate the required volume of n-BuLi solution to achieve the desired monomer-to-initiator ratio ([M]/[I]), which controls the target molecular weight. For example, for a target degree of polymerization of 100, use ~0.077 mL of 1.6 M n-BuLi.
-
Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The reaction mixture may develop a slight color.
-
Allow the polymerization to proceed at -78 °C for 2-4 hours.
-
-
-
Quenching and Isolation:
-
Rationale: A quenching agent terminates the living polymerization. The polymer is then isolated by precipitation in a non-solvent.
-
Procedure:
-
While maintaining the -78 °C temperature, add 1 mL of anhydrous methanol to quench the reaction. Stir for 15 minutes.
-
Remove the flask from the cold bath and allow it to warm to room temperature.
-
Pour the reaction mixture into 200 mL of cold, vigorously stirring methanol. The polymer should precipitate as a white solid.
-
Collect the polymer by vacuum filtration, wash with additional cold methanol, and dry under vacuum at room temperature to a constant weight.
-
-
Key Parameters and Expected Outcomes
| Parameter | Example Value/Range | Rationale & Expected Impact |
| Initiator | n-BuLi, Lithium amides | Strong nucleophiles are required for efficient initiation.[6] |
| [M]/[I] Ratio | 50 - 500 | Primary control over the polymer's molecular weight (Mn). Mn ≈ ([M]/[I]) × M_monomer. |
| Solvent | THF, Toluene | Polar aprotic solvents like THF solvate the lithium counter-ion, accelerating propagation. |
| Temperature | -78 °C | Crucial for preventing depolymerization and minimizing chain transfer.[3] |
| Time | 1 - 5 hours | Reaction is typically fast; longer times may increase the chance of side reactions. |
| Expected PDI | < 1.2 | A low Polydispersity Index (PDI) is characteristic of a well-controlled living polymerization.[7] |
Cationic Polymerization of this compound
Cationic polymerization is initiated by electrophilic species, such as Lewis or Brønsted acids.[11][12] The mechanism involves the activation of the monomer's carbonyl oxygen, creating a propagating cationic species. While effective, cationic polymerizations are often more prone to side reactions like chain transfer, which can result in polymers with broader molecular weight distributions compared to their anionic counterparts.[13]
Mechanism of Cationic Polymerization
-
Initiation: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen. In the presence of a co-initiator like trace water, a proton is generated which protonates the oxygen, forming a highly reactive oxonium ion.[12][13]
-
Propagation: The electrophilic carbon of the activated monomer is attacked by the carbonyl oxygen of another monomer molecule. This process repeats, building the polyacetal chain with a propagating oxonium ion at the chain end.
-
Chain Transfer & Termination: The propagating cation can be terminated by reaction with the counter-ion or quenched by a nucleophile.[13] A common event is chain transfer to a monomer or solvent molecule, which terminates one chain while initiating a new one. This is a primary reason for broader molecular weight distributions in cationic systems. For some aromatic aldehydes, polymerization can result in cyclic polymers.[14]
Figure 2: General mechanism for the cationic polymerization of an aldehyde.
Experimental Protocol: Cationic Polymerization
This protocol details the polymerization using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid initiator in dichloromethane (DCM).
Materials:
-
This compound (Monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (Initiator)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Pyridine (Quenching Agent)
-
Methanol (MeOH) (Precipitation non-solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Schlenk line or glovebox setup
-
Flame-dried glassware
Protocol Steps:
-
Monomer and Solvent Purification:
-
Rationale: While less sensitive than anionic systems, cationic polymerizations are affected by nucleophilic impurities (especially water), which can act as co-initiators or terminating agents. Control over water content is key.
-
Procedure: Distill the monomer over CaH₂. Dry DCM by refluxing over CaH₂ followed by distillation under inert gas.
-
-
Reaction Setup:
-
Procedure: Assemble and purge a flame-dried Schlenk flask as described in the anionic protocol (Section 2.2, Step 2).
-
-
Polymerization:
-
Rationale: Low temperatures are again used to favor polymerization. DCM is a common solvent for cationic reactions as its polarity helps stabilize the propagating cation.[11]
-
Procedure:
-
Transfer 20 mL of anhydrous DCM to the reaction flask via syringe.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2.0 g of the purified monomer to the cold DCM with stirring.
-
Using a syringe, add a calculated amount of BF₃·OEt₂ (e.g., 1-2 mol% relative to the monomer).
-
Stir the reaction at -78 °C. The polymer may begin to precipitate from the solution as it forms.[11]
-
Allow the polymerization to proceed for 1-3 hours.
-
-
-
Quenching and Isolation:
-
Rationale: The reaction is quenched with a base (pyridine) to neutralize the Lewis acid initiator and prevent further reaction or degradation upon warming.[15]
-
Procedure:
-
Add 1 mL of anhydrous pyridine to the cold reaction mixture to quench the polymerization.
-
Allow the flask to warm to room temperature.
-
Precipitate the polymer by pouring the mixture into 200 mL of cold, vigorously stirring methanol.
-
Collect the solid polymer by vacuum filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Key Parameters and Expected Outcomes
| Parameter | Example Value/Range | Rationale & Expected Impact |
| Initiator | BF₃·OEt₂, H₂SO₄ | Lewis acids or strong Brønsted acids are required to activate the monomer.[12] |
| Co-initiator | Trace H₂O | Often required for Lewis acids. Its concentration can affect initiation rate and control. |
| Solvent | DCM, Ethyl Acetate | Halogenated solvents are common. Ethyl acetate has been shown as a greener alternative.[15] |
| Temperature | -78 °C to 0 °C | Lower temperatures favor higher molecular weights and reduce side reactions.[1] |
| Time | 1 - 4 hours | Sufficient time for high conversion; prolonged times may increase chain transfer. |
| Expected PDI | 1.5 - 2.5 | Typically broader than anionic methods due to the prevalence of chain transfer and termination events.[16] |
General Polymer Characterization
Once isolated, the polymer's structure and properties should be verified using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polyacetal structure (disappearance of the aldehyde proton signal at ~9.8 ppm and appearance of a broad acetal proton signal at ~4.5-5.5 ppm) and verify the integrity of the pendant methoxyphenyl groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the strong carbonyl (C=O) stretch from the monomer (around 1725 cm⁻¹) and the appearance of strong C-O-C acetal stretches (around 1100 cm⁻¹).
-
Thermal Analysis (TGA/DSC): To determine the polymer's thermal stability and degradation temperature, which is particularly relevant for low ceiling temperature polyaldehydes.
Conclusion
The polymerization of this compound offers a pathway to novel polyacetals with functional pendant groups. Anionic polymerization, when conducted under stringent anhydrous and low-temperature conditions, provides excellent control over the polymer architecture, yielding materials with predictable molecular weights and low polydispersity. Cationic polymerization is a viable alternative, though it generally affords less control over the final polymer structure due to a higher propensity for side reactions. The choice of method will depend on the desired material properties and the level of structural precision required for the intended application, be it in drug delivery, responsive materials, or advanced manufacturing.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. Living polymerization - Wikipedia [en.wikipedia.org]
- 8. Notes on Understanding anionic polymerization initiators [unacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Real-Time Monitoring of the Synthesis of 3-(3-Methoxyphenyl)propionaldehyde via Thin-Layer Chromatography
Abstract
This application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) in monitoring the oxidation of 3-(3-methoxyphenyl)propan-1-ol to the valuable fragrance and pharmaceutical intermediate, 3-(3-Methoxyphenyl)propionaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into the principles of the technique, step-by-step procedures, and interpretation of results for precise reaction endpoint determination.
Introduction
The synthesis of aldehydes is a cornerstone of organic chemistry, with products serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. The oxidation of primary alcohols to aldehydes, such as the conversion of 3-(3-methoxyphenyl)propan-1-ol to this compound, is a delicate transformation that requires careful monitoring to prevent over-oxidation to the corresponding carboxylic acid.[1] Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and highly informative method to track the consumption of the starting material and the formation of the product in real-time.[2] This allows for precise determination of the reaction's completion, ensuring optimal yield and purity of the desired aldehyde.
This document outlines the theoretical basis for TLC separation of the alcohol and aldehyde, provides a detailed experimental protocol, and offers guidance on the interpretation of chromatograms through various visualization techniques.
The Chemical Transformation: Oxidation of a Primary Alcohol
The synthesis of this compound from 3-(3-methoxyphenyl)propan-1-ol involves the selective oxidation of a primary alcohol. Several mild oxidizing agents can achieve this transformation, including Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.[3][4][5] Each of these methods effectively converts the primary alcohol to an aldehyde while minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[6][7]
The choice of oxidant depends on factors such as substrate tolerance to acidic or basic conditions, reagent availability, and ease of workup.[8] Regardless of the chosen method, TLC is a universally applicable technique for monitoring the reaction's progress.
Principle of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture).[9] In the context of this synthesis, the stationary phase is polar silica gel.
The starting material, 3-(3-methoxyphenyl)propan-1-ol, contains a hydroxyl (-OH) group, which is capable of strong hydrogen bonding with the silanol groups of the silica gel. This strong interaction causes the alcohol to be retained more strongly by the stationary phase, resulting in slower movement up the TLC plate and thus a lower Retention Factor (Rf) value.
The product, this compound, possesses a carbonyl (C=O) group. While polar, the aldehyde is significantly less polar than the alcohol and its interaction with the silica gel is weaker. Consequently, the aldehyde will travel further up the TLC plate with the mobile phase, exhibiting a higher Rf value than the starting alcohol.[10] This difference in polarity and, therefore, Rf value is the basis for monitoring the reaction.
Experimental Protocol
Materials and Reagents
-
TLC plates: Silica gel 60 F254
-
Starting Material: 3-(3-methoxyphenyl)propan-1-ol
-
Product: this compound (for use as a reference standard, if available)
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 4:1 (v/v) is recommended, but may require optimization.
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization Stain: Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain.
TLC Procedure: A Step-by-Step Guide
-
Preparation of the TLC Chamber: Line the inside of the developing chamber with a piece of filter paper. Pour the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into the chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Spotting the TLC Plate:
-
With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
On the baseline, mark three lanes: "SM" for the starting material, "RM" for the reaction mixture, and "Co" for a co-spot.
-
Prepare dilute solutions of your starting material (in a suitable solvent like ethyl acetate or dichloromethane) and the ongoing reaction mixture.
-
Using a capillary tube, carefully spot the starting material solution onto the "SM" lane. The spot should be small and concentrated.
-
Using a fresh capillary tube, spot the reaction mixture onto the "RM" lane.
-
For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the initial spot. The co-spot helps to definitively identify the starting material spot in the reaction mixture.[2]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualization of TLC Plates
Since the starting material and product are likely colorless, visualization techniques are required.[11]
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Both 3-(3-methoxyphenyl)propan-1-ol and this compound contain an aromatic ring and should be UV-active, appearing as dark spots against the fluorescent background of the plate.[12] Circle the observed spots with a pencil.
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[1]
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Briefly dip the TLC plate into the stain solution or spray the plate evenly. Gently warm the plate with a heat gun. The starting alcohol and the product aldehyde will appear as yellow-brown spots on a purple background.
-
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes and alcohols, often producing distinct colors.
-
Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Procedure: Dip the plate in the stain and heat with a heat gun. Aldehydes and alcohols typically yield colored spots (the exact color can vary) on a pale background.
-
-
Interpreting the Results
As the reaction proceeds, you will observe the following changes on the TLC plate:
-
t = 0 (Start of reaction): A prominent spot in the "SM" and "RM" lanes corresponding to the starting alcohol (lower Rf).
-
Intermediate time: The spot for the starting material in the "RM" lane will decrease in intensity, while a new, higher Rf spot corresponding to the aldehyde product will appear and grow in intensity.
-
Reaction completion: The spot for the starting material in the "RM" lane will have completely disappeared, and only the higher Rf product spot will be visible.
The co-spot lane is crucial for confirming the identity of the starting material spot within the reaction mixture.
Data Presentation
The progress of the reaction can be summarized by the Retention Factor (Rf) of the components. The Rf is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf Value (Approximate) | Visualization |
| 3-(3-methoxyphenyl)propan-1-ol | High | Lower (e.g., 0.2 - 0.4) | UV, KMnO₄ stain, p-Anisaldehyde stain |
| This compound | Medium | Higher (e.g., 0.5 - 0.7) | UV, KMnO₄ stain, p-Anisaldehyde stain |
Note: The exact Rf values will depend on the precise mobile phase composition, temperature, and TLC plate used.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflow and the logic for interpreting the TLC results.
Caption: Experimental workflow for TLC monitoring.
Caption: Decision-making based on TLC results.
Conclusion
Thin-Layer Chromatography is a powerful and essential tool for monitoring the synthesis of this compound from its corresponding alcohol. By leveraging the polarity difference between the reactant and the product, TLC provides clear, real-time feedback on the reaction's progress. This enables the chemist to accurately determine the optimal reaction time, thereby maximizing the yield and purity of the target aldehyde and preventing the formation of unwanted byproducts. The protocols and guidelines presented in this application note offer a robust framework for the successful implementation of TLC in this and similar synthetic transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 40138-66-7 | QBA13866 [biosynth.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - 3-(3-methoxyphenyl)propan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
One-pot synthesis of N,N-dimethyl-3-(3-methylphenyl)propan-1-amine
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of N,N-dimethyl-3-(3-methylphenyl)propan-1-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-3-(3-methylphenyl)propan-1-amine is a tertiary amine that serves as a valuable building block in medicinal chemistry and materials science. Traditional multi-step syntheses of such compounds often involve the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and longer production times. This application note details a robust and efficient one-pot synthesis protocol for N,N-dimethyl-3-(3-methylphenyl)propan-1-amine via a direct reductive amination of 3-(3-methylphenyl)propanal. This method circumvents the need for intermediate purification, thereby enhancing process efficiency and aligning with the principles of green chemistry.[1] The protocol is designed for high reproducibility and scalability, making it suitable for both academic research and industrial drug development settings.
Introduction and Scientific Rationale
The synthesis of tertiary amines is a cornerstone of organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). The target molecule, N,N-dimethyl-3-(3-methylphenyl)propan-1-amine, incorporates a key pharmacophore—the 3-arylpropan-1-amine scaffold. The efficiency of synthesizing such structures is of paramount importance. One-pot syntheses, where reactants undergo successive transformations in a single reactor, offer significant advantages by minimizing chemical waste, saving time, and simplifying operational procedures.[1]
The selected strategy for this protocol is a direct reductive amination . This powerful and widely-used method for C-N bond formation involves two key sequential steps occurring in the same pot:
-
Iminium Ion Formation: The carbonyl group of an aldehyde or ketone reacts with a secondary amine (in this case, dimethylamine) to form an unstable carbinolamine, which then dehydrates to form a transient electrophilic iminium ion.
-
In-situ Reduction: A reducing agent, added to the same reaction mixture, selectively reduces the iminium ion to the target tertiary amine.
The success of this one-pot approach hinges on the choice of a reducing agent that is chemoselective, meaning it reduces the iminium ion much faster than it reduces the starting aldehyde.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and steric hindrance, which favors the reduction of the protonated iminium intermediate over the neutral carbonyl.[2]
Reaction Scheme and Mechanism
The one-pot synthesis proceeds according to the following scheme:
Scheme 1: One-Pot Reductive Amination (Self-generated image, not from a search result)
The mechanism involves the initial nucleophilic attack of dimethylamine on the carbonyl carbon of 3-(3-methylphenyl)propanal, followed by proton transfer to form a carbinolamine. This intermediate is then protonated by a weak acid (acetic acid is often used or generated in situ from NaBH(OAc)₃), facilitating the loss of a water molecule to generate a resonance-stabilized iminium cation. Finally, a hydride is delivered from sodium triacetoxyborohydride to the electrophilic carbon of the iminium ion, yielding the final product, N,N-dimethyl-3-(3-methylphenyl)propan-1-amine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-methylphenyl)propanal | ≥95% | Sigma-Aldrich | |
| Dimethylamine solution | 2.0 M in THF | Sigma-Aldrich | Can be titrated before use. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Sigma-Aldrich | Moisture-sensitive. Handle under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a sealed bottle. |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | Optional, can accelerate iminium formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | For drying organic phase. |
| Round-bottom flask, magnetic stirrer, argon/nitrogen line, dropping funnel | - | - | Standard laboratory glassware. |
Stoichiometry and Reagent Data
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(3-methylphenyl)propanal | 148.20 | 1.48 g | 10.0 | 1.0 |
| Dimethylamine (in THF) | 45.08 | 6.0 mL (2.0 M) | 12.0 | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-(3-methylphenyl)propanal (1.48 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the solution under an inert atmosphere (argon or nitrogen) until the aldehyde is fully dissolved.
-
Amine Addition: Add the dimethylamine solution (6.0 mL of a 2.0 M solution in THF, 12.0 mmol) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. Progress can be monitored by TLC if desired.
-
Reducing Agent Addition: In a single portion, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. Caution: Addition may cause some gas evolution.
-
Reaction: Let the reaction stir at room temperature for 3-5 hours, or until the starting aldehyde is consumed as confirmed by TLC analysis (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if higher purity is required, though for many applications, the crude material may be of sufficient purity.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
The overall experimental process can be visualized as a linear sequence of steps from setup to final product isolation.
Caption: One-Pot Reductive Amination Workflow.
Reaction Mechanism Diagram
This diagram illustrates the key chemical transformations occurring within the single reaction vessel.
References
Application Notes and Protocols for 3-(3-Methoxyphenyl)propionaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 3-(3-Methoxyphenyl)propionaldehyde in polymer chemistry is an emerging area of research. The following application notes and protocols are based on established principles of polymer science and are intended to serve as a guide for research and development. Some of the described applications are hypothetical and will require experimental validation.
Introduction: Unlocking the Potential of a Bifunctional Building Block
This compound is an aromatic aldehyde that possesses two key functional groups ripe for exploitation in polymer chemistry: a reactive aldehyde group and an electron-donating methoxy-substituted phenyl ring. This unique combination opens avenues for its use as a monomer, a precursor for functional polymers, and a modifying agent for existing polymer backbones. The methoxy group, in particular, can impart desirable properties to the resulting polymers, such as altered solubility, potential for post-polymerization modification, and unique electronic characteristics, making it a molecule of interest for advanced materials, including those for drug delivery and electronic applications.[1][2]
This guide provides an in-depth exploration of the potential applications of this compound in polymer synthesis, complete with detailed protocols and the scientific rationale behind the proposed methodologies.
Application Note 1: Synthesis of Novel Phenolic Resins
Scientific Rationale: Phenolic resins are a class of thermosetting polymers traditionally synthesized through the reaction of phenols with formaldehyde.[3] The aromatic aldehyde functionality of this compound makes it a viable and potentially advantageous substitute for formaldehyde, allowing for the creation of novel phenolic resins with tailored properties. The incorporation of the methoxyphenyl group can enhance thermal stability and modify the solubility and chemical resistance of the resulting resin.[4][5] Such bio-based aldehydes are also being explored as less toxic alternatives to formaldehyde in resin production.[6][7]
Protocol: Synthesis of a this compound-Phenol Novolac Resin
Materials:
-
This compound
-
Phenol
-
Oxalic acid (catalyst)
-
Toluene (solvent)
-
Methanol
-
Distilled water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol (e.g., 10 g, 0.106 mol) and this compound (e.g., 8.7 g, 0.053 mol) in toluene (50 mL). The molar ratio of phenol to aldehyde should be approximately 2:1 for a novolac resin.
-
Catalyst Addition: Add oxalic acid (e.g., 0.5 g, 0.0056 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with distilled water (3 x 50 mL) in a separatory funnel to remove the catalyst and any unreacted phenol.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Isolation of Resin: Remove the toluene using a rotary evaporator to obtain the viscous novolac resin.
-
Purification: Precipitate the resin by adding it dropwise to a large volume of vigorously stirred methanol. Collect the solid precipitate by filtration and dry it in a vacuum oven at 60 °C overnight.
Expected Outcome: A solid, brittle resin with a characteristic color. The properties of the resin, such as its molecular weight, solubility, and thermal stability, can be characterized by techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA).
Visualization of the Workflow:
Caption: Workflow for the synthesis of a novolac resin.
Application Note 2: Proposed Synthesis of Conjugated Polymers via Aldol Condensation
Scientific Rationale: Aldol condensation is a powerful C-C bond-forming reaction that can be utilized for the synthesis of conjugated polymers from carbonyl compounds.[8][9] In a self-condensation reaction, the enolate of this compound could theoretically react with the aldehyde of another molecule, leading to a β-hydroxy aldehyde which can then dehydrate to form an α,β-unsaturated system. Repetition of this process could lead to a conjugated polymer backbone with pendant methoxyphenyl groups. Such polymers are of interest for their potential electronic and optical properties.[10][11][12]
Hypothetical Protocol: Base-Catalyzed Self-Condensation Polymerization
Materials:
-
This compound
-
Potassium tert-butoxide (strong base catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 5 g, 0.03 mol) in anhydrous THF (50 mL).
-
Catalyst Addition: In a separate flask, prepare a solution of potassium tert-butoxide (e.g., 0.34 g, 0.003 mol, 10 mol%) in anhydrous THF (10 mL). Add the catalyst solution dropwise to the monomer solution at room temperature with vigorous stirring.
-
Polymerization: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization may be indicated by a change in color and viscosity.
-
Termination: Quench the reaction by adding a small amount of methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum. Further purification may be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform) and re-precipitating.
Expected Outcome: A colored, potentially fluorescent, solid polymer. Characterization would involve GPC to determine molecular weight and polydispersity, NMR for structural elucidation, and UV-Vis and fluorescence spectroscopy to investigate the optical properties.
Visualization of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for aldol condensation polymerization.
Application Note 3: Post-Polymerization Modification
Scientific Rationale: The aldehyde group is a versatile functional handle for post-polymerization modification (PPM).[13][14] Polymers containing nucleophilic sites, such as enolates or amines, can be reacted with this compound to introduce both the aldehyde (which can be further reacted) and the methoxyphenyl group. This approach allows for the synthesis of functional polymers with tailored properties from readily available starting polymers.
Protocol: Functionalization of Poly(vinyl methyl ketone) via Aldol Condensation
Materials:
-
Poly(vinyl methyl ketone)
-
This compound
-
Lithium diisopropylamide (LDA)
-
Anhydrous THF
-
Methanol
-
Dialysis tubing
Procedure:
-
Polymer Solution: Dissolve poly(vinyl methyl ketone) (e.g., 5 g) in anhydrous THF (100 mL) in a flame-dried Schlenk flask under an inert atmosphere.
-
Enolate Formation: Cool the solution to -78 °C and slowly add a solution of LDA in THF (1.1 equivalents per ketone unit). Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add a solution of this compound (1.2 equivalents per ketone unit) in anhydrous THF to the polymer solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quenching and Isolation: Quench the reaction with methanol. Concentrate the solution using a rotary evaporator.
-
Purification: Purify the functionalized polymer by dialysis against a suitable solvent (e.g., THF/methanol mixture) to remove unreacted small molecules.
-
Drying: Lyophilize the purified polymer solution to obtain the final product.
Expected Outcome: A modified polymer with pendant methoxyphenyl and hydroxyl groups. The degree of functionalization can be determined by NMR spectroscopy.
Application Note 4: Synthesis of a Styrenic Monomer for Radical Polymerization
Scientific Rationale: To incorporate this compound into polymers via common radical polymerization techniques, it can be chemically converted into a polymerizable monomer, such as a styrenic derivative. A Wittig reaction can be employed to convert the aldehyde group into a vinyl group, yielding a methoxy-substituted styrene that can then be polymerized. Polymers derived from methoxystyrene have been investigated for various applications, including as materials for controlled living polymerization.[15][16][17][18]
Protocol: Synthesis of 1-(3-methoxy-3-propyl)phenyl-ethene and its Polymerization
Part A: Monomer Synthesis (Wittig Reaction)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.1 equivalents) dropwise. Stir at room temperature for 1 hour to form the ylide (a color change to orange/red is typically observed).
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the styrenic monomer.
Part B: Radical Polymerization of the Monomer
Materials:
-
1-(3-methoxy-3-propyl)phenyl-ethene (synthesized in Part A)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Polymerization Setup: In a Schlenk tube, dissolve the monomer and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 70 °C for 24 hours.
-
Isolation: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise to a large volume of methanol.
-
Purification: Collect the polymer by filtration and dry in a vacuum oven.
Quantitative Data Summary:
| Parameter | Value |
| Monomer Synthesis | |
| Molar ratio of phosphonium salt:n-BuLi:aldehyde | 1.1 : 1.1 : 1.0 |
| Reaction Time | Overnight |
| Polymerization | |
| Monomer:Initiator (AIBN) ratio | 100 : 1 |
| Polymerization Temperature | 70 °C |
| Polymerization Time | 24 hours |
Conclusion
This compound represents a versatile and currently underutilized building block in polymer chemistry. The protocols and application notes provided herein offer a foundational framework for researchers to explore its potential in creating novel polymers with tailored functionalities. From the direct application in phenolic resin synthesis to more speculative routes for conjugated polymers and post-polymerization modifications, the combination of a reactive aldehyde and a methoxy-functionalized aromatic ring presents a rich chemical landscape for the development of advanced materials. Further research and experimental validation of these proposed pathways are encouraged to fully unlock the capabilities of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bakelite - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhancing Electronic Packaging Materials: How Epoxy Resin And Phenolic Composites Manage High Thermal Conductivities | TERVAN [chinaepoxyresin.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. Visible light-controlled living cationic polymerization of methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Novel Phenolic Resins from 3-(3-Methoxyphenyl)propionaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed theoretical framework and practical guide for the synthesis of novel phenolic resins using 3-(3-Methoxyphenyl)propionaldehyde as a key aldehyde component. While traditional phenolic resins primarily utilize formaldehyde, the incorporation of a functionalized aldehyde like this compound offers the potential for resins with unique properties, including modified thermal stability, solubility, and reactivity, making them attractive for advanced applications in materials science and potentially as matrices for controlled drug delivery. This application note outlines a hypothetical synthesis protocol, proposes relevant characterization techniques, and discusses potential applications, all grounded in the established principles of phenolic resin chemistry.
Introduction: Expanding the Phenolic Resin Landscape
Phenolic resins, the first commercially produced synthetic polymers, are renowned for their excellent thermal stability, chemical resistance, and adhesive properties.[1][2] They are broadly classified into two categories based on the catalyst and the molar ratio of phenol to aldehyde: novolacs (acid-catalyzed with excess phenol) and resoles (base-catalyzed with excess aldehyde).[3][4] The vast majority of commercially available phenolic resins are synthesized from phenol and formaldehyde.[3]
The substitution of formaldehyde with a more complex aldehyde, such as this compound, presents an opportunity to create "specialty" or "functional" phenolic resins.[5] The methoxy and phenyl groups within this aldehyde can impart distinct characteristics to the final polymer network, potentially leading to:
-
Enhanced solubility in organic solvents.
-
Modified cross-linking density , affecting mechanical properties.[6]
-
Unique thermal degradation profiles .[7]
-
Potential for post-synthesis functionalization at the methoxy group.
This guide provides a comprehensive, albeit theoretical, protocol for researchers to begin exploring the synthesis and properties of these novel phenolic resins.
Reaction Mechanism and Rationale
The synthesis of phenolic resins proceeds via a step-growth polymerization mechanism.[4] In the context of using this compound, the reaction is anticipated to follow the general principles of phenol-aldehyde condensation.
Proposed Reaction Pathway
The reaction will likely proceed through the following key steps:
-
Electrophilic Aromatic Substitution: The aldehyde, activated by the catalyst, will react with the electron-rich phenol ring at the ortho and para positions to form hydroxyphenyl-methoxyphenyl-ethyl intermediates.
-
Condensation and Polymerization: These intermediates will then undergo condensation reactions, forming methylene bridges (or substituted ethylidene bridges in this case) between phenolic units, leading to the growth of the polymer chain. Water is eliminated as a byproduct.[3]
The choice of an acid or base catalyst will determine whether a novolac or resole-type resin is formed.[3]
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on established methods for phenolic resin synthesis.[8][9] Optimization of reaction conditions (temperature, time, catalyst concentration, and stoichiometry) will be necessary for successful synthesis.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Phenol | Reagent Grade, >99% | Sigma-Aldrich |
| This compound | >95% | Sigma-Aldrich |
| Oxalic Acid (for Novolac) | Dihydrate, ACS Reagent | Fisher Scientific |
| Sodium Hydroxide (for Resole) | Pellets, ACS Reagent | VWR |
| Toluene | ACS Reagent | Fisher Scientific |
| Methanol | ACS Reagent | VWR |
| Three-neck round-bottom flask | 500 mL, with appropriate joints | Kimble Chase |
| Reflux condenser | - | - |
| Mechanical stirrer | - | - |
| Thermometer/Temperature probe | - | - |
| Heating mantle | - | - |
| Rotary evaporator | - | - |
| Vacuum oven | - | - |
Synthesis of a Novolac-Type Resin
This protocol aims to produce a thermoplastic novolac resin which will require a curing agent for cross-linking.
Workflow Diagram:
Caption: Novolac resin synthesis workflow.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with phenol (e.g., 1.0 mol) and toluene (as a solvent, e.g., 100 mL).
-
Dissolution: Begin stirring and gently heat the mixture to approximately 60°C to ensure the phenol is completely dissolved.
-
Aldehyde Addition: Slowly add this compound (e.g., 0.8 mol, for a phenol to aldehyde molar ratio of 1.25:1).
-
Catalyst Addition: Add oxalic acid (e.g., 0.015 mol) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours. Monitor the reaction progress by periodically checking the viscosity or by techniques such as thin-layer chromatography.
-
Neutralization and Washing: After cooling, the reaction mixture can be neutralized with a sodium hydroxide solution. The organic layer should then be washed several times with warm water to remove any remaining salts and unreacted phenol.
-
Solvent Removal: Remove the toluene and water by distillation under reduced pressure using a rotary evaporator.
-
Drying: The resulting resin should be dried in a vacuum oven at 120-140°C to remove any residual volatiles. The final product should be a solid, brittle resin.
Synthesis of a Resole-Type Resin
This protocol aims to produce a thermosetting resole resin that can be cured with heat.
Workflow Diagram:
Caption: Resole resin synthesis workflow.
Step-by-Step Protocol:
-
Reactor Setup: Use the same setup as for the novolac synthesis.
-
Charging Reactants and Catalyst: Charge the flask with phenol (e.g., 1.0 mol) and a 50% aqueous solution of sodium hydroxide (e.g., 0.1-0.3 mol) as the catalyst.
-
Initial Heating: Heat the mixture to 70-80°C with stirring.
-
Aldehyde Addition: Slowly add this compound (e.g., 1.5 mol, for a phenol to aldehyde molar ratio of 1:1.5) over a period of 30-60 minutes, controlling the exotherm.
-
Reaction: Maintain the reaction temperature at 80°C for 2-3 hours.
-
Neutralization: Cool the mixture to 40-50°C and neutralize with a suitable acid (e.g., sulfuric acid or phosphoric acid) to a pH of 6-7.
-
Dehydration: Dehydrate the resin by applying a vacuum and gently heating to remove water. The endpoint can be determined by monitoring the viscosity.
-
Final Product: The final product will be a viscous liquid resole resin.
Characterization of the Synthesized Resins
Thorough characterization is crucial to understand the structure and properties of the newly synthesized resins.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm the polymerization reaction. | Disappearance of the aldehyde C-H stretch, appearance of new C-O stretches, and characteristic aromatic C-H bending patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure, including the degree of substitution and the nature of the linkages between phenolic units. | Signals corresponding to the methoxy group, aromatic protons, and the methylene/ethylidene bridges. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the resin. | Provides information on the average chain length and the breadth of the molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and degradation profile of the cured resin. | Onset of degradation temperature, char yield at high temperatures. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the uncured resin and to study the curing behavior. | An endothermic shift at Tg and an exothermic peak corresponding to the curing reaction. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the cured resin.[10] | Can reveal information about the homogeneity and presence of any phase separation. |
Potential Applications
The unique structure of phenolic resins derived from this compound could open doors to a variety of applications:
-
Advanced Coatings and Adhesives: The modified solubility and potential for improved adhesion could make these resins suitable for high-performance coatings and adhesives.[11][12]
-
Composite Materials: As a matrix for fiber-reinforced composites, these resins might offer a different balance of mechanical and thermal properties compared to traditional phenolics.[13]
-
Electronic Materials: Functional phenolic resins are used in circuit boards and semiconductor sealing materials.[5] The properties of these new resins could be tailored for such applications.
-
Drug Delivery: The aromatic and methoxy functionalities could be exploited for drug encapsulation and controlled release applications, an area of growing interest for thermosetting polymers.
Safety Considerations
-
Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
This compound may be an irritant; consult the Safety Data Sheet (SDS) before use.
-
The polymerization reactions can be exothermic; careful control of the addition rate and temperature is essential.
Conclusion
The synthesis of phenolic resins using this compound represents a promising avenue for the development of novel thermosetting polymers with tailored properties. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore this exciting area. While the proposed synthesis is theoretical, it is based on well-established principles of polymer chemistry and offers a clear path for experimental validation and further innovation in the field of phenolic resins.
References
- 1. Preparation of Phenol-Formaldehyde Resin | PPTX [slideshare.net]
- 2. capitalresin.com [capitalresin.com]
- 3. Production Process of Phenolic Resin [chemanalyst.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jfe-steel.co.jp [jfe-steel.co.jp]
- 6. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. CN105199063A - Preparation method for synthesis of phenolic resin from paraformaldehyde - Google Patents [patents.google.com]
- 9. CN103087280B - Method for synthesizing phenolic resins by using paraformaldehyde - Google Patents [patents.google.com]
- 10. research.tue.nl [research.tue.nl]
- 11. Applications of Phenolic Resin and its Composites-www.elephchem.com [elephchem.com]
- 12. WO2016069572A1 - Resole phenolic resins curable with functional polyesters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing over-oxidation to carboxylic acid in aldehyde synthesis
Preventing Over-Oxidation to Carboxylic Acids
Welcome to the technical support center for aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the over-oxidation of primary alcohols to carboxylic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-yield, selective aldehyde synthesis.
Introduction: The Challenge of Selectivity
The oxidation of a primary alcohol to an aldehyde is a crucial transformation in organic synthesis. However, the aldehyde product itself is susceptible to further oxidation, leading to the formation of an unwanted carboxylic acid byproduct.[1] This "over-oxidation" is a common hurdle that can significantly impact reaction yield and purity. The key to success lies in selecting the appropriate oxidizing agent and carefully controlling reaction conditions to stop the oxidation at the aldehyde stage.[2]
This guide will walk you through the underlying principles of selective oxidation and provide practical solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My primary alcohol oxidation is yielding a significant amount of carboxylic acid. What is the most likely cause?
The formation of a carboxylic acid byproduct is a classic sign of over-oxidation.[1] This typically occurs for one or more of the following reasons:
-
Use of a strong, non-selective oxidizing agent: Reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in H2SO4) are powerful oxidants that will readily convert primary alcohols to carboxylic acids.[2][3]
-
Presence of water in the reaction mixture: In aqueous conditions, the initially formed aldehyde can become hydrated to form a gem-diol. This gem-diol is then easily oxidized to the corresponding carboxylic acid.[4][5]
-
Prolonged reaction times or elevated temperatures: Even with milder oxidants, allowing the reaction to proceed for too long or at too high a temperature can lead to gradual over-oxidation of the aldehyde.[6]
Q2: Which oxidizing agents are best for selectively producing aldehydes from primary alcohols?
For high selectivity, it is crucial to use a "mild" oxidizing agent that is capable of oxidizing the alcohol to an aldehyde but is not strong enough to oxidize the aldehyde further. Several reliable methods are available:
-
Pyridinium Chlorochromate (PCC): PCC is a classic and effective reagent for this transformation. It is typically used in anhydrous solvents like dichloromethane (DCM).[7][8]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[9][10][11]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA). It is known for its mild conditions and high yields.[12][13][14]
-
TEMPO-mediated Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst that, in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach), can selectively oxidize primary alcohols to aldehydes.[15][16][17]
Q3: I am using a mild oxidizing agent but still observing over-oxidation. What else could be going wrong?
Even with selective reagents, other factors can contribute to the formation of carboxylic acid byproducts:
-
Solvent Choice: For chromium-based reagents like PCC, using a solvent like dimethylformamide (DMF) can promote over-oxidation.[18] Sticking to anhydrous chlorinated solvents is generally recommended.
-
Reaction Workup: The workup procedure can sometimes introduce conditions that favor oxidation. For example, prolonged exposure to air or acidic/basic conditions during extraction can be problematic for some sensitive aldehydes.
-
Purity of Starting Materials: Ensure your starting alcohol and solvent are free of impurities that could catalyze unwanted side reactions.
Q4: How can I tell if my oxidation reaction is complete?
Monitoring the reaction progress is essential to avoid unnecessarily long reaction times that could lead to over-oxidation. The most common method is Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside your starting alcohol, you can visualize the disappearance of the starting material and the appearance of the product (the aldehyde will typically have a higher Rf value than the alcohol).
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to resolving common issues in aldehyde synthesis.
Problem 1: Low yield of aldehyde, with significant starting material remaining.
-
Possible Cause: Insufficient amount of oxidizing agent, or the reagent has degraded.
-
Solution:
-
Ensure you are using the correct stoichiometry of the oxidizing agent. For reagents like PCC and DMP, 1.2-1.5 equivalents are common.
-
Some oxidizing agents, like DMP, can be sensitive to moisture and should be stored in a desiccator. Use freshly opened or properly stored reagents.
-
For catalytic systems like TEMPO, ensure both the catalyst and the co-oxidant are present in the correct amounts.
-
Problem 2: The reaction is messy, with multiple unidentified spots on TLC.
-
Possible Cause: Incorrect reaction temperature or order of addition.
-
Solution:
-
Swern Oxidation: This reaction is highly exothermic and requires strict temperature control, typically at -78 °C (a dry ice/acetone bath).[19][20] Adding the reagents in the wrong order can lead to decomposition and side reactions. The correct order is to first activate the DMSO with oxalyl chloride, then add the alcohol, and finally add the triethylamine.
-
PCC Oxidation: While often run at room temperature, for sensitive substrates, starting at 0 °C and then allowing the reaction to warm to room temperature can provide better control.[21]
-
Problem 3: The desired aldehyde is formed, but it decomposes during purification.
-
Possible Cause: Aldehydes can be sensitive to both air oxidation and decomposition on silica gel during column chromatography.[22][23]
-
Solution:
-
Minimize Air Exposure: Keep the aldehyde under an inert atmosphere (nitrogen or argon) as much as possible, especially if it will be stored for an extended period.
-
Silica Gel Chromatography: To minimize decomposition on silica, you can deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, running the column quickly can help. For some aldehydes, purification via distillation or crystallization may be a better option.
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves forming a water-soluble bisulfite adduct.[24][25][26] The aldehyde can then be regenerated by treating the aqueous layer with a base. This is an effective way to separate the aldehyde from non-carbonyl impurities.[27]
-
Comparative Overview of Common Selective Oxidation Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂, Room Temp | Readily available, reliable | Chromium waste is toxic[28] |
| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Very mild, high selectivity[29] | Reagent can be explosive under heat/shock |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C | Mild, high yield, avoids heavy metals[13] | Requires cryogenic temps, produces smelly DMS |
| TEMPO (Anelli) | TEMPO (cat.), NaOCl | Biphasic (CH₂Cl₂/H₂O), pH ~9, 0°C | Catalytic, inexpensive oxidant[15] | Requires careful pH and temp control[6] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using DMP.
Materials:
-
Primary alcohol
-
Dess-Martin Periodinane (1.5 equivalents)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Add the Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[29]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the aldehyde by flash column chromatography on silica gel, if necessary.
Protocol 2: Swern Oxidation
This protocol details the steps for a Swern oxidation, emphasizing the need for low-temperature control.
Materials:
-
Dimethyl sulfoxide (DMSO, 2.2 equivalents)
-
Oxalyl chloride (1.2 equivalents)
-
Primary alcohol (1.0 equivalent)
-
Triethylamine (Et₃N, 5.0 equivalents)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Set up a three-neck flask with a thermometer, an addition funnel, and a nitrogen inlet.
-
Add anhydrous CH₂Cl₂ to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the CH₂Cl₂.
-
Add DMSO (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[20]
-
Add a solution of the primary alcohol (1.0 equivalent) in CH₂Cl₂ dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed. Note: The byproduct, dimethyl sulfide (DMS), is volatile and has a strong, unpleasant odor. All work should be performed in a well-ventilated fume hood.[13][19]
Mechanistic Insights & Visualizations
Understanding the reaction mechanisms can help in troubleshooting and optimizing your experiments.
The Role of Water in Over-Oxidation
The presence of water is a key factor in the over-oxidation of aldehydes when using certain oxidizing agents. The aldehyde first reacts with water to form a hydrate, which can then be further oxidized.
Caption: Pathway showing selective oxidation to an aldehyde and subsequent over-oxidation via a hydrate intermediate.
Swern Oxidation Workflow
The Swern oxidation follows a precise sequence of steps that must be performed at low temperature to generate the active oxidant and avoid side reactions.
Caption: Step-by-step workflow for performing a Swern oxidation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 18. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. researchgate.net [researchgate.net]
- 23. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 24. Workup [chem.rochester.edu]
- 25. Aldehyde - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. organicchemistrytutor.com [organicchemistrytutor.com]
- 29. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Swern Oxidation of Primary Alcohols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for the synthesis of aldehydes from primary alcohols. The Swern oxidation is renowned for its mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid, which is a common issue with other methods.[1][2] However, its success is highly dependent on rigorous experimental technique.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical reasoning behind key procedural steps, and offers validated protocols to help you achieve high and reproducible yields.
Core Mechanism: A Brief Review
The Swern oxidation proceeds through a distinct multi-step mechanism. Understanding these steps is fundamental to troubleshooting, as deviations at any stage can lead to failure or side reactions. The process involves:
-
Activation of DMSO: Dimethyl sulfoxide (DMSO) is activated at low temperature (typically -78 °C) with an electrophile, most commonly oxalyl chloride. This reaction forms the highly reactive chloro(dimethyl)sulfonium chloride intermediate, releasing carbon monoxide (CO) and carbon dioxide (CO₂).[3][4]
-
Formation of the Alkoxysulfonium Salt: The primary alcohol is added and attacks the electrophilic sulfur atom of the activated complex, displacing chloride and forming a key alkoxysulfonium salt intermediate.[3][5]
-
Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. The base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[2][3][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Swern oxidation of primary alcohols.
Q1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes?
A stalled reaction is almost always due to issues with reagent quality, stoichiometry, or the initial activation step.
-
Reagent Integrity is Paramount: The Swern oxidation is highly sensitive to moisture. Water will react with and consume the oxalyl chloride and the activated chloro(dimethyl)sulfonium chloride intermediate.
-
DMSO: Must be anhydrous. It is highly hygroscopic. Use a freshly opened bottle or dry it over molecular sieves or calcium hydride. A "wet" DMSO is a common cause of failure.[7]
-
Oxalyl Chloride: This reagent is also moisture-sensitive. Use a high-purity grade from a recently opened bottle.
-
Solvent (Dichloromethane - DCM): Must be anhydrous. Using a freshly dried and distilled solvent from a solvent purification system is best practice.
-
-
Incorrect Stoichiometry: The reagent ratios are critical for driving the reaction to completion. Using insufficient amounts of the activating agent or the base will result in incomplete conversion. Refer to the table below for typical reagent stoichiometry.
-
Insufficient Activation: The reaction between DMSO and oxalyl chloride to form the active oxidant is not instantaneous. Ensure you allow sufficient time (typically 5-15 minutes) for this activation to complete at -78 °C before adding your alcohol.[1][8]
| Reagent | Typical Equivalents (vs. Alcohol) | Purpose |
| Primary Alcohol | 1.0 | Substrate |
| Oxalyl Chloride | 1.2 - 1.5 | DMSO Activator |
| DMSO | 2.4 - 3.0 | Oxidant |
| Triethylamine (Et₃N) | 5.0 - 7.0 | Hindered Base for Elimination |
Table 1: Recommended Reagent Stoichiometry for Swern Oxidation. Note the large excess of triethylamine required to neutralize the generated HCl and drive the final elimination step.[1][8]
Q2: I'm observing significant byproduct formation and a complex mixture. What's going wrong?
This is the most common failure mode and is almost exclusively linked to temperature control .
-
Critical Temperature Management: The chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt intermediates are thermally unstable above approximately -60 °C.[9] If the reaction temperature rises prematurely, these intermediates can undergo side reactions, most notably the Pummerer rearrangement , which leads to the formation of methylthiomethyl (MTM) ether byproducts and other impurities.
Troubleshooting Steps for Temperature Control:
-
Use a proper cooling bath: A dry ice/acetone bath is standard for maintaining -78 °C. Ensure the bath is well-insulated and large enough to maintain the temperature throughout the additions.
-
Slow, dropwise additions: All reagents (oxalyl chloride, DMSO, alcohol, and triethylamine) must be added slowly and dropwise to the reaction mixture to dissipate the heat of reaction and prevent localized warming.
-
Maintain cooling: Do not remove the cooling bath until after the triethylamine addition is complete and the mixture has stirred for the recommended time (e.g., 10-20 minutes) at -78 °C.[8] Only then should the reaction be allowed to warm to room temperature.
Diagram: Desired Reaction vs. Side Reaction Pathway
The following diagram illustrates the critical branch point determined by temperature. Maintaining a low temperature favors the desired oxidation pathway, while elevated temperatures allow for undesired side reactions like the Pummerer rearrangement.
Caption: Critical temperature control in Swern oxidation.
Q3: My yield is low after workup and purification. Where could I be losing my product?
Product loss can occur during the workup and purification stages, especially with lower molecular weight, volatile aldehydes.
-
Workup Procedure:
-
Quenching: The reaction is typically quenched by adding water.[1]
-
Extraction: The product is extracted into an organic solvent like DCM. Be aware that emulsions can form. A wash with brine can help break up emulsions.
-
Washes: A standard workup involves sequential washes with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by saturated sodium bicarbonate to neutralize any remaining acid, and finally brine.[1] Be cautious, as some aldehydes can be sensitive to acid or base.
-
-
Product Volatility: Many aldehydes are volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal (roto-evaporation). It is often better to use a lower bath temperature and accept a longer evaporation time.
-
Purification on Silica Gel: Aldehydes can be prone to oxidation on silica gel, or they may streak due to their polarity.
-
To mitigate this, consider deactivating the silica gel with triethylamine (e.g., by adding 1% Et₃N to your eluent system).
-
Work quickly and avoid leaving the product on the column for an extended period.
-
Q4: The reaction generates a horrific smell. How can I manage the dimethyl sulfide (DMS) byproduct?
The smell is from dimethyl sulfide (DMS), a volatile and pungent byproduct.[3]
-
Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.[3]
-
Decontamination: The smell can linger on glassware. To neutralize DMS, rinse all contaminated glassware with a solution of potassium permanganate (KMnO₄), household bleach (sodium hypochlorite), or Oxone®.[3] This will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
Standard Experimental Protocol: Swern Oxidation of a Primary Alcohol
This protocol is a general guideline. Reaction times and specific quantities may need to be optimized for your particular substrate.
Safety Precautions: This reaction generates toxic carbon monoxide gas and should only be performed in a chemical fume hood. Oxalyl chloride is corrosive and toxic. The reaction can be exothermic; strict temperature control is essential.[3][8]
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Swern oxidation.
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, to make a final concentration of ~0.2 M with respect to the alcohol).[1]
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add oxalyl chloride (1.5 equiv) dropwise. Then, add anhydrous DMSO (2.5-3.0 equiv) dropwise. A vigorous evolution of gas (CO and CO₂) will be observed. Stir the resulting cloudy white suspension for 15 minutes at -78 °C.[1]
-
Alcohol Addition: Dissolve the primary alcohol (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the activated mixture. Ensure the internal temperature does not rise above -70 °C. Stir the reaction for 30-45 minutes at -78 °C.[1]
-
Elimination: Add triethylamine (Et₃N, 5.0-7.0 equiv) dropwise to the flask, again monitoring the internal temperature. A thick white precipitate of triethylammonium chloride will form.[1]
-
Warming and Quench: After the addition of Et₃N is complete, stir the mixture for an additional 10 minutes at -78 °C. Then, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[1]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (with minimal heating) to afford the crude aldehyde.[1]
-
Purification: Purify the crude product by flash column chromatography as required.
Frequently Asked Questions (FAQs)
-
Q: Why is triethylamine used in such a large excess?
-
A: Triethylamine serves two purposes. First, it acts as the base to deprotonate the alkoxysulfonium salt to form the key sulfur ylide intermediate. Second, it neutralizes the two equivalents of HCl that are formally generated during the reaction (one from the reaction of oxalyl chloride with DMSO, and one from the reaction of the alcohol with the chloro(dimethyl)sulfonium chloride). The large excess ensures the final elimination step is driven to completion.
-
-
Q: Can I use a different activating agent?
-
A: Yes, several "activated DMSO" methods exist. Trifluoroacetic anhydride (TFAA) can be used, but it is highly reactive and can lead to more side reactions.[9] Other reagents like cyanuric chloride or sulfur trioxide pyridine complex (Parikh-Doering oxidation) are also effective and may be advantageous for certain substrates.[4][10]
-
-
Q: Are there milder or more convenient alternatives to the Swern oxidation?
-
A: Yes. For substrates that are sensitive to the cryogenic conditions or basicity of the Swern protocol, other methods are available.
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and is performed at room temperature under neutral conditions, making it very mild and convenient.[1][11]
-
TEMPO-catalyzed Oxidations: These methods use a catalytic amount of a stable nitroxyl radical (like TEMPO) with a stoichiometric co-oxidant (like bleach). They are often very clean and suitable for large-scale synthesis.
-
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - Failed attempts at oxidation of alcohols with DMSO/P2O5 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and degradation pathways of 3-(3-Methoxyphenyl)propionaldehyde
Welcome to the dedicated technical support resource for 3-(3-Methoxyphenyl)propionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and experimentation with this aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Introduction: The Challenge of Aldehyde Stability
Aromatic aldehydes like this compound are valuable intermediates in organic synthesis. However, their reactivity, which makes them useful, also renders them susceptible to degradation. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental outcomes. This guide provides practical, field-proven insights into maintaining the stability and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a slight yellowish tint and a change in odor. What could be the cause?
A1: These observations are classic indicators of aldehyde degradation. Two primary pathways are likely at play:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid, 3-(3-methoxyphenyl)propionic acid. This can be initiated by atmospheric oxygen and accelerated by light and heat. The resulting carboxylic acid impurity can alter the material's physical properties and downstream reactivity.
-
Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts.[1][2] This can lead to the formation of higher molecular weight oligomers and polymers, which may present as a viscous or even solid material.[3]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To minimize degradation, proper storage is paramount. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C.[4] For long-term storage, consider freezing at -20°C. | Reduces the rate of both oxidation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][5] | Minimizes exposure to oxygen, a key driver of oxidation. |
| Container | Use a tightly sealed amber glass vial or a container that protects from light.[6] | Prevents photo-oxidation and exposure to atmospheric moisture. |
| Purity | Ensure the aldehyde is of high purity before storage. | Acidic or basic impurities can catalyze degradation.[3] |
Q3: How can I assess the purity of my this compound sample?
A3: Regular purity assessment is crucial. The two most common and effective analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like aldehydes. It can separate the parent aldehyde from volatile impurities and degradation products. The mass spectrum provides definitive identification.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for purity analysis. For enhanced specificity and sensitivity, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed. This creates a stable derivative that is easily detectable at specific wavelengths.[7][9]
Q4: Can I use stabilizers to prolong the shelf-life of my aldehyde?
A4: Yes, the addition of stabilizers can be an effective strategy. However, the choice of stabilizer must be compatible with your intended downstream applications.
-
Antioxidants: To inhibit oxidation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) can be added.[3] A typical concentration is in the range of 0.01-0.1% (w/w).[10]
-
Polymerization Inhibitors: For some applications, inhibitors that prevent self-condensation may be considered. It's important to note that these are often basic and could interfere with certain reactions.
Always validate the compatibility of any stabilizer with your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms: You are using this compound as a starting material, and you observe significant variability in your product yield from batch to batch.
Possible Cause: Degradation of the aldehyde starting material. The presence of the corresponding carboxylic acid or oligomers from aldol condensation means that the actual molar quantity of the reactive aldehyde is lower than calculated.
Troubleshooting Steps:
-
Purity Check: Before each reaction, assess the purity of the aldehyde using GC-MS or HPLC (see Q3).
-
Purification: If impurities are detected, consider purifying the aldehyde. Vacuum distillation is a common method for purifying aldehydes.[11]
-
Fresh Sample: If possible, use a fresh, unopened bottle of the aldehyde.
-
Proper Handling: When dispensing the aldehyde, work quickly and flush the container with an inert gas before re-sealing to minimize exposure to air and moisture.
Issue 2: Formation of an Insoluble Precipitate During Storage
Symptoms: Your liquid this compound has become viscous or contains a solid white precipitate.
Possible Cause: This is a strong indication of polymerization. Aldehydes can form trimers (trioxanes) or higher-order polymers, which are often solid and have limited solubility.[3] This process can be accelerated by acidic or basic contaminants.[1][12]
Troubleshooting Steps:
-
Avoid Catalysts: Ensure that storage containers are clean and free of any acidic or basic residues.
-
Dilution for Storage: For very long-term storage, consider diluting the aldehyde in a dry, primary alcohol solvent like ethanol. This can form a more stable hemiacetal in solution.[3]
-
Temperature Control: While counterintuitive for some reactions, storing neat aldehydes at very low temperatures can sometimes accelerate trimerization. Room temperature storage after dilution in alcohol is often preferred.[3]
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for the analysis of this compound. Instrument conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.[9]
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.[9]
-
MS System: Agilent 5977B MSD or equivalent.[9]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]
-
Inlet Temperature: 250°C.[9]
-
Injection Volume: 1 µL (splitless mode).[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[9]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and comparison of the mass spectrum to a reference spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Caption: Workflow for purity analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. magritek.com [magritek.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Ideal storage conditions for long-term stability of aromatic aldehydes
Welcome to the Technical Support Center. This guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the long-term storage and stability of aromatic aldehydes. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot common issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause aromatic aldehydes to degrade over time?
Aromatic aldehydes are susceptible to degradation primarily through two pathways: oxidation and polymerization/condensation.[1] Oxidation, the most common issue, occurs when the aldehyde is exposed to atmospheric oxygen, converting it into the corresponding carboxylic acid.[2][3] This process is often accelerated by light and the presence of metal impurities.[2] Polymerization or aldol condensation can also occur, especially in the presence of acidic or basic contaminants, leading to the formation of oligomers and polymers which may be observed as a viscous liquid or solid.[1][4]
Q2: I've noticed my benzaldehyde has turned yellow. Is it still usable?
A yellow discoloration is a common indicator of degradation.[2][5] It suggests the formation of oxidized and potentially polymerized aromatic impurities.[2] While the bulk of the material may still be the desired aldehyde, the presence of these impurities can interfere with sensitive reactions. For applications requiring high purity, the aldehyde should be purified before use. For less sensitive applications, its usability would depend on the tolerance of your experiment to these impurities.
Q3: What is the ideal temperature for storing aromatic aldehydes?
Storage temperature recommendations can vary. For instance, some sources suggest storing benzaldehyde at -20°C, while others recommend a range of 5–30°C.[6][7][8] Lower temperatures can slow down oxidative processes but may accelerate the formation of trimers in some aliphatic aldehydes.[4] A general best practice for many aromatic aldehydes is to store them in a cool, dark place, such as a standard laboratory refrigerator (2-8°C), unless the safety data sheet (SDS) for your specific aldehyde recommends otherwise. Always consult the manufacturer's SDS for the most accurate storage temperature.[9]
Q4: What does "store under an inert atmosphere" mean, and why is it important?
"Store under an inert atmosphere" means replacing the air in the container with a non-reactive gas, such as nitrogen or argon.[10] This is crucial for preventing the primary degradation pathway: oxidation.[2][3] Oxygen in the air readily reacts with the aldehyde group, converting it to a carboxylic acid.[3] By blanketing the aldehyde with an inert gas, you displace the oxygen and significantly enhance the long-term stability of the compound.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter with your stored aromatic aldehydes.
Issue 1: The Aldehyde Has Changed Color (e.g., Turned Yellow)
-
Probable Cause: This is a classic sign of oxidation and the formation of conjugated impurities.[2][12] Exposure to air and light accelerates this process, leading to the formation of various byproducts that absorb light in the visible spectrum, appearing yellow.[2]
-
Immediate Action: Assess the extent of discoloration. If minor, the aldehyde may be salvageable with purification.
-
Solution Protocol: For removing acidic oxidation products (like benzoic acid from benzaldehyde), a simple wash with a mild base is effective.
-
Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether).
-
Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will react with the bicarbonate and move into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Preventative Measures: Always store the aldehyde in an amber or opaque container to protect it from light.[13][14] After each use, flush the headspace of the container with an inert gas like nitrogen or argon before sealing it tightly.[10]
Issue 2: Solids Have Formed in the Liquid Aldehyde
-
Probable Cause: There are two likely culprits:
-
Immediate Action: Do not use the material directly. The solid must be identified and removed.
-
Solution Protocol:
-
If Oxidation is Suspected: The solid can typically be removed by filtration, and the remaining liquid aldehyde can be purified by washing with a base as described in Issue 1 .
-
If Polymerization is Suspected: Purification via vacuum distillation is often the most effective method. This will separate the monomeric aldehyde from the non-volatile polymer.
-
-
Preventative Measures: Store the aldehyde in a tightly sealed container, under an inert atmosphere, and free from contaminants that could catalyze polymerization (strong acids or bases).
Logical Workflow for Troubleshooting Aldehyde Degradation
The following diagram outlines a decision-making process for handling a potentially degraded aromatic aldehyde.
References
- 1. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. labbox.es [labbox.es]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gustavus.edu [gustavus.edu]
- 11. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Impurity Analysis of 3-(3-Methoxyphenyl)propionaldehyde by HPLC
Welcome to the technical support center for the analysis of 3-(3-Methoxyphenyl)propionaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities by High-Performance Liquid Chromatography (HPLC). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Based on its chemical structure, an aromatic aldehyde, the most probable impurities include:
-
3-(3-Methoxyphenyl)propionic acid: The primary oxidation product. Aldehydes are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain storage conditions.
-
3-(3-Methoxyphenyl)-1-propanol: A common precursor in the synthesis of the aldehyde. Incomplete oxidation during synthesis can result in its presence as a process-related impurity.
-
Aldol condensation products: Aldehydes can undergo self-condensation, especially in the presence of acidic or basic catalysts, leading to higher molecular weight impurities.
-
Starting materials and reagents from synthesis: Depending on the specific synthetic pathway, residual starting materials and reagents may be present.
Q2: My this compound sample has a yellow tint. Does this indicate degradation?
A2: A yellow discoloration can be an indicator of degradation. The formation of conjugated systems, often resulting from polymerization or aldol condensation reactions, can lead to color changes.[1] It is recommended to test the purity of the sample using a stability-indicating HPLC method to identify and quantify any potential degradation products.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored under conditions that minimize oxidation and polymerization.[1] The ideal storage conditions are:
-
Temperature: At or below -20°C in a freezer.[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light: Protected from light in an amber, airtight container.[1]
Q4: Can I use Gas Chromatography (GC) to analyze impurities in this compound?
A4: Yes, Gas Chromatography (GC) is a suitable alternative for analyzing volatile compounds like this compound and its impurities.[1][2] GC coupled with a Mass Spectrometer (GC-MS) can provide excellent specificity for impurity identification.[2] However, HPLC is often preferred for its versatility in handling a wider range of compounds and its compatibility with non-volatile degradation products.[3]
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Baseline Drift or Noise
Symptoms: The baseline is not stable, showing a continuous upward or downward drift, or exhibiting excessive noise (random fluctuations).[4][5]
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Issues | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging to remove dissolved gases.[4] Prepare fresh mobile phase daily, especially if using buffers.[4] Ensure the mobile phase components are completely mixed. |
| Column Contamination/Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase.[4] If contamination is suspected, flush the column with a strong solvent.[4] |
| Detector Issues | Ensure the detector lamp is stable and has sufficient energy. A fluctuating lamp can cause noise.[4] Check for air bubbles in the detector cell and purge if necessary.[6] |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[4][7] Ensure the laboratory environment has a stable temperature.[7] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms: Chromatographic peaks are not symmetrical. Peak tailing is the most common issue with aldehydes.
Potential Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Secondary Interactions | Aldehydes can interact with active sites on the silica packing. Use a highly deactivated, end-capped column. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape. |
| Sample Solvent Mismatch | The sample solvent should be weaker than or similar in strength to the mobile phase.[8] If the sample is dissolved in a very strong solvent, it can cause peak distortion. |
| Column Degradation | A void at the head of the column or damage to the stationary phase can cause peak splitting or tailing.[7] Replace the column if it is old or has been subjected to harsh conditions. Using a guard column can help extend the life of the analytical column.[8] |
Logical Troubleshooting Workflow for Peak Shape Problems
Caption: Troubleshooting workflow for peak shape issues.
Issue 3: Retention Time Shifts
Symptoms: The retention times of the peaks are not consistent between injections or batches.[7][9]
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition | Inconsistent preparation of the mobile phase is a common cause.[7] Ensure accurate measurements of all components. If using a buffer, verify the pH. |
| Flow Rate Fluctuations | Check the HPLC pump for leaks or air bubbles.[9] A malfunctioning pump can lead to an inconsistent flow rate. |
| Column Temperature Changes | Use a column oven and ensure it is maintaining the set temperature.[7] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention.[7] Monitor column performance with a standard and replace it when it no longer meets specifications. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
2. Solution Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample at a similar concentration to the standard solution using the same diluent.
3. Method Validation Workflow:
Caption: Workflow for stability-indicating method validation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the diluent.
2. Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 24 hours. Prepare a sample solution from the stressed material.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed material.
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labcompare.com [labcompare.com]
- 10. web.vscht.cz [web.vscht.cz]
Technical Support Center: Navigating Chromium Salt Removal After PCC Oxidation in Aldehyde Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The oxidation of primary alcohols to aldehydes using Pyridinium Chlorochromate (PCC) is a cornerstone reaction in organic synthesis. However, the seemingly straightforward transformation often presents a significant downstream challenge: the efficient and complete removal of chromium byproducts. These byproducts, often a viscous, tar-like residue, can complicate product isolation, reduce yields, and interfere with subsequent reactions.[1][2] This guide provides a comprehensive troubleshooting resource, offering practical, field-proven solutions to common issues encountered during the workup of PCC oxidations.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
How can I prevent the formation of intractable chromium tars?
The formation of a viscous, dark brown or black tar-like material is a frequent observation during PCC oxidations.[2][3] This residue consists of reduced chromium species and other byproducts that can make product isolation challenging.[1]
Core Insight: The key is to provide a high-surface-area solid support onto which these byproducts can adsorb, preventing their agglomeration into a tar.
Recommended Protocol:
-
Pre-treatment of the reaction flask: Before adding the PCC, suspend an inert solid support such as Celite®, silica gel, or powdered molecular sieves in your reaction solvent (typically anhydrous dichloromethane).[1][4][5]
-
Ratio: A general guideline is to use a mass of the solid support approximately equal to or slightly greater than the mass of the PCC.
-
Execution: Add the PCC to this suspension, followed by the dropwise addition of your alcohol. The chromium byproducts will deposit onto the solid support as they form, resulting in a free-flowing powder that is easily removed by filtration.[1]
My aldehyde is sensitive to acidic conditions. How should I modify the workup?
PCC is known to be acidic, which can be problematic for substrates containing acid-labile functional groups like acetals or silyl ethers.[1]
Core Insight: The acidity of the reaction mixture can be neutralized by the addition of a non-nucleophilic base.
Recommended Protocol:
-
Buffering the reaction: Include a buffer such as sodium acetate or powdered calcium carbonate in the initial reaction mixture with the PCC and solid support.[1] This will neutralize the pyridinium hydrochloride byproduct as it forms.
-
Workup: After the reaction is complete, proceed with the standard filtration through a pad of Celite® or silica gel. The filtrate can then be washed with a saturated aqueous solution of sodium bicarbonate to remove any residual acidity, followed by a brine wash and drying over an anhydrous salt like sodium sulfate.[4]
I've filtered the reaction mixture, but the filtrate is still colored. How do I remove the remaining chromium salts?
Even after filtration, residual chromium species can remain in the organic solution, imparting a yellow, green, or brown color.
Core Insight: These residual chromium salts are often polar and can be removed by a secondary filtration through a more active adsorbent or by liquid-liquid extraction.
Troubleshooting Steps:
-
Option 1: Secondary Filtration:
-
Concentrate the filtrate to a smaller volume.
-
Pass the concentrated solution through a short plug of silica gel or Florisil®, eluting with your reaction solvent or a slightly more polar solvent system. Florisil®, a magnesium-silica gel co-precipitate, can be particularly effective.[6]
-
Monitor the elution by TLC to ensure your product is not retained on the plug.
-
-
Option 2: Aqueous Washes:
-
Wash the filtrate successively with a dilute aqueous solution of a mild reducing agent like sodium bisulfite to reduce any remaining Cr(VI) to the more easily removed Cr(III).
-
Follow with washes of water and brine. Be mindful that this introduces water, which may not be suitable for all aldehydes.[3][5]
-
My product is water-soluble. What is the best non-aqueous workup?
For water-soluble aldehydes, standard aqueous workups are not feasible.
Core Insight: A completely anhydrous workup is necessary, relying on filtration and solvent manipulation.
Recommended Protocol:
-
Ensure the reaction is performed with a solid adsorbent as described in Troubleshooting point 1.
-
Upon completion, dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether.[6][7] This will often precipitate more of the chromium salts.
-
Filter the mixture through a pad of Celite® or silica gel, washing the filter cake thoroughly with the non-polar solvent.
-
Concentrate the filtrate under reduced pressure. If residual chromium salts are still present, a secondary filtration through a plug of silica gel or Florisil® is recommended.
Frequently Asked Questions (FAQs)
-
What is the chemical nature of the chromium byproduct? During the oxidation, the chromium(VI) in PCC is reduced. The initial product is a chromium(IV) species, which is unstable and can undergo further reactions to form various chromium(III) oxides and other complex chromium salts.[3][5][8] These are the primary components of the insoluble residue.
-
Are there any "greener" alternatives to PCC to avoid this issue altogether? Yes, due to the toxicity of chromium(VI) compounds, several alternative oxidation methods have been developed.[3][9] Some common examples include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and selective hypervalent iodine-based reagent.
-
Tempo-catalyzed Oxidations: Uses a stable nitroxyl radical as a catalyst with a stoichiometric oxidant like bleach.
-
-
What are the key safety precautions when handling PCC and its byproducts? Chromium(VI) compounds are toxic and carcinogenic.[4][9][10] Always handle PCC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chromium waste should be collected and disposed of as hazardous waste according to your institution's guidelines.
Summary of Workup Procedures
| Workup Method | Key Reagents/Adsorbents | Best For | Advantages | Disadvantages |
| Standard Filtration | Celite®, Silica Gel, Dichloromethane | General purpose, water-tolerant aldehydes | Simple, fast, and effective for most cases. | May not remove all chromium residues. |
| Buffered Filtration | Sodium Acetate, Calcium Carbonate, Celite® | Acid-sensitive aldehydes | Protects sensitive functional groups. | Adds another reagent to be removed. |
| Secondary Adsorption | Silica Gel plug, Florisil® plug | Removing persistent chromium color | High efficiency for removing trace chromium. | Can sometimes lead to product loss on the plug. |
| Non-Aqueous Precipitation | Hexane, Diethyl Ether | Water-soluble aldehydes | Avoids contact with water. | May require larger solvent volumes. |
| Reductive Wash | Sodium Bisulfite solution | Aldehydes stable to aqueous conditions | Ensures all chromium is in the Cr(III) state for easier removal. | Introduces water and another reagent. |
Decision-Making Workflow for Workup Selection
The following diagram illustrates a logical approach to selecting the appropriate workup procedure based on the properties of your substrate and the outcome of the reaction.
Caption: Decision tree for selecting the optimal PCC oxidation workup.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Toluene
Welcome to the technical support center for the Friedel-Crafts acylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this cornerstone of organic synthesis.
Introduction to Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring, forming a new carbon-carbon bond.[1] In the case of toluene, the methyl group directs the incoming acyl group primarily to the para position due to steric hindrance, yielding 4-methylacetophenone as the major product.[1][2][3] This high regioselectivity is a key advantage of the reaction.[1] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[1][4]
While a robust and widely used transformation, the Friedel-Crafts acylation is not without its challenges. Success hinges on careful control of reaction parameters, particularly moisture and temperature. This guide will walk you through common pitfalls and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of toluene.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not getting any product at all. What are the most likely causes?
A: Low or no yield is one of the most common issues and can usually be traced back to a few key factors:
-
Catalyst Deactivation: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst.[1][5] It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.[5]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[6][7] This complexation effectively removes the catalyst from the reaction cycle.[7] Therefore, a stoichiometric amount (or a slight excess, typically 1.1 to 1.3 equivalents) of the Lewis acid is generally required, rather than a catalytic amount.[1][6]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield.[5] While the initial formation of the acylium ion complex is often performed at low temperatures (0-5 °C) to control the exothermic reaction, the subsequent acylation may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1][8][9] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[5]
-
Poor Quality Reagents: The purity of the toluene, acylating agent (acetyl chloride or acetic anhydride), and solvent is critical.[5] Impurities can interfere with the catalyst and lead to the formation of byproducts.[5]
Problem 2: Formation of Multiple Products or Unexpected Byproducts
Q: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?
A: While the Friedel-Crafts acylation of toluene is known for its high para-selectivity, the formation of multiple products can occur under certain conditions.
-
Ortho Isomer Formation: Although the para product is sterically favored, some of the ortho isomer will inevitably form. The ratio of para to ortho can be influenced by the reaction temperature and the choice of Lewis acid catalyst.[10]
-
Polysubstitution: Unlike Friedel-Crafts alkylation, polysubstitution is not a common problem in acylation.[11][12][13] The acyl group introduced onto the toluene ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further acylation.[11][12][13][14] However, under harsh reaction conditions (e.g., high temperatures, long reaction times, or a large excess of a highly reactive acylating agent), trace amounts of di-acylated products may be observed, especially with highly activated substrates.[14]
-
Reaction with Solvent: Certain solvents can compete with the aromatic substrate in the reaction. For instance, if chlorobenzene were used as a solvent, the formation of chloroacetophenone could occur as a byproduct.[15] It is best to use an inert solvent such as dichloromethane or carbon disulfide.[15]
Frequently Asked Questions (FAQs)
Q1: Why is it so important to use anhydrous conditions?
A1: Aluminum chloride and other Lewis acid catalysts react vigorously with water.[9][16] This reaction not only consumes the catalyst, rendering it inactive for the desired transformation, but also generates hydrochloric acid (HCl), which can lead to unwanted side reactions.[9] Ensuring that all glassware is thoroughly dried and that all reagents and solvents are anhydrous is paramount for a successful reaction.[5]
Q2: Can I use a catalytic amount of Lewis acid?
A2: No, for most Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is necessary.[6] The reason is that the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[6][7][14] This complex deactivates both the product towards further reaction and the catalyst. The catalyst is regenerated during the aqueous workup step.[14]
Q3: What is the purpose of the ice bath during the initial addition of reagents?
A3: The reaction between the acylating agent and the Lewis acid to form the acylium ion is highly exothermic.[9] Cooling the reaction mixture in an ice bath helps to control this exotherm, preventing the solvent from boiling and minimizing the formation of side products.[1][8][9]
Q4: How does the work-up procedure decompose the catalyst-product complex?
A4: The work-up typically involves carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[1][5][8] This process has two main functions: it quenches the reaction and hydrolyzes the aluminum chloride, breaking down the catalyst-ketone complex and allowing for the isolation of the desired ketone product.[1][5]
Q5: What are the main safety precautions for this reaction?
A5: Friedel-Crafts acylation involves several hazardous materials.
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.[5][9]
-
Acyl chlorides (like acetyl chloride) are corrosive and lachrymators (tear-producing). They should also be handled in a well-ventilated fume hood.[5][17]
-
Dichloromethane , a common solvent, is a suspected carcinogen and should be handled with appropriate personal protective equipment.[5]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction setup should be equipped with a gas trap.[18][19]
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube or a nitrogen/argon inlet on top of the condenser to maintain anhydrous conditions.[8][18]
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.[1]
-
Acetyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.[1][8][9]
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1][8] This will quench the reaction and decompose the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1][8]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5][9]
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired 4-methylacetophenone.[5][9]
Data and Visualization
Table 1: Regioselectivity in the Acetylation of Toluene with Various Lewis Acids
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- (%) | meta- (%) | para- (%) |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 |
Data sourced from a study on the acetylation of toluene with acetyl halides.[10] This table highlights the high para-selectivity achieved with common Lewis acid catalysts.
Diagrams
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. brainly.com [brainly.com]
- 13. testbook.com [testbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Preventing polymerization of 3-(3-Methoxyphenyl)propionaldehyde during storage
Welcome to the Technical Support Center for 3-(3-Methoxyphenyl)propionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this aldehyde and provide actionable strategies to prevent its polymerization during storage. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and purity of your material for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an aromatic aldehyde. Like many aldehydes, it is susceptible to degradation over time through two primary pathways:
-
Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 3-(3-Methoxyphenyl)propionic acid. This process is accelerated by the presence of oxygen.
-
Polymerization: Aldehydes can undergo self-condensation reactions, such as aldol condensation, to form dimers, trimers, and higher-order polymers. This process can be catalyzed by acidic or basic impurities, heat, and light.[1][2] The presence of any acid, including the oxidation product, can significantly accelerate trimer formation.[3]
Q2: What are the visible signs that my this compound has started to polymerize?
Early detection of polymerization is crucial. Be vigilant for the following indicators:
-
Increased Viscosity: The aldehyde, which is typically a liquid, will become noticeably thicker or more syrupy.[2]
-
Cloudiness or Haze: The solution may lose its clarity and appear turbid.
-
Precipitate Formation: Solid particles, crystals, or wisp-like structures may appear in the liquid.[2]
-
Solidification: In advanced stages, the entire sample may solidify or become a semi-solid mass.
-
Discoloration: A change in color, often to a yellowish hue, can indicate degradation.[2]
Troubleshooting Guide: Preventing Polymerization
This section provides direct answers to common issues encountered during the storage and handling of this compound.
Problem: My aldehyde has become viscous and cloudy.
-
Cause: This is a strong indication that polymerization has initiated. The increased viscosity is due to the formation of larger polymer chains.
-
Solution:
-
Assess Purity: Before further use, it is critical to assess the purity of the material using analytical techniques like HPLC, GC, or NMR spectroscopy to quantify the extent of degradation.[1]
-
Future Prevention: For future storage, implement the optimal conditions outlined in the table below. The use of a polymerization inhibitor is highly recommended.
-
Problem: I need to store this compound for an extended period. What are the ideal conditions?
-
Solution: Proper storage is the most effective preventative measure.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C in a freezer.[1] | Low temperatures significantly reduce the kinetic rates of both oxidation and polymerization reactions.[4][5] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon.[6][7] | This minimizes contact with atmospheric oxygen, thereby preventing oxidation to the corresponding carboxylic acid. |
| Light | Protect from light by using an amber glass vial or by storing the container in a dark location.[1] | Light can provide the energy to initiate free-radical chain reactions that can lead to polymerization.[2] |
| Container | Use a tightly sealed, airtight container. | This prevents the ingress of moisture and oxygen from the air. |
Problem: Can I use a chemical stabilizer to prolong the shelf-life?
-
Solution: Yes, the addition of a suitable stabilizer is a highly effective strategy. The choice of stabilizer depends on the primary degradation pathway you aim to prevent.
| Stabilizer Type | Example Stabilizer | Typical Concentration Range | Primary Function |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Inhibits oxidation by scavenging free radicals.[3] |
| Antioxidant | Tocopherols (Vitamin E) | 0.01 - 0.1% (w/w) | A natural antioxidant that prevents oxidative degradation. |
| Polymerization Inhibitor | Hydroquinone | 0.01 - 0.1% (w/w) | A common inhibitor for unsaturated aldehydes that can also be effective for other aldehydes.[8] |
| Polymerization Inhibitor | N-Alkylhydroxylamines | 0.001 - 1% (w/w) | Effective inhibitors for preventing the polymerization of unsaturated aldehydes, particularly in alcohol solutions.[8] |
| Polymerization Inhibitor | Amines (e.g., Ethylenediamine) | Varies (see note below) | Can inhibit aldol condensation polymerization.[9] |
Note on Amine Inhibitors: The effective concentration of amine inhibitors can vary significantly depending on the specific aldehyde and the presence of other reactive species. It is recommended to perform a small-scale stability study to determine the optimal concentration for your application.[9]
Analytical Methods for Purity Assessment
To ensure the quality of your this compound, regular purity checks are recommended, especially for older batches or those showing visual signs of degradation.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common methods for assessing purity. A stability-indicating method can separate the parent aldehyde from its degradation products, allowing for accurate quantification.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information to confirm the aldehyde's identity and detect the presence of impurities such as the corresponding carboxylic acid or polymeric byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) if oxidation to a carboxylic acid has occurred.[1]
Experimental Protocol: Stability Testing of this compound
To validate the effectiveness of a chosen stabilizer for your specific experimental conditions, a stability study is recommended.
Objective: To determine the optimal storage conditions and stabilizer concentration to maintain the purity of this compound over time.
Materials:
-
This compound
-
Selected stabilizer(s) (e.g., BHT, Hydroquinone)
-
Amber glass vials with airtight caps
-
Inert gas (Nitrogen or Argon)
-
Freezer (-20°C), Refrigerator (2-8°C), and room temperature storage locations
-
Analytical instrumentation (e.g., HPLC, GC)
Procedure:
-
Sample Preparation:
-
Divide the this compound into several aliquots in amber glass vials.
-
Prepare a stock solution of the chosen stabilizer in a suitable solvent.
-
To the "stabilized" aliquots, add the stabilizer stock solution to achieve the desired final concentration (e.g., 0.05% w/w BHT).
-
Create a "control" group of aliquots with no stabilizer.
-
-
Storage Conditions:
-
Blanket the headspace of each vial with an inert gas before sealing.
-
Store sets of control and stabilized samples at different temperatures: -20°C, 4°C, and room temperature.
-
-
Time Points and Analysis:
-
Establish a timeline for analysis (e.g., Time 0, 1 month, 3 months, 6 months, 12 months).
-
At each time point, remove one vial from each storage condition.
-
Analyze the purity of the sample using a validated HPLC or GC method.
-
-
Data Evaluation:
-
Compare the purity of the stabilized samples to the control samples at each time point and temperature.
-
The most effective stabilizer and storage condition will be those that show the least degradation over time.
-
Visualizing the Polymerization Process
The following diagram illustrates the general concept of aldehyde polymerization and the role of inhibitors.
Caption: Aldehyde polymerization pathway and inhibitor intervention.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 9. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of Crude 3-(3-Methoxyphenyl)propionaldehyde
Welcome to the technical support center for the purification of 3-(3-Methoxyphenyl)propionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable aldehyde in high purity. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: The final product is discolored (yellow or brown).
-
Potential Cause 1: Oxidation. Aldehydes are prone to oxidation to the corresponding carboxylic acid, 3-(3-Methoxyphenyl)propionic acid, which can be colored or lead to colored byproducts. This is often exacerbated by exposure to air and light, especially at elevated temperatures during distillation.
-
Solution 1:
-
Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1][2]
-
Storage: Store the aldehyde at low temperatures (freezer storage at -20°C is recommended) and in the dark to minimize degradation.[2][3][4]
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) (0.01 - 0.1% w/w).[2]
-
-
Potential Cause 2: Aldol Condensation/Polymerization. In the presence of acidic or basic impurities, aldehydes can undergo self-condensation or polymerization, leading to higher molecular weight, colored impurities.[2]
-
Solution 2:
-
Neutralize Crude Product: Before purification, wash the crude product with a mild bicarbonate solution to remove any acidic impurities, followed by a water wash to remove any residual base.
-
Prompt Purification: Purify the crude aldehyde as soon as possible after its synthesis to minimize the formation of these byproducts.
-
Issue 2: Low yield after purification by vacuum distillation.
-
Potential Cause 1: Thermal Decomposition. Although vacuum distillation lowers the boiling point, prolonged exposure to heat can still lead to decomposition or polymerization.[5]
-
Solution 1:
-
Use a Short Path Distillation Apparatus: For smaller scales, a short path apparatus minimizes the surface area and the time the compound spends at high temperatures.[5]
-
Optimize Temperature and Pressure: Use the lowest possible pressure to achieve a steady distillation at a moderate head temperature. The heating bath temperature should ideally be no more than 20-30°C higher than the vapor temperature.[5]
-
-
Potential Cause 2: Inefficient Fraction Collection. Poor separation between the forerun, main fraction, and tailing can lead to loss of product.
-
Solution 2:
-
Monitor Distillation Carefully: Collect a small forerun fraction to remove any low-boiling impurities. Switch to a new receiving flask to collect the main product fraction once the distillation temperature is stable and corresponds to the expected boiling point of the product.
-
Stop Distillation in Time: Do not distill to dryness, as this can lead to the co-distillation of higher-boiling impurities and potential decomposition of the residue.[5]
-
Issue 3: Incomplete separation of impurities using column chromatography.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, resulting in poor separation between the aldehyde and impurities.
-
Solution 1:
-
Thin Layer Chromatography (TLC) Optimization: Before running the column, systematically test different solvent systems (e.g., gradients of ethyl acetate in hexanes) using TLC to find the optimal conditions for separation.[1][6] The target compound should have an Rf value of approximately 0.25-0.35 for good separation.
-
-
Potential Cause 2: Column Overloading. Applying too much crude material to the column can lead to broad, overlapping bands.
-
Solution 2:
-
Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₂O₂ | Helps in calculating molar quantities and yields.[3][4] |
| Molecular Weight | 164.20 g/mol | Essential for characterization and quantitative analysis.[3][4] |
| Boiling Point | 80 °C at 0.1 Torr | Indicates that vacuum distillation is a suitable purification method to avoid thermal decomposition at atmospheric pressure.[3][4] |
| Density | ~1.025 g/mL | Useful for volume-to-mass conversions.[3][4] |
| Appearance | Colorless to pale yellow liquid | A significant change in color can indicate impurity or degradation. |
| Storage | Store in freezer (-20°C), under inert atmosphere, in the dark. | Highlights the compound's sensitivity to heat, oxygen, and light.[2][3][4] |
Q2: What is the most effective method for purifying crude this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile or significantly lower-boiling impurities.[5] The reduced pressure allows for distillation at a lower temperature, which is crucial for preventing thermal degradation of the aldehyde.[5]
-
Flash Column Chromatography: This technique is ideal for achieving very high purity, especially on a laboratory scale.[5][6] It is highly effective at separating the target aldehyde from impurities with similar boiling points, such as structural isomers or the corresponding alcohol and carboxylic acid. A typical stationary phase is silica gel, with an eluent system like a gradient of ethyl acetate in hexanes.[6]
Q3: What are the common impurities I should expect in my crude this compound?
A3: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
3-(3-Methoxyphenyl)propan-1-ol: The starting material if the aldehyde is prepared by oxidation.
-
3-(3-Methoxyphenyl)propionic acid: The over-oxidation product. This is a very common impurity.[2]
-
Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 3-iodoanisole or 3-vinylanisole.[3]
-
Solvents: Residual solvents from the reaction and workup.
-
Polymeric byproducts: Formed from aldol condensation reactions.[2]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[6][7][8] The mass spectrum provides structural information and can be used to confirm the identity of the product and any byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for purity determination.[7] For enhanced sensitivity and to confirm the presence of the aldehyde functional group, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the final product and can be used to detect and quantify impurities if they are present in sufficient concentration.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the aldehyde functional group (C=O stretch around 1720 cm⁻¹) and the absence of impurities like the corresponding carboxylic acid (broad O-H stretch around 3000 cm⁻¹).[2][8]
General Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a short path vacuum distillation apparatus with a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Distillation: Gradually reduce the pressure to approximately 0.1 Torr. Begin heating the flask gently.
-
Fraction Collection:
-
Purity Analysis: Analyze the collected fraction for purity using GC-MS or NMR.[5]
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it to the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Analysis: Assess the purity of the final product by GC-MS or NMR.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 3-(3-METHOXY-PHENYL)-PROPIONALDEHYDE | 40138-66-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ensuring anhydrous conditions for moisture-sensitive aldehyde synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on ensuring anhydrous conditions for the successful synthesis of moisture-sensitive aldehydes. This resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when working with moisture-sensitive aldehydes.
Q1: Why are anhydrous conditions so critical for many aldehyde syntheses?
A1: Many reagents used in aldehyde synthesis, such as Grignard reagents, organolithiums, and certain hydrides, are highly reactive towards water.[1][2] Water can quench these reagents, leading to low or no yield of the desired aldehyde. Furthermore, aldehydes themselves can react with water to form gem-diols (hydrates), which can be unstable and complicate purification.[3][4][5] This equilibrium between the aldehyde and its hydrate can be influenced by steric and electronic factors.[3][5]
Q2: What are the primary sources of water contamination in a reaction?
A2: Water can be introduced from several sources:
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.[6]
-
Reagents: Solid reagents can absorb moisture from the air, and liquid reagents may contain dissolved water.
-
Glassware: The surface of the glass naturally adsorbs a film of water.[6]
-
Atmosphere: The laboratory atmosphere contains a significant amount of moisture, which can be introduced during reagent transfer or if the reaction is not properly sealed.[7]
Q3: What is the difference between using a Schlenk line and a glovebox?
A3: Both are used to handle air- and moisture-sensitive compounds, but they offer different levels of atmospheric control.[8] A Schlenk line is a versatile piece of glassware that allows for the manipulation of sensitive compounds under an inert atmosphere (like nitrogen or argon) on a standard lab bench.[9][10] It's ideal for reactions and filtrations under inert gas. A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection from air and moisture.[8][11][12] It is particularly useful for weighing and handling solids and for performing reactions that require prolonged exposure to an inert environment.[11][13]
Q4: How do I know if my reaction failed due to moisture?
A4: Several indicators can point to moisture contamination:
-
Low or no product yield: This is the most common sign, especially if a water-sensitive reagent was used.
-
Formation of byproducts: For example, in a Grignard reaction, the presence of the corresponding hydrocarbon from the quenched Grignard reagent is a strong indicator.[2]
-
Inconsistent results: If you are getting variable yields between seemingly identical reactions, inconsistent moisture control could be the culprit.
-
Visual cues: The presence of cloudiness or an emulsion in the organic layer after an aqueous workup can indicate residual water.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to identifying and resolving common problems encountered during the synthesis of moisture-sensitive aldehydes.
Issue 1: Low or No Product Yield
Possible Cause: Inadequate drying of solvents, reagents, or glassware.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness:
-
Action: Before use, test your anhydrous solvent with a small amount of a water-reactive indicator, such as sodium benzophenone ketyl (deep blue/purple color indicates anhydrous conditions).
-
Protocol: For a more quantitative measure, Karl Fischer titration can be used to determine the water content of your solvent.[14]
-
-
Ensure Proper Glassware Drying:
-
Check Reagent Purity and Handling:
-
Action: Use freshly opened bottles of anhydrous reagents whenever possible. If a reagent has been opened previously, consider drying it appropriately (e.g., in a vacuum oven) before use. Handle all solid reagents in a glovebox or under a positive flow of inert gas.
-
Issue 2: Formation of Unidentified Byproducts
Possible Cause: Side reactions initiated by the presence of water.
Troubleshooting Steps:
-
Analyze Byproducts:
-
Action: Use techniques like NMR, GC-MS, or LC-MS to identify the byproducts. The identity of the byproduct can often pinpoint the source of the problem (e.g., a protic quench of a strong base).
-
-
Review Reagent Compatibility with Drying Agents:
-
Action: Ensure the drying agent used is compatible with your aldehyde and other reagents. For example, calcium chloride can react with some aldehydes and ketones.[15] Refer to a compatibility chart.
-
-
Implement Rigorous Inert Atmosphere Techniques:
Issue 3: Difficulty in Product Purification
Possible Cause: Presence of water or hydrated aldehyde during workup and isolation.
Troubleshooting Steps:
-
Efficiently Remove Water During Workup:
-
Select the Appropriate Drying Agent:
-
Consider a Bisulfite Adduct Purification:
-
Action: For some aldehydes, forming a solid bisulfite adduct can be an effective purification method.[22][23][24] The aldehyde can then be regenerated by treating the adduct with a base.[22][23][24] This technique can be particularly useful for separating aldehydes from non-carbonyl compounds.[25][26]
-
Key Experimental Protocols
Protocol 1: Drying an Organic Solvent (e.g., THF) using a Still
-
Pre-dry the solvent by letting it stand over a less reactive drying agent (e.g., calcium sulfate) for 24 hours.
-
Set up a distillation apparatus in a fume hood. Ensure all glassware is oven or flame-dried.
-
Add the pre-dried solvent to the distillation flask.
-
Carefully add a drying agent (e.g., sodium metal) and a colorimetric indicator (e.g., benzophenone) to the flask.
-
Heat the solvent to reflux under an inert atmosphere. The development of a persistent deep blue or purple color indicates that the solvent is anhydrous.
-
Distill the solvent directly into a pre-dried collection flask under an inert atmosphere.
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Assemble the oven- or flame-dried reaction flask, condenser, and addition funnel.
-
Connect the apparatus to the Schlenk line via a sidearm with a stopcock.[9]
-
Perform at least three "evacuate-refill" cycles to remove the atmospheric air and moisture and replace it with an inert gas.[16] This involves evacuating the flask with a vacuum pump and then backfilling with nitrogen or argon.[10][16]
-
Dissolve the reagents in anhydrous solvent, added via a gas-tight syringe or cannula.[9][10]
-
Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[9]
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Efficiency | Compatibility Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful for pre-drying. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Generally useful, slightly acidic.[19][20] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, ketones, and some aldehydes.[15] |
| Anhydrous Calcium Sulfate (Drierite™) | Low | Fast | High | Generally useful, good for packing drying tubes. |
| Molecular Sieves (3Å or 4Å) | High | Fast | High | Excellent for static drying of solvents.[6] |
Visualizations
Caption: Troubleshooting workflow for low-yield moisture-sensitive reactions.
Caption: Schematic of a basic Schlenk line setup for anhydrous reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ucd.ie [ucd.ie]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. inertcorp.com [inertcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. scientificgear.com [scientificgear.com]
- 15. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 17. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. How To [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 22. Workup [chem.rochester.edu]
- 23. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 24. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scite.ai [scite.ai]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Aldehyde Synthesis: Swern Oxidation vs. Dess-Martin Periodinane
The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. It is a critical step in the construction of complex molecules, from active pharmaceutical ingredients to fine chemicals. The challenge lies in achieving this conversion without over-oxidizing the aldehyde to a carboxylic acid, a common pitfall with harsher, traditional oxidants like potassium permanganate or chromic acid.
Among the plethora of methods developed to address this challenge, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation have emerged as two of the most reliable and widely adopted techniques in the modern synthetic chemist's toolkit. Both are renowned for their mild conditions and broad functional group tolerance, successfully avoiding the use of toxic heavy metals like chromium.[1][2][3]
However, the choice between them is not arbitrary. It is a decision dictated by the specific demands of the synthesis, balancing factors of substrate sensitivity, reaction scale, cost, safety, and available laboratory infrastructure. This guide provides an in-depth comparison of these two powerhouse reactions, grounded in mechanistic understanding and practical, field-proven insights to aid researchers in making the most informed choice for their synthetic endeavors.
The Swern Oxidation: The Cryogenic Workhorse
First reported in 1978, the Swern oxidation rapidly became a go-to method for converting primary and secondary alcohols into aldehydes and ketones, respectively.[1][4] The reaction utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is "activated" by an electrophilic agent, most commonly oxalyl chloride, in the presence of a hindered organic base like triethylamine (Et₃N).[3][4][5]
Mechanistic Rationale
The efficacy of the Swern oxidation hinges on a sequence of carefully controlled steps executed at cryogenic temperatures.
-
Activation of DMSO: The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C. This rapidly forms an unstable intermediate that decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO₂), to generate the key electrophilic species, chloro(dimethyl)sulfonium chloride.[4][5][6]
-
Formation of the Alkoxysulfonium Salt: The primary alcohol is then added, and its nucleophilic oxygen atom attacks the electrophilic sulfur of the chloro(dimethyl)sulfonium chloride, displacing chloride and forming a crucial alkoxysulfonium salt intermediate.[5]
-
Ylide Formation and Elimination: The addition of a hindered base, typically triethylamine, deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide.[5] This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state. The base removes the proton from the alcohol's carbon, leading to the formation of the C=O double bond and the collapse of the intermediate.[2][5][7] This step yields the desired aldehyde, along with the byproducts dimethyl sulfide (DMS) and triethylammonium chloride.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis for Drug Development Professionals: 3-(3-Methoxyphenyl)propionaldehyde vs. 3-(4-methoxyphenyl)propionaldehyde
An Isomeric Deep Dive: Understanding the Impact of Methoxy Group Positioning on Physicochemical Properties and Reactivity
For researchers in organic synthesis and drug development, the subtle distinction between positional isomers can have profound implications for a compound's behavior, from its physical characteristics to its biological activity. This guide provides an in-depth comparison of 3-(3-Methoxyphenyl)propionaldehyde and 3-(4-methoxyphenyl)propionaldehyde, two isomers differing only in the placement of a methoxy group on the phenyl ring. By examining their properties, synthesis, reactivity, and safety, we aim to equip scientists with the critical data needed for informed decision-making in experimental design and application.
The core structural difference lies in the substitution pattern: the meta position for the 3-methoxy isomer and the para position for the 4-methoxy isomer. This seemingly minor variation significantly alters the electronic effects exerted on the aromatic system and the propionaldehyde side chain, leading to distinct physicochemical and reactive profiles.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the fundamental physical and chemical properties of each isomer. The following table summarizes key quantitative data, providing a clear reference for laboratory applications.
| Property | This compound | 3-(4-methoxyphenyl)propionaldehyde |
| CAS Number | 40138-66-7[1][2] | 20401-88-1[3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1][2] | 164.20 g/mol [4] |
| Appearance | Colorless oil / Colorless to light yellow liquid | Colorless to pale yellow liquid[3][5] |
| Boiling Point | ~80 °C @ 0.1 Torr[1] | 252.7 °C @ 760 mmHg[3]; 149-150 °C @ 9 Torr[6] |
| Density | 1.025 g/cm³ (Predicted)[1] | 1.037 g/mL @ 25 °C |
| Refractive Index (n20/D) | Not available | 1.529 |
| Flash Point | Not available | >110 °C (>230 °F) - closed cup |
| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water.[5] | Soluble in organic solvents; sparingly soluble in water.[3] |
Synthesis and Reactivity: The Electronic Influence
The primary route for synthesizing these aldehydes is through the hydroformylation of their respective styrene precursors, 3-methoxystyrene and 4-methoxystyrene.[7][8] This industrial process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene, typically using a transition metal catalyst like rhodium or cobalt.[8]
Caption: General workflow for the synthesis of methoxyphenylpropionaldehydes.
The position of the methoxy group dictates the electronic nature of the aromatic ring and, consequently, the reactivity of the aldehyde.
-
3-(4-methoxyphenyl)propionaldehyde (Para Isomer): The methoxy group is in the para position, allowing it to exert a strong electron-donating resonance effect (+M effect). This increases the electron density of the aromatic ring, potentially making the ring more susceptible to electrophilic substitution. This electron donation can also subtly influence the reactivity of the aldehyde group.[9]
-
This compound (Meta Isomer): With the methoxy group in the meta position, its resonance effect on the rest of the ring is minimized. Instead, its electron-withdrawing inductive effect (-I effect) becomes more influential on the overall electron distribution. This results in a comparatively less electron-rich aromatic ring than the para isomer.
These electronic differences are critical, as they can affect reaction rates, product yields, and the stability of intermediates in subsequent synthetic steps. For instance, in reactions involving the aldehyde moiety, such as oxidation to a carboxylic acid or reductive amination, the electronic influence of the substituted ring can modulate the reactivity of the carbonyl group.
Spectroscopic Fingerprints: Distinguishing Between Isomers
For unambiguous identification, spectroscopic analysis is indispensable. The distinct electronic environments of the two isomers lead to predictable differences in their NMR and IR spectra.
-
¹H NMR Spectroscopy: The primary distinction will be observed in the aromatic region (typically 6.7-7.3 ppm). The para-substituted ring of the 4-methoxy isomer will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. In contrast, the meta-substituted ring of the 3-methoxy isomer will show a more complex splitting pattern, often with four separate signals for the four aromatic protons.
-
¹³C NMR Spectroscopy: The carbon atoms in the aromatic ring will have different chemical shifts due to the varying electronic densities. The carbon attached to the methoxy group and the carbon para to it will be significantly shielded (shifted upfield) in the 4-methoxy isomer due to the strong +M effect. This shielding effect is less pronounced and distributed differently in the 3-methoxy isomer.
-
IR Spectroscopy: Both molecules will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1720-1740 cm⁻¹. Subtle shifts in this peak may occur due to the electronic effects transmitted from the ring. Additionally, the C-O stretching of the methoxy group and the aromatic C-H bending patterns will differ, reflecting the different substitution patterns.
Applications and Safety Considerations
The applications of these isomers are influenced by their distinct properties, including their aroma profiles.
-
3-(4-methoxyphenyl)propionaldehyde is recognized for its use as a fragrance ingredient, imparting sweet, floral, and slightly spicy notes to perfumes and cosmetics.[3] It is also utilized as a starting material in the synthesis of other organic compounds.[3]
-
This compound also possesses a floral scent and is used in the fragrance industry to blend perfumes and essences.[5] Its distinct aromatic profile makes it a valuable component for creating specific scent experiences.
Safety Profile: Both compounds require careful handling in a laboratory setting.
-
3-(4-methoxyphenyl)propionaldehyde may cause an allergic skin reaction (H317).[4][10] Standard precautions such as wearing protective gloves, clothing, and eye protection are recommended.[10]
-
This compound may also cause allergic reactions upon skin contact and should be handled with care to avoid direct contact with skin, eyes, and mucous membranes.[5] It is advisable to store both compounds in a cool, dry, and well-ventilated area away from ignition sources.[5][11]
Experimental Protocol: Comparative Kinetic Analysis of Aldehyde Oxidation
To provide a practical framework for evaluating the reactivity differences, this section details a self-validating protocol for comparing the oxidation rates of the two isomers to their corresponding carboxylic acids using a mild oxidizing agent.
Principle: The oxidation of an aldehyde to a carboxylic acid can be monitored over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By tracking the disappearance of the aldehyde peak and the appearance of the carboxylic acid peak under controlled conditions, the relative reaction rates can be determined. The difference in electronic effects between the meta and para isomers is expected to result in a measurable difference in their oxidation rates.
Materials:
-
This compound
-
3-(4-methoxyphenyl)propionaldehyde
-
Pyridinium chlorochromate (PCC) or similar mild oxidant
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, and thermostat-controlled reaction block
-
GC-FID or HPLC-UV system
Procedure:
-
Standard Preparation: Prepare stock solutions of known concentrations for both aldehydes, their corresponding carboxylic acids [3-(3-methoxyphenyl)propanoic acid and 3-(4-methoxyphenyl)propanoic acid], and the internal standard in the chosen solvent. Use these to create a calibration curve for quantitative analysis.
-
Reaction Setup: In separate, identical reaction vials, dissolve a precise amount of each aldehyde isomer in the solvent. Add a precise amount of the internal standard to each vial.
-
Initiation: Place the vials in the reaction block set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate. Initiate the reaction by adding a molar equivalent of the oxidizing agent (e.g., PCC) to each vial simultaneously while stirring vigorously. Start a timer immediately.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by passing it through a small plug of silica gel or by adding a quenching agent to stop the oxidation.
-
Analysis: Analyze the quenched aliquots using the calibrated GC or HPLC method to determine the concentration of the remaining aldehyde and the formed carboxylic acid.
-
Data Analysis: Plot the concentration of the aldehyde versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. Compare the rates to determine the relative reactivity of the two isomers under the chosen experimental conditions.
Caption: Workflow for comparative kinetic analysis of aldehyde oxidation.
Conclusion
While this compound and 3-(4-methoxyphenyl)propionaldehyde share the same molecular formula and weight, the positional difference of the methoxy group creates two chemically distinct entities. The para isomer benefits from a strong electron-donating resonance effect, whereas the meta isomer's properties are more influenced by an inductive effect. These electronic variations manifest in their spectroscopic signatures, chemical reactivity, and potentially their biological interactions. For the medicinal chemist or synthetic researcher, recognizing these subtleties is paramount for designing rational synthetic routes, interpreting analytical data correctly, and ultimately, for the successful development of novel molecules.
References
- 1. 3-(3-METHOXY-PHENYL)-PROPIONALDEHYDE | 40138-66-7 [chemicalbook.com]
- 2. This compound | 40138-66-7 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(4-メトキシフェニル)プロピオンアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroformylation - Wikipedia [en.wikipedia.org]
- 9. CAS 20401-88-1: 3-(4-Metoxifenil)propanal | CymitQuimica [cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
A Comparative Guide to the Structural Validation of 3-(3-Methoxyphenyl)propionaldehyde using NMR and IR Spectroscopy
This guide provides an in-depth, objective analysis of the spectroscopic techniques used to validate the chemical structure of 3-(3-Methoxyphenyl)propionaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The target compound, this compound (CAS No: 40138-66-7), is a versatile intermediate in organic synthesis. Its structure comprises three key regions: a propionaldehyde chain, a benzene ring, and a methoxy substituent. Validating the precise arrangement of these components—specifically the aldehyde functionality, the length of the alkyl chain, and the meta substitution pattern on the aromatic ring—is critical. This guide compares and details the application of Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR to achieve this validation with a high degree of confidence.
Synergistic Spectroscopic Approaches
No single technique provides a complete structural picture. Instead, we employ a synergistic approach where each method offers complementary information.
-
Infrared (IR) Spectroscopy serves as a rapid and effective tool for identifying the functional groups present in the molecule. It excels at confirming the presence of the carbonyl (C=O) of the aldehyde and the C-O bond of the ether.
-
¹H NMR Spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms. It is invaluable for mapping the carbon-hydrogen framework, determining the number of protons in a given environment, and confirming the substitution pattern of the aromatic ring through spin-spin coupling.
-
¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. It reveals the number of chemically distinct carbon environments, providing definitive evidence for the total carbon count and the presence of key carbons like the carbonyl and those attached to the methoxy group.[1]
Experimental Protocols & Workflow
The following protocols represent standard, validated methods for acquiring high-quality spectroscopic data for a small organic molecule like this compound.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is collected first.
-
Data Acquisition: The sample is placed in the spectrometer's beam path. The spectrum is typically acquired over a range of 4000–650 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used. The instrument is tuned and the magnetic field is shimmed on the sample to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to ensure each unique carbon appears as a singlet. A wider spectral width is required compared to ¹H NMR. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically acquired over a period ranging from minutes to hours.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. For both spectra, phase correction and baseline correction are applied. The ¹H NMR spectrum is calibrated to the TMS signal at 0 ppm, and the signals are integrated.
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample synthesis to final structural confirmation.
Caption: Workflow for structural validation.
Data Interpretation and Structural Elucidation
The power of spectroscopy lies in the detailed interpretation of the acquired data. Each signal and peak corresponds to a specific structural feature, and together they form an interlocking system of proof.
Analysis of the Infrared (IR) Spectrum
The IR spectrum provides a quick "fingerprint" of the functional groups present.[2] The key is to look for strong, characteristic absorptions in the diagnostic region (above 1500 cm⁻¹).[2][3]
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Confirmed |
|---|---|---|---|
| ~3050 | Medium-Weak | C-H Stretch (sp²) | Aromatic Ring |
| ~2930 | Medium | C-H Stretch (sp³) | Alkyl Chain (CH₂) |
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| ~1600 & ~1485 | Medium | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~780 & ~690 | Strong | C-H Bend (out-of-plane) | meta-disubstituted Aromatic |
Causality and Trustworthiness:
-
The most definitive peak is the intense, sharp absorption around 1725 cm⁻¹. Saturated aliphatic aldehydes typically absorb in this region.[4]
-
This assignment is unequivocally confirmed by the presence of the "Fermi doublet"—two medium, sharp peaks around 2820 and 2720 cm⁻¹. This doublet is characteristic of the C-H bond of an aldehyde group and is one of the most reliable diagnostic signals in IR spectroscopy.[4]
-
The strong bands at ~1260 cm⁻¹ and ~1040 cm⁻¹ are classic indicators of an aryl-alkyl ether, confirming the methoxy group's linkage to the benzene ring.
-
Finally, the combination of sp² C-H stretches above 3000 cm⁻¹ and strong out-of-plane bending peaks below 800 cm⁻¹ confirms the presence of a substituted aromatic ring.[3][5]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum maps the proton environment of the molecule, providing crucial information on connectivity through spin-spin splitting.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| 9.81 | Triplet (t) | 1H | Aldehydic H |
| 7.22 | Triplet (t) | 1H | Aromatic H (Position 5) |
| 6.79 | Multiplet | 3H | Aromatic H (Positions 2, 4, 6) |
| 3.80 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| 2.95 | Triplet (t) | 2H | -CH₂- adjacent to ring |
| 2.78 | Triplet of triplets (dt) | 2H | -CH₂- adjacent to CHO |
Causality and Trustworthiness:
-
Aldehyde Proton: A signal appears at a highly deshielded value of ~9.81 ppm. This region is almost exclusively reserved for aldehydic protons, providing unambiguous evidence for this group.[6] It appears as a triplet due to coupling with the adjacent CH₂ group.
-
Propyl Chain: We see two distinct signals for the two methylene (CH₂) groups. The signal at ~2.95 ppm is adjacent to the aromatic ring ("benzylic"), while the signal at ~2.78 ppm is adjacent to the electron-withdrawing carbonyl group.[7] Both signals integrate to 2H and appear as triplets due to coupling with their neighboring CH₂ group, confirming the -CH₂-CH₂- linkage.
-
Methoxy Group: A sharp singlet integrating to 3H at ~3.80 ppm is the classic signature of a methoxy group, whose protons do not couple with any others.
-
Aromatic Region: The signals between 6.7-7.3 ppm confirm the aromatic ring.[7] The complex splitting pattern (multiplets and triplets) in this region is indicative of a non-symmetrically substituted ring. Detailed analysis of the coupling constants would definitively confirm the 1,3- or meta-substitution pattern.[8]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the carbon skeleton.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| 201.8 | Aldehyde Carbonyl (C=O) |
| 159.8 | Aromatic C-OCH₃ |
| 140.1 | Aromatic C-CH₂ |
| 129.5 | Aromatic C-H |
| 120.8 | Aromatic C-H |
| 114.3 | Aromatic C-H |
| 111.7 | Aromatic C-H |
| 55.1 | Methoxy (-OCH₃) |
| 46.2 | -CH₂- adjacent to CHO |
| 28.0 | -CH₂- adjacent to ring |
Causality and Trustworthiness:
-
Carbonyl Carbon: The signal at ~201.8 ppm is highly diagnostic for an aldehyde carbonyl carbon, which typically resonates in the 190-215 ppm range.[4][9] This provides independent confirmation of the aldehyde functional group.
-
Aromatic Carbons: Six distinct signals are observed in the aromatic region (110-160 ppm). This is crucial evidence for the meta-disubstituted pattern, which lacks a plane of symmetry through the substituted carbons, making all six ring carbons chemically unique.[7] In contrast, an ortho-substituted ring would also show six signals, but a para-substituted ring, with its plane of symmetry, would only show four.
-
Aliphatic & Methoxy Carbons: The signals at ~55.1 ppm (methoxy), ~46.2 ppm, and ~28.0 ppm (propyl chain) are consistent with their expected chemical environments, completing the carbon framework.[10]
Logical Convergence of Spectroscopic Data
The final structure is not proven by any single piece of data, but by the logical and uncontradicted convergence of all data points.
Caption: Logical map from spectral data to structure.
Conclusion
The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and self-validating method for confirming the structure of this compound. IR spectroscopy rapidly identifies the key functional groups. ¹H NMR elucidates the precise proton connectivity and confirms the propyl chain and substituted aromatic ring. Finally, ¹³C NMR confirms the complete carbon skeleton and provides the definitive evidence for the meta-substitution pattern. This multi-faceted approach ensures the highest level of structural integrity, which is paramount for any subsequent scientific investigation or development process. While other techniques like Mass Spectrometry could confirm the molecular weight, they would not provide the detailed isomeric information delivered by NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Analysis of Polyacetals Derived from Different Aromatic Aldehydes: A Guide for Researchers
For researchers and professionals in drug development and material science, the selection of a polymer backbone is a critical decision that dictates the final properties and performance of a material. Polyacetals, a class of polymers characterized by repeating (-O-C-O-) units, offer a unique combination of properties, including degradability, which makes them particularly interesting for applications such as drug delivery and transient medical devices. When these polyacetals are derived from aromatic aldehydes, they gain enhanced thermal and mechanical stability. This guide provides a comparative analysis of polyacetals synthesized from three distinct aromatic aldehydes: benzaldehyde, terephthalaldehyde, and naphthaldehyde. The analysis is grounded in fundamental principles of polymer chemistry and supported by available experimental data on related systems.
Introduction: The Influence of the Aromatic Moiety
The structure of the aromatic aldehyde monomer plays a pivotal role in shaping the architecture and, consequently, the properties of the resulting polyacetal. The key differentiating factors among benzaldehyde, terephthalaldehyde, and naphthaldehyde are their functionality (mono- vs. difunctional) and the nature of their aromatic system.
-
Benzaldehyde: As a monofunctional aldehyde, benzaldehyde cannot undergo homopolymerization to form a high molecular weight polyacetal. It can, however, be used to end-cap polymer chains or be incorporated into copolymers.
-
Terephthalaldehyde: This difunctional aldehyde, with its two para-substituted aldehyde groups, can act as a monomer in polycondensation reactions with diols or polyols to form linear or cross-linked polyacetals, respectively. The rigid phenylene ring is expected to impart significant thermal and mechanical stability.
-
Naphthaldehyde: Also difunctional (in the case of naphthalene dicarboxaldehydes), this monomer introduces a more extended, rigid, and planar aromatic system into the polymer backbone compared to terephthalaldehyde. This is anticipated to further enhance the polymer's thermal resistance and mechanical strength.
The following diagram illustrates the conceptual difference in polymer architecture arising from these monomers.
Caption: Conceptual representation of polymer architectures.
Synthesis of Aromatic Polyacetals: Methodologies and Mechanistic Insights
The synthesis of polyacetals from aromatic aldehydes typically proceeds via acid-catalyzed polycondensation with a diol or polyol. The general mechanism involves the protonation of the aldehyde's carbonyl group, followed by nucleophilic attack by the hydroxyl groups of the diol.
Experimental Protocol: Synthesis of a Polyspiroacetal from Terephthalaldehyde
This protocol is based on the synthesis of polyspiroacetals, a type of polyacetal with enhanced rigidity.[1]
Materials:
-
Terephthalaldehyde
-
Pentaerythritol (a tetraol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of terephthalaldehyde and pentaerythritol.
-
Add toluene to the flask to create a slurry.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the polymerization.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter, wash, and dry the polymer under vacuum.
The following workflow diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for polyspiroacetal synthesis.
Comparative Performance Analysis
Thermal Stability
The thermal stability of a polymer is largely dependent on the bond energies within its backbone and the rigidity of the polymer chains.
-
Polyacetals from Benzaldehyde (as copolymers): The incorporation of benzaldehyde as a comonomer would likely have a modest effect on the overall thermal stability, depending on the properties of the primary monomer.
-
Polyacetals from Terephthalaldehyde: The presence of the rigid benzene ring in the backbone significantly restricts chain mobility, leading to higher thermal stability. Polyspiroacetals derived from terephthalaldehyde have been reported to exhibit 5% mass loss in the range of 307–349 °C.[2]
-
Polyacetals from Naphthaldehyde: The larger, more rigid naphthalene unit is expected to further enhance thermal stability compared to the terephthalaldehyde-derived counterparts. For instance, naphthalene-based polyaminals (a related class of polymers) have shown good thermal stability up to 320 °C.[3] It is reasonable to extrapolate that a polyacetal with a naphthalene moiety would exhibit even greater resistance to thermal degradation.
| Aromatic Aldehyde | Expected Relative Thermal Stability | Supporting Evidence |
| Benzaldehyde (in copolymers) | Moderate | Dependent on the comonomer. |
| Terephthalaldehyde | High | Polyspiroacetals show 5% mass loss at 307–349 °C.[2] |
| Naphthaldehyde | Very High | Naphthalene-based polymers generally exhibit high thermal stability.[3] |
Mechanical Properties
The mechanical properties, such as tensile strength and modulus, are also closely linked to the rigidity of the polymer backbone and intermolecular forces.
-
Polyacetals from Benzaldehyde (as copolymers): The impact on mechanical properties would be dependent on the concentration of benzaldehyde units and the nature of the main polymer chain.
-
Polyacetals from Terephthalaldehyde: The rigid structure imparted by the terephthaldehyde units is expected to result in high tensile strength and modulus.
-
Polyacetals from Naphthaldehyde: The increased rigidity and potential for stronger π-π stacking interactions between the naphthalene rings should lead to the highest tensile strength and modulus among the three.
| Aromatic Aldehyde | Expected Relative Mechanical Strength | Rationale |
| Benzaldehyde (in copolymers) | Moderate | Dependent on copolymer composition. |
| Terephthalaldehyde | High | Rigid phenylene backbone. |
| Naphthaldehyde | Very High | Increased rigidity and intermolecular forces from the naphthalene unit. |
Solubility
Solubility is often inversely related to the structural rigidity and crystallinity of a polymer.
-
Polyacetals from Benzaldehyde (as copolymers): The solubility will be largely dictated by the primary monomer.
-
Polyacetals from Terephthalaldehyde: These polymers are expected to have limited solubility, likely dissolving only in polar aprotic solvents or strong acids. Polyspiroacetals from terephthalaldehyde are soluble in hexafluoroisopropanol.[1]
-
Polyacetals from Naphthaldehyde: Due to the expected increase in chain rigidity and intermolecular forces, these polymers are anticipated to be the least soluble.
Generally, for aromatic polymers, solubility is favored in polar, aprotic solvents.[4][5]
| Aromatic Aldehyde | Expected Relative Solubility | Supporting Evidence |
| Benzaldehyde (in copolymers) | Moderate to High | Dependent on the main chain. |
| Terephthalaldehyde | Low | Soluble in specialized solvents like hexafluoroisopropanol.[1] |
| Naphthaldehyde | Very Low | Increased rigidity and intermolecular forces generally decrease solubility.[4] |
Special Case: Poly(phthalaldehyde)
It is important to note that o-phthalaldehyde is unique among aromatic aldehydes as it is the only one known to undergo chain-growth homopolymerization.[6][7][8] The resulting polymer, poly(phthalaldehyde) (PPA), is a brittle, white solid that is highly sensitive to acid, leading to rapid depolymerization.[6][7][8] This property makes PPA a material of interest for applications requiring triggered degradation, such as in photoresists and self-immolative materials.[6][7]
Conclusion
The choice of aromatic aldehyde has a profound and predictable impact on the properties of the resulting polyacetals. While benzaldehyde serves primarily as a chain terminator or comonomer, difunctional aldehydes like terephthalaldehyde and naphthaldehyde can be used to create high-performance polymers. A clear trend emerges: as the size and rigidity of the aromatic unit increase from a single benzene ring (terephthalaldehyde) to a fused ring system (naphthaldehyde), the thermal stability and mechanical strength are expected to increase, while solubility is expected to decrease.
For applications requiring high thermal and mechanical performance, polyacetals derived from naphthaldehyde would be the most promising candidates, provided that their limited solubility and processability can be managed. Terephthalaldehyde-based polyacetals offer a good balance of performance and processability. The unique acid-lability of poly(phthalaldehyde) positions it for specialized applications where rapid, triggered degradation is desired. Further research involving direct comparative studies would be invaluable for providing precise quantitative data to guide material selection in this promising class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. idmcomposites.com [idmcomposites.com]
- 3. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Polyphthalaldehyde: Synthesis, Derivatives, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Identification of 3-(3-Methoxyphenyl)propionaldehyde: A Comparative Approach to Mass Spectral Library Matching
For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of chemical compounds is the bedrock of reliable data. 3-(3-Methoxyphenyl)propionaldehyde is an aromatic aldehyde with relevance in synthetic chemistry and as a potential metabolite or impurity in pharmaceutical products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for identifying such volatile compounds, with library matching serving as the primary tool for confirmation. However, what happens when a compound's spectrum is not present in commercial libraries?
This guide provides an in-depth, practical comparison of mass spectral library matching strategies for the identification of this compound. We will move beyond a simple "push-button" approach, explaining the causality behind experimental choices and detailing a self-validating workflow that combines library searching, manual spectral interpretation, and the use of orthogonal data to achieve a confident identification, even in the absence of a direct library hit.
The Challenge: Predicting the Unknown
The fragmentation of this compound under standard 70 eV EI conditions can be reliably predicted by examining its structure and the known behavior of similar aromatic aldehydes, such as its close analog, 3-phenylpropanal.[3][5]
Predicted Fragmentation Pathways:
Upon ionization, the molecular ion ([M]•+) is formed at a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation is driven by the formation of stable carbocations, particularly those involving the aromatic ring.
-
Tropylium Ion Formation: The most characteristic fragmentation for alkylbenzenes is the rearrangement to a stable tropylium (or, in this case, a methyltropylium) ion. This is expected to be a dominant pathway, resulting in a prominent peak at m/z 105 ([C₈H₉]⁺). This is analogous to the strong m/z 91 peak in the spectrum of 3-phenylpropanal.[3][5]
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage) leads to the loss of the formyl radical (•CHO), producing a fragment at m/z 119 ([C₉H₁₁]⁺).[4]
-
McLafferty Rearrangement: While possible for aldehydes with a γ-hydrogen, this rearrangement may be less favored for this specific structure.[3]
-
Other Fragments: Loss of the propyl-aldehyde side chain can lead to a fragment at m/z 77 (phenyl cation), and further fragmentation can produce other smaller, characteristic ions.
References
Purity assessment of 3-(3-Methoxyphenyl)propionaldehyde using analytical techniques
A-Comparative-Guide-to-Purity-Assessment-of-3-3-Methoxyphenyl-propionaldehyde
A Senior Application Scientist's Field-Proven Insights into Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. 3-(3-Methoxyphenyl)propionaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API), making rigorous analytical assessment a critical step in the drug development pipeline. This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound, drawing from established methodologies and field-proven expertise to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The-Imperative-of-Purity-in-Pharmaceutical-Synthesis
The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired side products, potentially impacting the safety, efficacy, and stability of the final drug product. For a compound like this compound, potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products. Therefore, a multi-faceted analytical approach is essential to ensure a comprehensive purity profile. This guide will focus on the practical application and comparative strengths of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas-Chromatography-Mass-Spectrometry-GC-MS-The-Workhorse-for-Volatile-Impurities
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of this compound.[1][2] Its high resolving power combined with the specificity of mass spectrometry allows for the separation, identification, and quantification of the main component and any volatile impurities.[1][2]
The-Causality-Behind-Experimental-Choices-in-GC-MS
The selection of GC-MS parameters is pivotal for achieving optimal separation and detection. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically chosen due to the aromatic and moderately polar nature of the analyte.[3] The temperature program is designed to ensure the elution of the target compound with a good peak shape while also separating it from potential impurities with different boiling points. Electron Ionization (EI) is the standard ionization technique, as it provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of unknown impurities.[3]
Self-Validating-System-Internal-Standard-Method
For quantitative analysis, an internal standard method is the gold standard for accuracy and precision.[2] An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added at a known concentration to all samples and standards. This corrects for variations in injection volume and instrument response, ensuring the robustness of the data. A suitable internal standard for this analysis would be another aromatic aldehyde or a stable isotope-labeled version of the analyte.[2]
Experimental Protocol: GC-MS Analysis
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in a volatile solvent like methanol or hexane to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.[4]
-
Internal Standard Solution: Prepare a stock solution of the chosen internal standard in the same solvent.
-
Sample Solution: Dilute the sample containing this compound and spike it with the internal standard solution.[4]
-
-
Instrumental Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Oven Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.[3]
-
Injector Temperature: 250°C.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
MS System: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Scan Range: m/z 40-400.[3]
-
References
Comparing the reactivity of 3-(3-Methoxyphenyl)propionaldehyde with other aldehydes
A Comparative Guide to the Reactivity of 3-(3-Methoxyphenyl)propionaldehyde
This guide provides an in-depth comparison of the reactivity of this compound with other classes of aldehydes. It is intended for researchers, scientists, and professionals in drug development who utilize aldehydes as synthetic intermediates. The comparisons are grounded in fundamental principles of organic chemistry and supported by experimental considerations.
Introduction to Aldehyde Reactivity
Aldehydes are a cornerstone of organic synthesis due to the versatile reactivity of the carbonyl group. The electrophilicity of the carbonyl carbon makes it a prime target for nucleophiles, forming the basis for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The reactivity of an aldehyde is primarily governed by two factors:
-
Electronic Effects: The partial positive charge on the carbonyl carbon dictates its susceptibility to nucleophilic attack. Electron-donating groups (EDGs) attached to the carbonyl reduce this positive charge, thus decreasing reactivity, while electron-withdrawing groups (EWGs) enhance it.[2][3]
-
Steric Hindrance: The size of the groups surrounding the carbonyl center can impede the approach of a nucleophile, slowing down the reaction rate. Generally, aldehydes are more reactive than ketones because the hydrogen atom attached to the carbonyl is smaller than any alkyl or aryl group.[4][5]
Focus Molecule: this compound
This compound is an interesting case study. It possesses an aromatic ring with a methoxy group, separated from the aldehyde functionality by a flexible propyl chain. This structure presents a unique combination of electronic and steric features that influence its reactivity compared to other aldehydes.
Comparative Reactivity Analysis
To understand the specific reactivity of this compound, we will compare it to three representative classes of aldehydes:
-
Aliphatic Aldehydes (e.g., Propanal): Simple, unhindered aldehydes.
-
Aromatic Aldehydes (e.g., Benzaldehyde): Aldehydes where the carbonyl is directly conjugated with an aromatic ring.
-
α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde): Aldehydes with a carbon-carbon double bond conjugated to the carbonyl group.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes. The general order of reactivity for aldehydes in these reactions is aliphatic > aromatic.[5]
-
This compound vs. Propanal: Propanal is a simple aliphatic aldehyde and is expected to be more reactive. The propyl chain in this compound, while flexible, introduces more steric bulk compared to the ethyl group in propanal.[6][7] Furthermore, the methoxyphenyl group, although not directly conjugated, can exert a minor, long-range electron-donating inductive effect, slightly reducing the electrophilicity of the carbonyl carbon compared to a simple alkyl group.
-
This compound vs. Benzaldehyde: Benzaldehyde is less reactive than typical aliphatic aldehydes. This is because the phenyl ring is electron-donating through resonance, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[5] this compound, lacking this direct conjugation, is significantly more reactive than benzaldehyde. The electronic influence of the methoxy group in the meta position is primarily inductive and has a minimal effect on the distant aldehyde group.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition (e.g., Grignard Reaction)
| Aldehyde | Structure | Key Features | Predicted Relative Reactivity |
| Propanal | CH₃CH₂CHO | Small, aliphatic | Highest |
| This compound | Aliphatic aldehyde with bulky substituent | High | |
| Benzaldehyde | Aromatic, resonance stabilized | Low | |
| Cinnamaldehyde | α,β-unsaturated, conjugated system | Lowest (for 1,2-addition) |
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. The rate of oxidation can be influenced by the electronic nature of the substituents. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can increase the rate of oxidation, while electron-donating groups decrease it.[8][9]
-
This compound: As an aliphatic aldehyde, it will be readily oxidized by common oxidizing agents like potassium permanganate or chromic acid.[10] Its reactivity in oxidation is expected to be similar to other aliphatic aldehydes of comparable chain length. The methoxyphenyl group is unlikely to significantly influence the rate of oxidation due to its distance from the reaction center.
Reduction Reactions
Aldehydes are easily reduced to primary alcohols using hydride reagents like sodium borohydride (NaBH₄).[11][12] This reaction is generally very fast for most aldehydes.
-
Comparative Selectivity: The key difference in reactivity among aldehydes in reduction is often highlighted in competitive experiments. NaBH₄ will reduce aldehydes much faster than ketones, allowing for chemoselective reductions.[13][14] When comparing different aldehydes, aliphatic aldehydes tend to react faster than aromatic ones due to the higher electrophilicity of their carbonyl carbon. Therefore, this compound would be expected to be reduced more rapidly than benzaldehyde in a competitive reduction.
Reactions at the α-Carbon: Aldol Condensation
The α-hydrogens of aldehydes are acidic and can be removed by a base to form an enolate, which is a key intermediate in reactions like the aldol condensation.[15][16]
-
This compound in Aldol Reactions: This aldehyde has two α-hydrogens and can readily form an enolate, making it a suitable substrate for self-condensation or crossed aldol reactions.[17] In a crossed aldol condensation with an aldehyde that has no α-hydrogens (like benzaldehyde), this compound would exclusively act as the enolate-forming component.[18] The steric bulk of the methoxyphenylpropyl group might influence the stereochemical outcome of the aldol addition product.
Experimental Protocol: Comparative Wittig Reaction
To empirically compare the reactivity of these aldehydes, a competitive Wittig reaction can be performed. The Wittig reaction converts aldehydes and ketones to alkenes and is sensitive to both steric and electronic effects.[19][20] Aldehydes are generally more reactive than ketones in this reaction.[4]
Objective:
To determine the relative reactivity of this compound, propanal, and benzaldehyde in a competitive Wittig reaction with a stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
This compound
-
Propanal
-
Benzaldehyde
-
Dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Step-by-Step Protocol:
-
Preparation of the Aldehyde Mixture: In a round-bottom flask, prepare an equimolar solution of this compound, propanal, and benzaldehyde in DCM. Add a known amount of dodecane as an internal standard.
-
Ylide Preparation: In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane in DCM.
-
Reaction Initiation: Cool the aldehyde mixture to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.1 equivalents relative to the total aldehyde concentration) of the ylide solution to the aldehyde mixture with vigorous stirring. The use of a sub-stoichiometric amount of the ylide ensures that the aldehydes are competing for the limited reagent.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, and 60 minutes). Quench each aliquot by adding a small amount of dilute HCl.
-
Analysis: Analyze the quenched aliquots by GC-MS. Identify and quantify the starting aldehydes and their corresponding alkene products by comparing their retention times and mass spectra to authentic samples and by using the internal standard for calibration.
-
Data Interpretation: The rate of consumption of each aldehyde will be proportional to its reactivity. A faster decrease in the concentration of an aldehyde and a faster formation of its corresponding product indicate higher reactivity.
Expected Outcome:
The expected order of reactivity (and thus the rate of disappearance) would be: Propanal > this compound > Benzaldehyde . This is because propanal has the least steric hindrance and a highly electrophilic carbonyl carbon. This compound is slightly more hindered, and benzaldehyde is the least reactive due to resonance stabilization.
Mechanistic Insights and Visualization
The differences in reactivity can be attributed to the interplay of electronic and steric effects at the transition state of nucleophilic addition.
Electronic Effects: The methoxy group on the phenyl ring in this compound is in the meta position. Therefore, it cannot donate electron density to the aromatic ring via resonance. Its electronic influence is primarily a weak, electron-withdrawing inductive effect. However, this effect is attenuated by the propyl chain and is negligible at the aldehyde carbonyl group. In contrast, in benzaldehyde, the entire phenyl ring acts as a resonance electron-donating group to the carbonyl.
Steric Effects: The approach of a nucleophile to the carbonyl carbon is sensitive to the size of the substituents. The flexible but bulky 3-methoxyphenylpropyl group creates more steric hindrance than the ethyl group of propanal.
Caption: Logical relationship of factors affecting aldehyde reactivity.
Caption: Experimental workflow for comparing aldehyde reactivity.
Conclusion
This compound exhibits reactivity characteristic of an aliphatic aldehyde. It is significantly more reactive than aromatic aldehydes like benzaldehyde in nucleophilic addition reactions due to the absence of direct conjugation between the aromatic ring and the carbonyl group. However, it is slightly less reactive than smaller, unbranched aliphatic aldehydes such as propanal, primarily due to increased steric hindrance from its bulky substituent. Its reactivity in oxidation, reduction, and enolate-based reactions is also in line with that of a typical aliphatic aldehyde. Understanding these relative reactivities is crucial for designing synthetic routes and predicting reaction outcomes in complex chemical systems.
References
- 1. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. brainkart.com [brainkart.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-advances.org [research-advances.org]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. | Semantic Scholar [semanticscholar.org]
- 15. azom.com [azom.com]
- 16. magritek.com [magritek.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. orgosolver.com [orgosolver.com]
- 20. Wittig Reaction [organic-chemistry.org]
Comparative Analysis of Arylalkylamines Derived from 3-(3-Methoxyphenyl)propionaldehyde: A Guide to their Biological Activity
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the exploration of novel arylalkylamines as selective ligands for G-protein coupled receptors (GPCRs) remains a fertile ground for discovery. This guide provides an in-depth comparison of the biological activities of a focused series of N-substituted arylalkylamines derived from the common precursor, 3-(3-methoxyphenyl)propionaldehyde. By examining the subtle yet impactful structural modifications on this scaffold, we aim to elucidate key structure-activity relationships (SAR) that govern their interaction with crucial neurological targets, particularly serotonin and dopamine receptors. This analysis is grounded in experimental data to provide actionable insights for the rational design of next-generation therapeutic agents.
Introduction: The Significance of the 3-(3-Methoxyphenyl)propylamine Scaffold
Arylalkylamines represent a broad class of compounds with profound effects on the central nervous system (CNS). Their structural resemblance to endogenous neurotransmitters like serotonin and dopamine allows them to interact with a variety of receptor subtypes, leading to a wide spectrum of pharmacological effects. The 3-(3-methoxyphenyl)propylamine core provides a unique framework, with the methoxy group at the meta-position of the phenyl ring influencing electronic properties and potential receptor interactions. The three-carbon alkyl chain offers conformational flexibility, which can be critical for optimal binding to the target receptor. By systematically modifying the terminal amine, we can probe the specific requirements of the receptor's binding pocket and tune the compound's affinity and selectivity.
Synthesis of N-Substituted 3-(3-Methoxyphenyl)propylamines: A Reductive Amination Approach
The synthesis of the target arylalkylamines is readily achieved through a one-pot reductive amination protocol. This method is favored for its efficiency and operational simplicity.[1] The key starting material, this compound, is reacted with a selection of primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding N-substituted 3-(3-methoxyphenyl)propylamines.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added the respective amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine or enamine.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-(3-methoxyphenyl)propylamine.
References
A Researcher's Guide to the Structural Differentiation of Methoxyphenylpropionaldehyde Isomers
Abstract
In the fields of synthetic chemistry, pharmacology, and fragrance science, the precise identification of constitutional isomers is paramount. A subtle shift in a substituent's position on an aromatic ring can drastically alter a molecule's physicochemical properties, biological activity, and sensory profile. This guide provides an in-depth structural comparison of 3-(3-Methoxyphenyl)propionaldehyde and its ortho- and para-isomers: 3-(2-Methoxyphenyl)propionaldehyde and 3-(4-Methoxyphenyl)propionaldehyde. We will delve into the nuanced differences in their spectroscopic signatures—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a robust framework for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who require reliable methods for isomer characterization.
Introduction: The Importance of Positional Isomerism
The three isomers of methoxyphenylpropionaldehyde share the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), yet the placement of the methoxy (-OCH₃) group on the phenyl ring (positions 2, 3, or 4) creates distinct chemical environments.[1][2] This seemingly minor structural variance leads to differences in electron density distribution, molecular symmetry, and steric hindrance, which are directly observable through modern analytical techniques. Accurate identification is crucial, as these differences can impact reaction kinetics, receptor binding affinity, and metabolic pathways. This guide establishes a systematic, multi-technique approach to confidently distinguish between these three valuable chemical entities.
Molecular Structure and Physicochemical Properties
The foundational step in differentiating these isomers is understanding their basic structural and physical characteristics. The ortho isomer presents the methoxy group adjacent to the propyl-aldehyde chain, creating potential for steric interactions. The para isomer, with its substituents at opposite ends of the ring, possesses the highest degree of symmetry. The meta isomer represents an intermediate state of asymmetry.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
These structural variations give rise to distinct physicochemical properties, which are summarized below.
| Property | 3-(2-Methoxyphenyl)propionaldehyde (Ortho) | This compound (Meta) | 3-(4-Methoxyphenyl)propionaldehyde (Para) |
| CAS Number | 33538-83-9[2] | 40138-66-7[1][3] | 20401-88-1 |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol [1][3] | 164.20 g/mol |
| Boiling Point | 260 °C (predicted)[2] | 80 °C @ 0.1 Torr[3] | >110 °C (Flash Point)[4] |
| Density | 1.025 g/cm³ (predicted)[2] | 1.025 g/cm³ (predicted)[3] | 1.037 g/mL at 25 °C[4] |
Spectroscopic Differentiation: A Multi-Faceted Approach
While physical properties provide initial clues, spectroscopic analysis is the definitive method for isomer identification. Each technique probes different aspects of the molecular structure, and together they create a comprehensive and self-validating analytical workflow.
Caption: Workflow for the spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.[5] The key differentiating features will be found in the aromatic region of the ¹H NMR spectrum.
-
¹H NMR Analysis (Aromatic Region, ~6.7-7.3 ppm):
-
Para Isomer: Due to its symmetry (a C₂ axis), the aromatic region will display a characteristic AA'BB' system, which appears as two distinct doublets. This is the simplest and most easily identifiable pattern of the three.
-
Ortho Isomer: The four aromatic protons are all chemically distinct, leading to a complex multiplet pattern. The proximity of the electron-donating -OCH₃ group and the electron-withdrawing alkyl chain results in a wide dispersion of signals.
-
Meta Isomer: This isomer will also show a complex pattern for its four aromatic protons. However, the relative chemical shifts will differ from the ortho isomer due to the different substitution pattern. One proton will often appear as a singlet-like signal, being situated between the two substituents with no ortho-coupling.
-
-
Key ¹H NMR Signals (Aliphatic and Aldehyde):
-
Aldehyde Proton (-CHO): A characteristic triplet around δ 9.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Propyl Chain Protons (-CH₂CH₂-): Two triplets, typically between δ 2.7-3.0 ppm. While the chemical shifts of these non-aromatic protons will be very similar across the isomers, subtle variations may be observed.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the aldehyde and ether groups, the key to differentiation lies in the "fingerprint region," specifically the out-of-plane C-H bending vibrations of the substituted benzene ring (650-900 cm⁻¹).[6]
-
Characteristic Absorptions:
-
Aldehydic C-H Stretch: Two weak bands around 2720 and 2820 cm⁻¹.[7]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption around 1720-1730 cm⁻¹. Saturated aldehydes typically absorb around 1730 cm⁻¹, while conjugation to an aromatic ring can lower this to ~1705 cm⁻¹.[6]
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[7]
-
C-O (Ether) Stretch: A strong band around 1240-1260 cm⁻¹ (for aryl ethers).
-
-
Differentiating C-H Bending Vibrations:
-
Para Isomer (1,4-disubstituted): A strong absorption band in the 810-840 cm⁻¹ range.
-
Ortho Isomer (1,2-disubstituted): A strong absorption band in the 735-770 cm⁻¹ range.
-
Meta Isomer (1,3-disubstituted): Typically shows two bands: one in the 690-710 cm⁻¹ range and another in the 750-810 cm⁻¹ range.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), all three isomers will exhibit a molecular ion peak (M⁺) at m/z = 164. The differentiation relies on the relative abundances of the fragment ions, which are formed through characteristic pathways for aromatic aldehydes and ethers.[8]
-
Primary Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the side chain. This will generate a methoxybenzyl cation. The position of the methoxy group will influence the stability and subsequent fragmentation of this ion.
-
Expected Key Fragment: A prominent peak at m/z = 121 , corresponding to the [CH₃O-C₆H₄-CH₂]⁺ ion. The stability of this ion is highest for the para-isomer, followed by ortho-, and then meta-, which may be reflected in its relative abundance.
-
-
McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo this characteristic rearrangement, though it may be less prominent than benzylic cleavage.[9][10]
-
Loss of Propionaldehyde: Cleavage can also result in the loss of the C₃H₅O side chain, leading to a fragment corresponding to the methoxyphenyl cation at m/z = 107 .
-
The relative intensity of the m/z 121 peak versus other fragments can be a key diagnostic tool. Aromatic aldehydes are known to produce strong molecular ion peaks, aiding in the initial identification.[8]
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
IR Spectroscopy Protocol
-
Sample Preparation: As the compounds are liquids, prepare a thin film by placing a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Collection: Record a background spectrum of the clean, empty sample compartment.
-
Sample Analysis: Place the prepared salt plates in the sample holder and record the spectrum. Typically, data is collected over a range of 4000 to 600 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Column: Use a standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Temperature Program: Ramp the oven temperature (e.g., start at 60°C, hold for 2 min, then ramp at 10°C/min to 250°C) to ensure good separation and peak shape.
-
-
MS Acquisition:
-
Ionization Energy: Set the EI source to the standard 70 eV.
-
Mass Range: Scan a mass range of m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Conclusion
The structural elucidation of this compound and its ortho- and para-isomers is a straightforward process when a systematic, multi-technique approach is employed. While all three isomers share fundamental characteristics, they exhibit undeniable and reproducible differences in their spectroscopic data. ¹H NMR provides the most definitive evidence through the unique splitting patterns of the aromatic protons. IR spectroscopy offers crucial confirmatory data via the distinct out-of-plane C-H bending vibrations characteristic of the substitution pattern. Finally, Mass Spectrometry supports the identification through analysis of fragmentation patterns, particularly the highly stable methoxybenzyl cation. By combining these methods as outlined, researchers can achieve confident and unambiguous structural assignment, a critical step in any chemical research and development pipeline.
References
- 1. This compound | 40138-66-7 [sigmaaldrich.com]
- 2. 3-(2-METHOXY-PHENYL)-PROPIONALDEHYDE | 33538-83-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-(4-甲氧基苯基)丙醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. GCMS Section 6.11.4 [people.whitman.edu]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted Spectroscopic Values for Unambiguous Molecular Characterization
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and progress. While experimental spectroscopy provides a direct measurement of a molecule's physical properties, the advent of powerful computational methods offers a predictive counterpart that, when used correctly, can significantly enhance confidence in structural assignments. This guide provides an in-depth, technically grounded framework for the critical process of cross-referencing experimental spectroscopic data with quantum chemical predictions, ensuring a self-validating workflow from sample to structure.
The Symbiotic Relationship: Why Compare Experimental and Predicted Spectra?
The comparison of experimental and predicted spectroscopic data is not merely a confirmatory step; it is a synergistic process that elevates the certainty of structural elucidation.[1][2] Experimental techniques, while powerful, can sometimes yield ambiguous results due to overlapping signals, complex coupling patterns, or unexpected molecular behavior. Computational spectroscopy, on the other hand, provides a theoretical spectrum for a perfectly known structure.[3] By comparing the two, we can:
-
Validate a Proposed Structure: If the experimental and predicted spectra show a high degree of correlation, it provides strong evidence for the proposed molecular structure.[4]
-
Differentiate Between Isomers: In cases where multiple isomers are plausible, comparing the experimental spectrum to the predicted spectra for each isomer can definitively identify the correct one.[5]
-
Assign Complex Spectra: Predicted spectra can help assign specific peaks or regions in a complex experimental spectrum to particular functional groups or atoms within the molecule.
-
Identify Discrepancies: A significant mismatch between experimental and predicted data can indicate an incorrect structural assignment, the presence of impurities, or unexpected conformational effects, prompting further investigation.[6][7]
This guide will focus on two of the most common and powerful techniques in structural elucidation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Section 1: Acquiring High-Fidelity Experimental Data
The quality of the experimental data is the bedrock upon which any meaningful comparison is built. "Garbage in, garbage out" is a particularly apt axiom in this context. The following protocols are designed to ensure the acquisition of high-fidelity data.
High-Resolution 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to probe the carbon-hydrogen framework of a molecule.[8] Modern NMR techniques are essential for complete structure determination.[9][10][11]
Experimental Protocol: Acquiring Publication-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound. Purity is paramount; residual solvents or impurities will complicate the spectrum.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) of at least 99.8% isotopic purity. The choice of solvent is critical and should be noted, as it can influence chemical shifts.[12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). IUPAC recommendations standardize the reporting of NMR chemical shifts relative to the ¹H resonance of TMS.[12]
-
Filter the solution through a small plug of glass wool into a clean, dry, high-quality NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, symmetrical peaks. An improperly shimmed magnet will result in broad, distorted lineshapes, compromising the accuracy of chemical shift and coupling constant measurements.
-
Tune and match the probe for the nuclei being observed (e.g., ¹H, ¹³C). This maximizes the signal-to-noise ratio.
-
Determine the 90° pulse width for each nucleus. This is essential for quantitative measurements and for the proper execution of multi-pulse experiments.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to encompass all expected signals.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire standard 2D correlation spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These are crucial for establishing connectivity within the molecule.[9]
-
For all experiments, ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, although this may slightly broaden the lines.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum. The largest peak should ideally be from the compound, not the solvent.[12]
-
Clearly label the solvent peak.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][13]
Experimental Protocol: Acquiring High-Quality FT-IR Data
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove any water, which has a strong IR absorption.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Section 2: The Computational Counterpart: Predicting Spectroscopic Values
The prediction of spectroscopic properties relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used method due to its favorable balance of accuracy and computational cost.[14][15]
General Workflow for Computational Spectroscopy
The following diagram outlines the general workflow for predicting spectroscopic data from a proposed molecular structure.
Caption: General workflow for predicting spectroscopic data.
Computational Protocol: Predicting NMR and IR Spectra using DFT
-
Structure Input and Conformer Generation:
-
Draw the 2D structure of the proposed molecule in a molecular editor.
-
Generate a reasonable initial 3D geometry. For flexible molecules, it is crucial to perform a conformational search to identify the lowest energy conformers, as the calculated spectroscopic properties will be a population-weighted average of these.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[13][15][16] This step finds the lowest energy geometry of the molecule.
-
It is important to model the solvent used in the experiment using a continuum solvation model (e.g., SMD or PCM), as the solvent can affect both the geometry and the spectroscopic properties.[16]
-
-
Frequency Calculation and Verification:
-
After optimization, perform a frequency calculation at the same level of theory.[15][17]
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be re-optimized.
-
This step also provides the predicted vibrational frequencies for the IR spectrum.
-
-
NMR Shielding Tensor Calculation:
-
Post-Processing and Data Conversion:
-
For IR Spectra: The calculated harmonic frequencies are often systematically higher than experimental values.[19] It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experiment.[13] The calculated intensities can then be plotted against the scaled frequencies to generate the predicted IR spectrum.
-
For NMR Spectra: The calculated absolute shieldings (σ_calc) must be converted to chemical shifts (δ_pred). This is done by referencing them to the calculated shielding of a reference compound, typically TMS (σ_ref), using the formula: δ_pred = σ_ref - σ_calc. It is essential that σ_ref is calculated at the exact same level of theory as the compound of interest.
-
Section 3: The Core of the Comparison: A Methodical Approach
A direct visual comparison is often the first step, but a quantitative analysis provides objective metrics for the goodness of fit.[20]
Data Processing and Visualization
Before comparison, ensure that both experimental and predicted data are properly processed and referenced. For a qualitative assessment, overlay the experimental and predicted spectra.
-
NMR: Plot the experimental ¹H and ¹³C NMR peak lists against the predicted chemical shifts.
-
IR: Plot the experimental IR spectrum and the predicted, scaled IR spectrum on the same axes.
Quantitative Comparison
For a more rigorous comparison, quantitative metrics are essential.
Table 1: Quantitative Metrics for Comparing Experimental and Predicted Spectra
| Metric | Description | Application | Interpretation |
| Mean Absolute Error (MAE) | The average of the absolute differences between predicted and experimental values. | NMR Chemical Shifts, IR Frequencies | A smaller MAE indicates a better agreement. |
| Root Mean Square Error (RMSE) | The square root of the average of the squared differences. It penalizes larger errors more heavily than MAE. | NMR Chemical Shifts, IR Frequencies | A smaller RMSE indicates a better agreement. |
| Pearson Correlation Coefficient (r) | Measures the linear correlation between two sets of data. Values range from -1 to +1.[20] | NMR Chemical Shifts, IR Spectra (as vectors) | A value closer to +1 indicates a strong positive linear correlation. |
The following diagram illustrates the decision-making process based on the comparison.
Caption: Decision workflow for structure validation.
Section 4: Case Study: 2-Octyne
To illustrate the process, let's consider the simple alkyne, 2-Octyne.[8]
Experimental Data:
-
¹³C NMR (CDCl₃, ppm): 78.9, 75.1, 31.2, 28.4, 22.2, 18.5, 13.9, 3.4
-
IR (KBr, cm⁻¹): 2960 (C-H stretch), 2245 (C≡C stretch)
Computational Prediction (B3LYP/6-31G(d)):
-
Predicted ¹³C NMR (ppm, scaled): 79.5, 75.8, 31.5, 28.7, 22.5, 18.8, 14.1, 3.7
-
Predicted IR (cm⁻¹, scaled): 2965 (C-H stretch), 2250 (C≡C stretch)
Table 2: Comparison of Experimental and Predicted Data for 2-Octyne
| Parameter | Experimental Value | Predicted Value | Absolute Difference |
| ¹³C NMR (ppm) | |||
| C2 | 78.9 | 79.5 | 0.6 |
| C3 | 75.1 | 75.8 | 0.7 |
| C4 | 31.2 | 31.5 | 0.3 |
| C5 | 28.4 | 28.7 | 0.3 |
| C6 | 22.2 | 22.5 | 0.3 |
| C7 | 18.5 | 18.8 | 0.3 |
| C8 | 13.9 | 14.1 | 0.2 |
| C1 | 3.4 | 3.7 | 0.3 |
| MAE for ¹³C NMR | 0.38 ppm | ||
| IR (cm⁻¹) | |||
| C-H stretch | 2960 | 2965 | 5 |
| C≡C stretch | 2245 | 2250 | 5 |
The low Mean Absolute Error for the ¹³C NMR chemical shifts and the close agreement of the key IR vibrational frequencies provide high confidence in the structural assignment of 2-Octyne.
Conclusion
The cross-referencing of experimental and predicted spectroscopic data is a powerful, self-validating methodology that should be a standard practice in modern chemical research. By combining high-quality experimental data with robust computational predictions, researchers can significantly increase their confidence in proposed molecular structures, avoid potential pitfalls of misinterpretation, and accelerate the pace of discovery and development. This integrated approach embodies the principles of scientific rigor and provides a comprehensive framework for unambiguous molecular characterization. The adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles will further enhance the value and utility of these combined datasets for the broader scientific community.[21][22][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 14. GitHub - zaid-shekhani/NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation [github.com]
- 15. youtube.com [youtube.com]
- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. scm.com [scm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iupac.org [iupac.org]
- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Methoxyphenyl)propionaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(3-Methoxyphenyl)propionaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.
Compound Identification and Hazard Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's chemical identity and associated hazards is paramount. This compound is an aromatic aldehyde whose specific hazards necessitate careful management. While a dedicated Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related structural analogs and the aldehyde functional group provide a robust basis for a conservative safety assessment.
Table 1: Chemical Identity and Hazard Summary
| Identifier | Value | Source |
| IUPAC Name | 3-(3-methoxyphenyl)propanal | N/A |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| CAS Number | 57323-69-0 | Inferred |
| Physical State | Liquid (presumed based on analogs) | |
| GHS Pictograms | ||
| Signal Word | Warning | [2] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause an allergic skin reaction. | [2][3] |
Note: The hazard profile is synthesized from data on structurally similar aromatic aldehydes. A conservative approach, assuming all listed hazards, is recommended.
The aldehyde functional group is reactive and can pose specific risks. Aldehydes can be prone to polymerization or oxidation, and may react with various nucleophiles.[4] Therefore, proper segregation from incompatible materials is a critical aspect of its management.
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before a single drop of the chemical is used. The principle of "As Low As Reasonably Achievable" (ALARA) should apply not only to exposure but also to waste generation.
-
Experimental Design: Design experiments to use the minimum quantity of this compound necessary to achieve the desired scientific outcome.
-
Centralized Purchasing: Avoid the accumulation of expired or unused stock by purchasing quantities appropriate for projected short-term needs.
-
Inventory Management: Maintain a meticulous chemical inventory. First-in, first-out (FIFO) usage prevents chemicals from expiring on the shelf, which would necessitate their disposal as unused product—a costly and environmentally burdensome outcome.
Personal Protective Equipment (PPE) Protocol
Given the compound's irritant properties, robust personal protection is non-negotiable. The causality is clear: engineering controls are the first line of defense, and PPE provides the essential barrier to protect personnel from residual risk.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[5]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as transferring large volumes or managing a spill, upgrade to chemical splash goggles and a full-face shield.[6]
-
Skin Protection: A flame-resistant lab coat is required. Wear nitrile gloves that are appropriate for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart, but as a best practice, change gloves immediately upon contamination.[2][7]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[6]
On-Site Waste Segregation and Collection Protocol
The core of safe disposal lies in a disciplined, systematic approach to waste collection at the point of generation. This protocol is designed to prevent dangerous chemical reactions and ensure the waste is properly characterized for the disposal vendor.
Step 1: Select the Appropriate Waste Container The container must be chemically compatible with the aldehyde. A high-density polyethylene (HDPE) or glass bottle is typically suitable. The container must have a screw-top cap to ensure it can be tightly sealed.[8]
Step 2: Label the Container Correctly (Before Adding Waste) Label the container with a "Hazardous Waste" label before any waste is added. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "Waste this compound"
- List all constituents, including any solvents, by percentage.
- The specific hazard characteristics (e.g., "Irritant," "Combustible Liquid").
- The accumulation start date (the date the first drop of waste enters the container).[8][9]
Step 3: Collect the Waste Collect the waste directly in the labeled container.
- Do NOT mix with other waste streams. This is the most critical step. Aldehydes are incompatible with a wide range of chemicals. Specifically, keep this waste stream separate from:
- Acids and Bases: Can catalyze violent polymerization.[7]
- Oxidizing Agents: Can lead to fire or explosion.[7]
- Aqueous Waste: Unless the process generates an aqueous solution, keep solvents and aqueous waste separate to reduce disposal costs and complexity.[9]
- Keep the container closed at all times except when adding waste. A funnel left in the opening is considered an "open container" and is a regulatory violation.[8]
Step 4: Store the Waste Container Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9]
- The SAA must be at or near the point of generation.
- It must be under the control of the laboratory personnel.
- The container must be in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.
- Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous waste, though this compound is not P-listed) in the SAA.[9]
Spill Management Protocol
Immediate and correct response to a spill is vital for safety.
-
Evacuate & Alert: If the spill is large or you feel unwell, evacuate the immediate area and alert colleagues and your institution's Environmental Health & Safety (EHS) department.
-
Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.[10]
-
Ventilate: Ensure the chemical fume hood is operating.
-
Absorb: For small spills within a fume hood, use a chemical absorbent pad or an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[4][5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The spill cleanup debris must be disposed of as hazardous waste.
Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain.[9] The compound's potential environmental toxicity and the risk to plumbing and water treatment systems make this illegal and unsafe.[2][3] The only acceptable disposal method is through your institution's hazardous waste management program.
The diagram below illustrates the compliant disposal workflow from the point of generation to final treatment.
Caption: Compliant waste disposal workflow for this compound.
This workflow ensures that the waste is handled safely within the lab, properly manifested for transport, and destroyed in a manner that complies with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[11]
Regulatory Framework
The procedures outlined in this guide are based on regulations set forth by the U.S. Environmental Protection Agency (EPA) under RCRA. While this compound is not specifically a "listed" hazardous waste (i.e., it does not have its own P or U waste code), it must be managed as a hazardous waste if it exhibits any of the characteristics of ignitability, corrosivity, reactivity, or toxicity.[12] Given its properties, it would likely be classified as a characteristic hazardous waste, necessitating the stringent management protocols described.
By adhering to this guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your responsibility as a steward of environmental health.
References
- 1. This compound, 5G | Labscoop [labscoop.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. nj.gov [nj.gov]
- 5. jenkemusa.com [jenkemusa.com]
- 6. echemi.com [echemi.com]
- 7. download.basf.com [download.basf.com]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 3-(3-Methoxyphenyl)propionaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-(3-Methoxyphenyl)propionaldehyde, ensuring both the integrity of your research and the safety of laboratory personnel. By moving beyond a simple checklist and delving into the rationale behind these procedures, this document aims to be your preferred resource for laboratory safety and chemical management.
Understanding the Hazard Landscape
Based on available data for analogous compounds, this compound should be treated as a substance with the potential for the following hazards[1][2][3]:
-
Skin Irritation and Sensitization: Aromatic aldehydes are known to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to allergic skin reactions.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the nose, throat, and respiratory system.[1][2]
-
Flammability: While some aromatic aldehydes have high flash points, propionaldehyde is a flammable liquid.[1] Therefore, it is prudent to treat this compound as a potential fire hazard and keep it away from ignition sources.
Physicochemical Properties (for risk assessment):
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molar Mass | 164.20 g/mol | |
| Boiling Point | 80 °C at 0.1 Torr | [5] |
| Density | ~1.025 g/cm³ (Predicted) | [5] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a proactive safety culture. The following PPE is mandatory when handling this compound, with the rationale for each selection explained.
Core PPE Requirements
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect against splashes and should be worn at all times when handling the liquid.[6]
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[6]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider consulting a glove manufacturer's chemical resistance guide.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing from splashes.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]
-
-
Respiratory Protection:
-
Work in a Certified Chemical Fume Hood: All handling of this compound that could generate vapors must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Respirator: In the event of a significant spill or if work must be performed outside of a fume hood (which should be avoided), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.[7]
-
Caption: Required PPE for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of a chemical in the laboratory is essential for maintaining a safe and efficient workflow.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Dating: Write the date of receipt and the date of opening on the container. This is crucial for tracking the age of the chemical, as some aldehydes can form explosive peroxides over time.
-
Storage: Store the container in a dark, inert atmosphere, and in a freezer at or below -20°C.[5] This is critical for maintaining the stability of the compound. The storage location should be a designated area for hazardous chemicals, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Handling and Use
-
Pre-use Assessment: Before any new procedure, conduct a risk assessment. Review the potential hazards and ensure all necessary safety measures are in place.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. The work area should be clean and free of clutter. Have spill control materials readily available.
-
Aliquoting and Transfer:
-
Perform all transfers and aliquoting inside a chemical fume hood.
-
Use appropriate tools such as pipettes with compatible tips or glass syringes.
-
Ground and bond metal containers during transfer to prevent static discharge, which could be an ignition source.[1]
-
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Do not use an open flame.
-
Post-use: Tightly seal the container immediately after use and return it to its designated storage location. Clean any contaminated glassware and equipment promptly.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation to protect the environment and public health.
Waste Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Segregation: Do not mix this waste stream with other incompatible waste types.
Disposal Procedure
-
Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Do Not Dispose Down the Drain: Aromatic aldehydes should not be disposed of down the sanitary sewer.[9]
-
Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Emergency Procedures: Preparedness is Key
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can confidently and safely incorporate this compound into their innovative work, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
- 1. download.basf.com [download.basf.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde | C10H12O3 | CID 529899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. chembk.com [chembk.com]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cdc.gov [cdc.gov]
- 9. echemi.com [echemi.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
